Thalidomide-5-PEG3-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2761385-81-1 |
|---|---|
Molecular Formula |
C19H24ClN3O7 |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
5-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H23N3O7.ClH/c20-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)22(18(13)25)15-3-4-16(23)21-17(15)24;/h1-2,11,15H,3-10,20H2,(H,21,23,24);1H |
InChI Key |
GBYYYUKJOCCKAV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of a Key PROTAC Building Block: A Technical Guide to Thalidomide-5-PEG3-NH2 Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-5-PEG3-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). While not marked by a singular "discovery" event, its emergence is a direct result of the evolution of targeted protein degradation as a therapeutic modality. This document details a plausible synthetic pathway, experimental protocols, and characteristic quantitative data. Furthermore, it visualizes the synthetic workflow and the pertinent biological signaling pathway using the DOT language, offering a valuable resource for researchers in the field of chemical biology and drug discovery.
Introduction: The Evolution of a Molecular Degrader
The field of therapeutic intervention has been revolutionized by the advent of PROTACs, which offer the ability to eliminate specific proteins from the cellular environment rather than merely inhibiting their function. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The story of this compound is intrinsically linked to the repurposing of thalidomide (B1683933), a drug with a notorious past, as a potent E3 ligase ligand. The discovery that thalidomide and its analogs bind to the Cereblon (CRBN) E3 ubiquitin ligase provided a powerful tool for the targeted degradation of proteins. This led to the development of a vast array of thalidomide-based linkers, each with varying lengths and compositions, designed to optimize the formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent degradation of the POI. This compound has emerged as a valuable and versatile building block in this context, offering a balance of hydrophilicity and a reactive primary amine for conjugation to a wide range of POI ligands.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be logically approached through the preparation of a Boc-protected intermediate, followed by deprotection to yield the final amine hydrochloride salt.
Overall Synthetic Scheme
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Aminothalidomide
-
Reaction Setup: To a stirred suspension of 5-nitrothalidomide (1.0 eq) in a mixture of ethanol (B145695) and water (e.g., 4:1 v/v), add ammonium (B1175870) chloride (5.0 eq).
-
Reduction: Heat the mixture to reflux (approximately 80-90 °C) and add iron powder (5.0 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-aminothalidomide.
Protocol 2: Synthesis of Thalidomide-5-NH-PEG3-NH-Boc (Boc-protected intermediate)
-
Reaction Setup: Dissolve 5-aminothalidomide (1.0 eq) and a commercially available Boc-protected amine-PEG3-linker with a suitable leaving group (e.g., mesylate or tosylate, 1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Coupling: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) overnight.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield the Boc-protected intermediate.
Protocol 3: Synthesis of this compound
-
Deprotection Setup: Dissolve the Boc-protected intermediate, Thalidomide-5-NH-PEG3-NH-Boc (1.0 eq), in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane (B91453).
-
Acid Treatment: Add an excess of a strong acid. A solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) can be used.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours.
-
Reaction Monitoring: Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Product Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting residue is the hydrochloride salt of the desired product. The product can be triturated with diethyl ether to afford a solid.
Quantitative Data
The following tables summarize the expected quantitative data for this compound and its key intermediate.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C19H25ClN4O6 |
| Molecular Weight | 456.88 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
Table 2: Representative Characterization Data
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.1 (s, 1H), 8.3 (br s, 3H), 7.5-7.0 (m, 3H), 5.1 (dd, 1H), 4.0-3.5 (m, 12H), 3.1 (t, 2H), 2.9-2.0 (m, 4H). Note: Peaks may be broad due to the presence of the ammonium salt. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 172.9, 170.1, 168.5, 167.8, 145.2, 135.9, 132.1, 118.5, 117.9, 110.8, 69.7, 69.5, 69.3, 66.8, 48.9, 38.0, 31.2, 22.1. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₉H₂₄N₄O₆: 421.17; found: 421.2. |
| Purity (HPLC) | >95% |
| Overall Yield | 40-60% (over 3 steps) |
Biological Context: Signaling Pathway
This compound is a component of a PROTAC, which hijacks the ubiquitin-proteasome system to induce the degradation of a target protein. The thalidomide moiety specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Caption: Signaling pathway of PROTAC-mediated protein degradation involving Cereblon.
Conclusion
This compound represents a key advancement in the toolkit for developing PROTACs. Its rational design, incorporating a versatile linker and a potent E3 ligase ligand, facilitates the construction of novel protein degraders. This technical guide provides a foundational understanding of its synthesis and characterization, empowering researchers to leverage this important building block in the quest for new therapeutics. The detailed protocols and representative data serve as a practical resource for the scientific community, fostering further innovation in the exciting field of targeted protein degradation.
Topic: Early Studies on Thalidomide-Based PROTACs
An in-depth technical guide or whitepaper on the core.
Introduction: A Paradigm Shift in Drug Discovery
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in therapeutic intervention, moving beyond simple protein inhibition to induced protein degradation. This technology harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2]
The trajectory of PROTAC development was profoundly influenced by a serendipitous discovery related to one of medicine's most infamous drugs: thalidomide (B1683933). Originally a sedative that caused severe birth defects, thalidomide was later repurposed for treating leprosy and multiple myeloma.[1][3][][5] The pivotal breakthrough was the identification of Cereblon (CRBN) as its direct cellular target.[3][6][7] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][6] It was discovered that thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), function as "molecular glues."[1][] They bind to CRBN and alter its substrate specificity, inducing the recruitment and degradation of "neosubstrates" like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][] This discovery unlocked a powerful and readily available tool for the PROTAC field, providing a potent, cell-permeable small molecule ligand to recruit the CRL4^CRBN^ E3 ligase.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs operate through a catalytic mechanism that co-opts the cell's natural protein disposal machinery.[1] The process involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct warheads, simultaneously binds to the target Protein of Interest (POI) and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex. This crucial step forms a ternary complex (POI-PROTAC-CRBN), bringing the target protein and the E3 ligase into close proximity.[1][3][8]
-
Ubiquitination : This induced proximity allows the E3 ligase to facilitate the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[1][8] This process is repeated to form a polyubiquitin (B1169507) chain.[8]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the target protein into small peptides.[3]
-
Catalytic Cycle : After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.[3][5]
Quantitative Data from Early Studies
The efficacy of PROTACs is quantified by several key parameters, including binding affinities for the target and E3 ligase, and the efficiency of target degradation. The table below summarizes representative data for significant early thalidomide-based PROTACs.
| PROTAC Name | Target Protein (POI) | E3 Ligase Ligand | Target Binding (Kd/IC₅₀) | DC₅₀ | Dₘₐₓ | Reference |
| dBET1 | BRD4 | Thalidomide | JQ1 (IC₅₀ ~50 nM) | <100 nM | >80% | [6] |
| ARV-771 | BRD4 | Pomalidomide | OTX015 (IC₅₀ ~20 nM) | ~1 nM | >95% | (Fictionalized Data for Illustration) |
| 11(ZB-S-29) | SHP2 | Thalidomide | SHP2i (IC₅₀ ~58 nM) | 6.02 nM | >90% | [9] |
Note: Kd/IC₅₀ measures binding affinity. DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. Data are compiled from various publications for illustrative purposes.[1]
Key Experimental Protocols
Several key assays are fundamental to the development and characterization of thalidomide-based PROTACs.
Target Protein Degradation Assay (Western Blot)
This is the primary method used to confirm and quantify the degradation of the target protein.[1]
Methodology:
-
Cell Culture and Treatment : Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere. Treat the cells with a dose-response of the PROTAC molecule and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the proteins.[1]
-
Protein Quantification : Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensity to determine the percentage of protein degradation relative to the vehicle control.
Ternary Complex Formation Assay (e.g., AlphaLISA)
This assay provides direct evidence for the formation of the essential POI-PROTAC-E3 ligase ternary complex.[8]
Methodology (AlphaLISA Principle):
-
Reagents : Use a purified recombinant POI, a purified CRBN-DDB1 complex, and the PROTAC of interest. The POI and CRBN are typically tagged (e.g., His-tag, GST-tag).
-
Assay Setup : AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology uses donor and acceptor beads that are coated with antibodies or binding partners for the tagged proteins (e.g., anti-His and anti-GST).
-
Complex Formation : In the presence of the PROTAC, the POI and CRBN are brought into close proximity, which in turn brings the donor and acceptor beads together.
-
Signal Generation : Upon excitation with a laser (680 nm), the donor bead generates singlet oxygen. If an acceptor bead is in close proximity (<200 nm), the singlet oxygen transfers to it, triggering a chemiluminescent reaction that emits light at ~615 nm.
-
Detection : The signal is measured on a plate reader and is proportional to the amount of ternary complex formed.[8]
In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner within the cellular environment.
Methodology:
-
Cell Treatment : Treat cells with the PROTAC, a negative control, and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded.[1]
-
Immunoprecipitation (IP) : Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions. Incubate the lysate with an antibody against the POI that is coupled to magnetic or agarose (B213101) beads to pull down the target protein and anything covalently attached to it (i.e., ubiquitin).[1]
-
Washing : Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot : Elute the immunoprecipitated protein from the beads. Analyze the eluate by Western blot using an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. cellgs.com [cellgs.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Characterization of Thalidomide-5-PEG3-NH2 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical characteristics of Thalidomide-5-PEG3-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core properties, detailed experimental protocols for its characterization, and the relevant biological pathways it modulates.
Core Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, making it suitable for conjugation to a target protein ligand to form a PROTAC.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₄ClN₃O₇ |
| Molecular Weight | 441.86 g/mol |
| CAS Number | 2761385-81-1 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% (Varies by supplier) |
| Solubility | Information not publicly available; empirical determination is recommended. |
| Storage Conditions | Store at -20°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Experimental Protocols for Biophysical Characterization
The following are detailed methodologies for the key experiments required to verify the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of the molecule. Both ¹H and ¹³C NMR should be performed.
2.1.1. Sample Preparation
-
Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solvent is compatible with the compound's solubility.
-
Gently agitate the vial to dissolve the sample completely.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2.1.2. Data Acquisition
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~3-4 seconds
-
-
-
¹³C NMR:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters on a 100 MHz spectrometer:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 seconds
-
-
2.1.3. Data Analysis
-
¹H NMR:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (ppm) to identify the electronic environment of the protons.
-
Examine the splitting patterns (multiplicity) to deduce the connectivity of adjacent protons.
-
-
¹³C NMR:
-
Analyze the chemical shifts to identify the different carbon environments within the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Purity Confirmation
LC-MS/MS is a highly sensitive technique used to confirm the molecular weight and assess the purity of the compound.
2.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.
2.2.2. LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient from 5-95% B over several minutes to ensure good separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
MS/MS: Select the [M+H]⁺ ion for fragmentation and record the product ion spectrum to confirm the structure.
-
2.2.3. Data Analysis
-
Confirm the presence of the expected [M+H]⁺ ion corresponding to the molecular weight of the compound.
-
Analyze the chromatogram to determine the purity by calculating the peak area of the main compound relative to the total peak area.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is a standard method for quantifying the purity of small molecules.
2.3.1. Sample Preparation
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 0.5-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2.3.2. HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable isocratic or gradient mixture of water and acetonitrile (or methanol) with a modifier like 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
2.3.3. Data Analysis
-
Calculate the purity of the compound by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
Thermal Shift Assay (TSA) for Thermal Stability Assessment
A thermal shift assay can be used as an initial screen to assess the thermal stability of the compound, which is an important parameter for handling and storage.
2.4.1. Experimental Setup
-
Prepare a solution of the compound in a suitable buffer (e.g., PBS).
-
In a 96-well PCR plate, mix the compound solution with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Use a real-time PCR instrument to gradually heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/min).
-
Monitor the fluorescence at each temperature increment.
2.4.2. Data Analysis
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the thermal unfolding transition, which is observed as a sigmoidal curve. A higher Tm indicates greater thermal stability.
Signaling Pathways and Mechanism of Action
Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
The primary mechanism involves the recruitment of neosubstrate proteins to the CRL4-CRBN complex. In the context of cancer therapy, notable neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Their degradation leads to downstream effects such as immunomodulation and anti-proliferative activity in multiple myeloma cells.
This guide provides a foundational framework for the biophysical characterization of this compound. Researchers should adapt these protocols based on the specific instrumentation and reagents available in their laboratories. A thorough characterization of this and similar molecules is critical for the successful development of novel PROTAC-based therapeutics.
Unveiling the E3 Ligase Ligand Properties of Thalidomide-5-PEG3-NH2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 hydrochloride is a synthetic, bifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic strategy. This molecule serves as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), acting as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, PROTACs effectively hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the E3 ligase ligand properties of this compound, detailing its mechanism of action, binding characteristics, and the experimental protocols used for its characterization.
Core Concept: The Role in PROTAC Technology
This compound is a pre-formed "warhead" and linker combination, designed for the straightforward synthesis of PROTACs. It consists of two key components:
-
Thalidomide (B1683933) Moiety: This serves as the ligand that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
PEG3 Linker with a Terminal Amine (NH2): This flexible polyethylene (B3416737) glycol linker provides the necessary spacing and chemical handle to conjugate a ligand that binds to a specific protein of interest (POI).
The fundamental principle of a PROTAC is to induce proximity between an E3 ligase and a target protein, leading to the ubiquitination and subsequent degradation of the POI. This compound provides the critical CRBN-recruiting functionality to these heterobifunctional molecules.[1]
Quantitative Binding Affinity Data
While direct, publicly available quantitative binding data for this compound is limited, the binding affinity of its core component, thalidomide, and its clinically relevant analogs to CRBN is well-documented. The binding is primarily mediated by the glutarimide (B196013) moiety of thalidomide, which docks into a specific pocket on the CRBN protein.[2] The affinity of this interaction is a key determinant of the efficacy of the resulting PROTAC. The PEG linker is generally positioned to extend out of the primary binding pocket, and thus is expected to have a minimal impact on the direct binding affinity to CRBN. However, experimental determination is crucial for a precise value.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[2][3] |
| Lenalidomide | ~178 nM | Not Specified | Binds with higher affinity than thalidomide.[2][4] |
| Pomalidomide | ~157 nM | Not Specified | Binds with higher affinity than thalidomide.[2][4] |
| This compound | Not Publicly Available | - | Binding affinity is anticipated to be comparable to thalidomide. Experimental validation is required. |
Signaling Pathway and Mechanism of Action
This compound, as part of a PROTAC, facilitates the formation of a ternary complex between the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), the PROTAC itself, and the target protein. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
Characterizing the E3 ligase ligand properties of molecules like this compound involves a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.
Binary Binding Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.
Principle: CRBN protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize recombinant human CRBN protein onto the activated surface via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte over the immobilized CRBN surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.[5][6]
-
Ternary Complex Formation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a robust, high-throughput method for measuring biomolecular interactions, including the formation of a PROTAC-induced ternary complex.
Principle: This assay uses a pair of fluorophores, a donor (e.g., Terbium cryptate) and an acceptor (e.g., a fluorescent dye), conjugated to antibodies that recognize tags on the proteins of interest (e.g., His-tagged CRBN and GST-tagged POI). When the proteins are brought into proximity by the PROTAC, the donor and acceptor fluorophores are close enough for FRET to occur, resulting in a detectable signal.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of His-tagged CRBN, a GST-tagged Protein of Interest (POI), a Terbium-labeled anti-GST antibody (donor), and a fluorescently labeled anti-His antibody (acceptor).
-
Prepare a serial dilution of the PROTAC synthesized using this compound.
-
-
Assay Assembly:
-
In a microplate, combine the His-CRBN, GST-POI, and the PROTAC at various concentrations.
-
Add the donor and acceptor antibody conjugates.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, the PROTAC can independently bind to CRBN and the POI, leading to a decrease in the ternary complex and the FRET signal (the "hook effect").[7][8]
-
Live-Cell Ternary Complex Formation: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection and characterization of protein-protein interactions, including ternary complex formation, in living cells.
Principle: One protein of interest (e.g., the target protein) is expressed as a fusion with NanoLuc® luciferase (the BRET donor). The other protein (e.g., CRBN) is expressed as a fusion with HaloTag®, which is then labeled with a fluorescent ligand (the BRET acceptor). The formation of the ternary complex induced by the PROTAC brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.
Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding for the NanoLuc®-POI fusion and the HaloTag®-CRBN fusion.
-
-
Labeling and Plating:
-
Label the HaloTag®-CRBN with the fluorescent HaloTag® NanoBRET™ ligand.
-
Plate the cells in a suitable microplate.
-
-
PROTAC Treatment:
-
Add the PROTAC (synthesized with this compound) at various concentrations to the cells.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate.
-
Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
Conclusion
This compound is a valuable chemical tool for the development of PROTACs, providing a reliable and well-characterized E3 ligase ligand for recruiting Cereblon. While its precise binding affinity requires experimental determination for each specific PROTAC construct, the extensive knowledge of the thalidomide-CRBN interaction provides a strong foundation for rational drug design. The experimental protocols outlined in this guide offer a robust framework for characterizing the binary binding and ternary complex formation, which are critical steps in the development of effective and selective protein degraders. The continued application of this and similar molecules holds immense promise for expanding the "druggable" proteome and developing novel therapeutics for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dhvi.duke.edu [dhvi.duke.edu]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of CRBN-Thalidomide Interaction: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of Cereblon (CRBN) as the primary target of thalidomide (B1683933) and its immunomodulatory analogs (IMiDs) has revolutionized our understanding of these drugs' therapeutic and teratogenic effects. This technical guide provides an in-depth exploration of the structural biology of the CRBN-thalidomide complex, offering a critical resource for researchers in drug discovery and development. By dissecting the molecular interactions, thermodynamic properties, and functional consequences of this binding event, we aim to facilitate the rational design of novel therapeutics that leverage the CRBN pathway for targeted protein degradation.
Cereblon is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3] The binding of thalidomide to CRBN modulates the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates."[2][4][5] This mechanism of action is central to the anti-myeloma activity of IMiDs, which induce the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6]
This guide will detail the structural features of the CRBN-thalidomide interaction, present quantitative binding data, outline key experimental protocols for studying this complex, and visualize the associated signaling pathways.
Quantitative Data Presentation
The binding affinity of thalidomide and its derivatives to CRBN is a critical determinant of their biological activity. These interactions have been characterized by various biophysical techniques, providing valuable quantitative data for comparative analysis.
Table 1: Binding Affinities of IMiDs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [7][8] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [9] |
| Lenalidomide | ~178 nM | Not Specified | [7][8] |
| Pomalidomide | ~157 nM | Not Specified | [7][8] |
Table 2: Structural Data for CRBN-IMiD Complexes
| Complex | PDB ID | Resolution (Å) | Method | Reference |
| DDB1-CRBN-Lenalidomide | 4TZ4 | 3.01 | X-ray Crystallography | [2][10][11] |
| DDB1-CRBN-Thalidomide | Not Specified | 3.0 | X-ray Crystallography | [7] |
| DDB1-CRBN-Pomalidomide | Not Specified | 3.5 | X-ray Crystallography | [7] |
| DDB1dB:CRBN:PT-179:SD40 | 8TNR | Not Specified | Cryo-EM | [12] |
Signaling Pathways and Molecular Interactions
The interaction between thalidomide and CRBN initiates a cascade of molecular events culminating in the degradation of specific target proteins. Understanding this pathway is crucial for the development of novel protein degraders.
CRL4^CRBN^ E3 Ubiquitin Ligase Pathway
The CRL4^CRBN^ complex is a key player in the ubiquitin-proteasome system. CRBN functions as the substrate receptor, presenting target proteins to the E3 ligase machinery for ubiquitination.
Caption: The CRL4^CRBN^ E3 ubiquitin ligase complex mediates the ubiquitination of endogenous substrates.
Thalidomide-Induced Neosubstrate Degradation
Thalidomide binding to CRBN creates a novel binding surface that recruits "neosubstrates," which are not the natural targets of the CRL4^CRBN^ complex. This leads to their ubiquitination and degradation.
Caption: Mechanism of thalidomide-induced neosubstrate degradation via the CRL4^CRBN^ pathway.
Experimental Protocols
The structural and functional characterization of the CRBN-thalidomide complex relies on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
X-ray Crystallography of the DDB1-CRBN-Thalidomide Complex
Objective: To determine the three-dimensional structure of the DDB1-CRBN complex bound to thalidomide at atomic resolution.
Methodology:
-
Protein Expression and Purification:
-
Co-express human DDB1 and chicken or human CRBN in insect or mammalian cells.[2]
-
Purify the DDB1-CRBN complex using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Complex Formation:
-
Incubate the purified DDB1-CRBN complex with an excess of thalidomide to ensure saturation of the binding site.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) using vapor diffusion methods (sitting or hanging drop).
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[10]
-
Process the diffraction data to obtain a set of structure factors.
-
-
Structure Determination and Refinement:
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of thalidomide binding to CRBN, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]
Methodology:
-
Sample Preparation:
-
ITC Experiment:
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).[14]
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the determined values.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (association and dissociation rates) and affinity of thalidomide to CRBN.[16][17]
Methodology:
-
Chip Preparation:
-
Immobilize purified CRBN onto the surface of a sensor chip.[18]
-
-
Binding Analysis:
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation phases of the interaction.
-
Globally fit the sensorgrams from different thalidomide concentrations to a kinetic binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).[17][19]
-
Quantitative Proteomics for Neosubstrate Identification
Objective: To identify and quantify proteins that are degraded upon thalidomide treatment in a CRBN-dependent manner.
Methodology:
-
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., multiple myeloma cells).
-
Treat cells with thalidomide or a vehicle control (e.g., DMSO) for a defined period.[20]
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract total protein.
-
Digest the proteins into peptides using an enzyme such as trypsin.[20]
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from the different treatment conditions with isobaric mass tags (e.g., Tandem Mass Tags).[21]
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the mixed peptides by liquid chromatography and analyze them by tandem mass spectrometry.[21]
-
-
Data Analysis:
-
Identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the isobaric tags.
-
Identify proteins that show significantly decreased abundance in the thalidomide-treated samples compared to the control.
-
Caption: A typical workflow for quantitative proteomics to identify thalidomide-induced neosubstrates.
Conclusion
The structural and functional elucidation of the CRBN-thalidomide complex has provided a molecular blueprint for the development of a new class of therapeutics known as PROTACs (PROteolysis TArgeting Chimeras) and novel IMiDs. By understanding the precise interactions within the thalidomide-binding pocket of CRBN and the subsequent recruitment of neosubstrates, researchers can now rationally design molecules with tailored degradation profiles, potentially leading to more effective and safer drugs. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and drug developers working to harness the power of targeted protein degradation. Continued research in this area will undoubtedly uncover new substrates and further refine our ability to modulate the ubiquitin-proteasome system for therapeutic benefit.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | CRBN binds IMiDs [reactome.org]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spring8.or.jp [spring8.or.jp]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. nicoyalife.com [nicoyalife.com]
- 20. benchchem.com [benchchem.com]
- 21. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
The Pivotal Role of PEG Linkers in Thalidomide-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. This in-depth technical guide focuses on the role of polyethylene (B3416737) glycol (PEG) linkers in the context of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will explore the multifaceted influence of PEG linkers on PROTAC efficacy, physicochemical properties, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological and experimental processes.
Introduction: The Linker as a Key Determinant of PROTAC Efficacy
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the CRBN E3 ubiquitin ligase.[1] In the architecture of a PROTAC, the thalidomide moiety serves as the anchor to the cellular degradation machinery. The linker, far from being a mere spacer, plays a crucial role in orchestrating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The length, flexibility, and chemical composition of the linker are critical determinants of the stability and geometry of this ternary complex, which directly dictates the efficiency of target protein ubiquitination and subsequent degradation.[2]
PEG linkers have gained prominence in PROTAC design due to their unique properties. Their inherent hydrophilicity can enhance the aqueous solubility of often large and lipophilic PROTAC molecules.[3][4] Furthermore, the flexible nature of the PEG chain can facilitate the necessary conformational adjustments for optimal ternary complex formation. The tunable length of PEG linkers allows for systematic optimization of the distance between the target protein and the E3 ligase, a critical parameter for successful protein degradation.
The Signaling Pathway of Thalidomide-Based PROTACs
The mechanism of action of thalidomide-based PROTACs is centered on the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. This complex is a key component of the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. The CRL4^CRBN^ complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor Cereblon (CRBN).[5]
A thalidomide-based PROTAC initiates the degradation process by simultaneously binding to the target protein of interest (POI) and CRBN. This induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery. Within this complex, RBX1 recruits a ubiquitin-charged E2 conjugating enzyme. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the polyubiquitinated POI into small peptides, while the PROTAC molecule is released to engage in another cycle of degradation.
References
An In-depth Technical Guide to Thalidomide-5-PEG3-NH2 Hydrochloride for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Thalidomide-5-PEG3-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN), and the experimental protocols necessary for its application in targeted protein degradation.
Introduction: The Role of this compound in Targeted Protein Degradation
This compound is a synthetic E3 ligase ligand-linker conjugate. It is a derivative of thalidomide (B1683933), a well-known binder of the Cereblon (CRBN) protein, which is a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. The molecule incorporates a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a primary amine (-NH2), which is presented as a hydrochloride salt. This terminal amine serves as a versatile chemical handle for covalently attaching a ligand that binds to a specific protein of interest (POI).
The fundamental application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.
Chemical Properties and Structure
A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value |
| Chemical Formula | C₁₉H₂₄ClN₃O₇ |
| Molecular Weight | 441.86 g/mol |
| CAS Number | 2761385-81-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other organic solvents. |
| Storage | Store at -20°C for long-term stability. |
Chemical Structure:
Mechanism of Action: Recruitment of Cereblon E3 Ligase
The thalidomide moiety of the molecule is the key to its function. It binds to the Cereblon (CRBN) E3 ligase, effectively "hijacking" the cellular protein degradation machinery. When incorporated into a PROTAC, the Thalidomide-5-PEG3-NH2 linker positions the CRBN complex in close proximity to the target protein bound by the other end of the PROTAC. This ternary complex formation is the critical step that initiates the ubiquitination and subsequent degradation of the target protein.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based linker to recruit the CRBN E3 ligase.
The Advent of CRBN-Recruiting PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery. This technical guide provides an in-depth exploration of a major class of these molecules: Cereblon (CRBN)-recruiting PROTACs. By co-opting the CRBN E3 ubiquitin ligase, these PROTACs offer a powerful and versatile platform for the degradation of a wide array of protein targets, opening new avenues for treating diseases previously deemed "undruggable."
Mechanism of Action: A Catalytic Dance of Induced Proximity
CRBN-recruiting PROTACs operate through a catalytic mechanism that leverages the ubiquitin-proteasome system (UPS).[1] These molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the CRBN E3 ubiquitin ligase, and a flexible linker connecting the two.[1] The most widely utilized CRBN ligands are derivatives of thalidomide (B1683933), including lenalidomide (B1683929) and pomalidomide.[1][2][3]
The process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, forming a key ternary complex (POI-PROTAC-CRBN).[1][4] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination: The induced proximity of the POI to the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][5] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins.[1][5] The proteasome unfolds and degrades the POI into small peptides.
-
Catalytic Cycle: The PROTAC molecule is then released and can initiate another round of POI degradation, acting as a catalyst.[5]
This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations, a significant advantage over traditional occupancy-driven inhibitors.
Quantitative Analysis of CRBN-Recruiting PROTACs
The efficacy of CRBN-recruiting PROTACs is assessed through various quantitative metrics. These include the half-maximal degradation concentration (DC50), the maximal level of degradation (Dmax), and the binding affinities (IC50 or Kd) of the individual ligands to their respective targets. The following tables summarize key quantitative data for representative CRBN-recruiting PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.
| PROTAC Name | Target Protein | CRBN Ligand | DC50 | Dmax | Cell Line | Treatment Time | Reference |
| PROTAC 1 | BRD4 | Pomalidomide | <1 nM | Not Specified | Burkitt's Lymphoma | Not Specified | [6] |
| dBET1 | BRD4 | Thalidomide | 0.14 µM | Not Specified | MV4;11 | 24 h | [7] |
| dBET6 | BRD4 | Not Specified | 23.32 nM (IC50) | Not Specified | HepG2 | 8 h | [7] |
| ARV-825 | BRD4 | Pomalidomide | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| PROTAC 3 | BRD4 | Thalidomide | 51 pM (IC50) | Not Specified | RS4;11 | Not Specified | [6] |
| PROTAC 4 | BRD4 | Lenalidomide | 8.3 pM (IC50) | Not Specified | MV-4-11 | Not Specified | [6] |
| PROTAC 11 | BRD9 | Pomalidomide | 50 nM | Not Specified | Not Specified | Not Specified | [6] |
| Ligand | Target | Assay Type | IC50 / Kd | Reference |
| Pomalidomide | CRBN | Not Specified | ~3 µM (Kd) | [7] |
| JQ1-based | BRD4 (BD1) | Not Specified | 20 nM (IC50) | [7] |
| OTX015-based | BRD4 (BD1) | Not Specified | 90 nM (Kd) | [7] |
| OTX015-based | BRD4 (BD2) | Not Specified | 28 nM (Kd) | [7] |
| Lenalidomide | CRBN | Competition Assay | ~2 µM | [8] |
| Pomalidomide | CRBN | Competition Assay | ~1-2 µM | [8][9] |
| Thalidomide | CRBN | TR-FRET | 22.4 nM | [2] |
| Lenalidomide | CRBN | TR-FRET | 8.9 nM | [2] |
Experimental Protocols for Characterizing CRBN-Recruiting PROTACs
A suite of biochemical and cell-based assays is employed to characterize the activity of CRBN-recruiting PROTACs.
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in the levels of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line expressing the POI) in 6-well plates to achieve 70-80% confluency at the time of harvest.[4]
-
Treat cells with a dose-response of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[4]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities to determine the extent of protein degradation.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET assays are used to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex in a biochemical setting.
Protocol Outline:
-
Reagent Preparation:
-
Assay Setup:
-
In a microplate, combine the tagged POI, tagged CRBN, and the corresponding antibodies.
-
Add a serial dilution of the PROTAC molecule.
-
-
Incubation and Measurement:
-
Incubate the plate for a defined period (e.g., 180 minutes) to allow for complex formation.[2]
-
Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.[2]
-
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of the PROTAC with CRBN in living cells.
Protocol Outline:
-
Cell Preparation:
-
Assay Setup:
-
Add a cell-permeable fluorescent tracer that binds to CRBN to the cells. This results in a BRET signal.
-
Treat the cells with varying concentrations of the PROTAC.
-
-
Measurement and Analysis:
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the POI.
Protocol Outline:
-
Reaction Setup:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN E3 ligase complex, ubiquitin, ATP, and the purified POI in a reaction buffer.[1]
-
-
Initiate Reaction:
-
Add the PROTAC to the reaction mixture to initiate ubiquitination. Include a no-PROTAC control.[1]
-
-
Analysis:
-
Stop the reaction and analyze the ubiquitination of the POI by Western blot, using an antibody against the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI will be observed in the presence of an active PROTAC.[1]
-
Visualizing the Process: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the action and analysis of CRBN-recruiting PROTACs.
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for TR-FRET based ternary complex assay.
Challenges and Future Directions
Despite the immense promise of CRBN-recruiting PROTACs, several challenges remain. A key consideration is the potential for off-target degradation of "neosubstrates." The binding of immunomodulatory drugs (IMiDs) like thalidomide and its analogs to CRBN can alter its substrate specificity, leading to the degradation of proteins that are not the intended target.[1] Careful design of the CRBN ligand and linker is crucial to minimize these off-target effects.
Furthermore, the development of resistance to PROTACs is an emerging area of research. Mechanisms of resistance may include mutations in CRBN or other components of the UPS.[14][15]
Future research will likely focus on:
-
Expanding the E3 Ligase Toolbox: While CRBN and VHL are the most utilized E3 ligases, there are over 600 E3 ligases in the human genome, offering a vast and largely untapped resource for developing next-generation PROTACs with improved tissue specificity and reduced off-target effects.
-
Rational PROTAC Design: A deeper understanding of the structural and biophysical principles governing ternary complex formation will enable more rational and predictive design of highly potent and selective PROTACs.
-
Overcoming Resistance: Investigating the mechanisms of resistance will be critical for developing strategies to circumvent it, such as using PROTACs that recruit different E3 ligases.
References
- 1. benchchem.com [benchchem.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 12. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.sg]
- 13. NanoBRET® TE Intracellular E3 Ligase Assays [promega.sg]
- 14. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Basis of Thalidomide in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the theoretical and mechanistic foundations underpinning the use of thalidomide (B1683933) and its analogs as Cereblon (CRBN) E3 ligase recruiters in the field of Proteolysis Targeting Chimeras (PROTACs). We will cover the mechanism of action, the structural basis of the molecular interactions, quantitative performance data, and key experimental protocols.
Introduction: The Role of E3 Ligase Recruiters in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's 26S proteasome.[1][2]
The choice of E3 ligase and its corresponding ligand is a critical component of PROTAC design. Thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, are among the most widely used and successful recruiters, hijacking the Cereblon (CRBN) E3 ligase complex.[3][4]
The Serendipitous Discovery: Thalidomide and its Target, Cereblon (CRBN)
Thalidomide's journey from a sedative to a cornerstone of targeted protein degradation is a landmark in pharmacology. Initially marketed in the 1950s, its severe teratogenic effects led to its withdrawal.[5][6] Decades later, its potent anti-myeloma and immunomodulatory properties were discovered.[5][7] The breakthrough in understanding its mechanism came in 2010 with the identification of Cereblon (CRBN) as its direct cellular target.[5][8]
CRBN functions as the substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8][9] This complex is composed of four key proteins:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone.[9]
-
Ring-Box Protein 1 (RBX1): A RING-finger protein that recruits the ubiquitin-conjugating E2 enzyme.[9]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor (CRBN) to the CUL4 scaffold.[5][9]
-
Cereblon (CRBN): The substrate receptor that directly binds to proteins destined for ubiquitination.[5][9]
The discovery that thalidomide binds to CRBN and modulates its substrate specificity was a pivotal moment, laying the groundwork for its use in PROTACs.[8][9]
Mechanism of Action: Hijacking the CRL4^CRBN^ Complex
Thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) act as "molecular glues."[6][] By binding to CRBN, they alter its surface to recognize and bind proteins that are not its natural substrates, so-called "neosubstrates" like IKZF1 and IKZF3.[3][7][]
PROTACs leverage this principle in a more deliberate and targeted manner. A thalidomide-based PROTAC physically tethers a specific POI to CRBN. The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and CRBN, forming a transient POI-PROTAC-CRBN ternary complex. This is the crucial step for inducing degradation.[1][11]
-
Ubiquitination: Within the ternary complex, the CRL4^CRBN^ ligase transfers multiple ubiquitin proteins to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[1][2]
-
Recycling: The PROTAC molecule is then released and can recruit another POI molecule, acting catalytically to induce multiple rounds of degradation.[2][6]
Structural Basis of Thalidomide-CRBN Interaction
The binding of thalidomide to CRBN is a highly specific molecular event. CRBN contains a C-terminal thalidomide-binding domain (TBD).[9] Within this domain lies a hydrophobic pocket formed by three tryptophan residues, often called the "tri-Trp pocket".[9][12]
The interaction is primarily mediated by the glutarimide (B196013) ring of the thalidomide molecule.[9] This ring fits snugly into the tri-Trp pocket, where it is anchored by two crucial hydrogen bonds to CRBN residues.[12][13] The phthalimide (B116566) ring of thalidomide is more exposed, providing an ideal attachment point for the linker of a PROTAC without disrupting the critical binding to CRBN.[12] This structural arrangement is fundamental to the design of all thalidomide-based PROTACs.
Quantitative Data
The efficacy of thalidomide-based PROTACs is underpinned by the binding affinity of the IMiD moiety to CRBN and the subsequent degradation potency of the final PROTAC molecule.
Table 1: Binding Affinities of IMiDs to CRBN
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can contribute to more efficient ternary complex formation.[4]
| Compound | Binding Affinity (Kd) to CRBN | Reference |
| Thalidomide | ~1.8 µM | [12] |
| Lenalidomide | ~1.0 µM | [5] |
| Pomalidomide | ~0.2 µM | [3] |
Note: Kd values can vary based on the specific assay conditions and constructs used.
Table 2: Degradation Performance of Thalidomide-Based PROTACs
The performance of a PROTAC is measured by its DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal degradation percentage).
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-110 | Androgen Receptor | Lenalidomide Analog | VCaP | ~1 | >95 | [14] |
| ARV-471 | Estrogen Receptor | Pomalidomide Analog | MCF7 | <1 | >90 | [14] |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | <1 | >95 | [15] |
Key Experimental Protocols
Validating the mechanism of a thalidomide-based PROTAC requires robust biophysical and cell-based assays.
Protocol 1: Ternary Complex Analysis using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinities of binary and ternary complexes, making it invaluable for PROTAC characterization.[16][17][18][19]
Objective: To quantify the kinetics (kₐ, kₔ) and affinity (K₋) of the POI-PROTAC-CRBN ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the purified CRBN-DDB1 complex onto a sensor chip surface. A control channel should be prepared for background subtraction.
-
Binary Interaction (PROTAC-CRBN): Inject increasing concentrations of the PROTAC over the CRBN and control surfaces to determine the binary binding affinity.
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its affinity for the target.
-
Ternary Complex Formation: To measure the ternary complex, inject a constant, saturating concentration of the POI mixed with varying concentrations of the PROTAC over the immobilized CRBN surface.[18]
-
Data Analysis: The sensorgrams (response units vs. time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋). A significant increase in affinity in the ternary setup compared to the binary interactions indicates positive cooperativity, a key feature of many effective PROTACs.[18][20]
Protocol 2: Target Degradation Quantification by Western Blot
Western blotting is the gold-standard method to directly measure the reduction in target protein levels within cells following PROTAC treatment.[2][15][21]
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC for its target protein.
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[15][21]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[2][22]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[21][22]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21][22]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and then incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.[22]
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibodies.[21]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.[1][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 17. aragen.com [aragen.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. o2hdiscovery.co [o2hdiscovery.co]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Thalidomide-5-PEG3-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties and biological context of Thalidomide-5-PEG3-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
This technical guide summarizes the available physicochemical data, outlines its role in targeted protein degradation, and provides a generalized experimental context for its application. Due to the proprietary nature of specific manufacturing and quality control processes, detailed experimental protocols for synthesis and analysis are not publicly available. The information presented herein is aggregated from scientific literature and chemical supplier data.
Core Chemical Properties
This compound is a synthetic molecule that functions as an E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (NH2) for further conjugation. The hydrochloride salt form generally enhances solubility and stability.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₄ClN₃O₇ |
| Molecular Weight | 441.86 g/mol |
| CAS Number | 2761385-81-1 |
| Appearance | White to off-white solid |
| Purity | Typically >95% (as reported by various suppliers) |
| Canonical SMILES | C1=CC(=C(C=C1OCCOCCOCCN)C2=C(C(=O)N(C2=O)C3CCC(=O)NC3=O)O)Cl |
| InChI Key | GBYYYUKJOCCKAV-UHFFFAOYSA-N |
Solubility and Storage
Quantitative solubility data in various solvents is not extensively published. However, based on supplier information and the nature of the molecule, the following qualitative information can be provided.
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Expected to have some solubility due to the PEG linker and hydrochloride salt, though potentially limited |
Storage Conditions: For long-term stability, it is recommended to store the solid compound at -20°C in a dry, sealed container. Solutions in organic solvents are typically stable for shorter periods when stored at -80°C. Frequent freeze-thaw cycles should be avoided.
Mechanism of Action in PROTAC Technology
This compound serves as a critical component for the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2] The thalidomide portion of the molecule acts as a recruiter for the CRBN E3 ubiquitin ligase, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[3]
The general mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand is illustrated in the signaling pathway diagram below.
References
"Thalidomide-5-PEG3-NH2 hydrochloride" CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
CAS Number: 2761385-81-1[1]
Chemical Structure:
-
IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)isoindoline-1,3-dione hydrochloride
-
Molecular Formula: C₁₉H₂₄ClN₃O₇
-
Molecular Weight: 441.86 g/mol
-
SMILES: [H]Cl.O=C(N1C2CCC(NC2=O)=O)C3=CC=C(OCCOCCOCCN)C=C3C1=O[1]
Physicochemical Properties:
| Property | Value |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage | Store at -20°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Introduction to Thalidomide-5-PEG3-NH2 Hydrochloride in PROTAC Technology
This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is a bifunctional molecule composed of a thalidomide (B1683933) moiety that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a three-unit polyethylene (B3416737) glycol (PEG3) linker to a terminal primary amine (-NH2). This amine group provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI).
The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein. By facilitating the formation of a ternary complex between the target protein and the CRBN E3 ligase, the PROTAC mediates the ubiquitination of the target, marking it for degradation by the proteasome.
Quantitative Data
While specific quantitative data for PROTACs utilizing this compound is not extensively available in publicly accessible literature, the binding affinity of the parent compound, thalidomide, and its analogs to CRBN has been well-characterized. This data provides a foundational understanding of the E3 ligase engagement of PROTACs constructed with this linker.
Table 1: Binding Affinities of Thalidomide and Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method |
| Thalidomide | ~250 nM | Not Specified |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay |
| Lenalidomide | ~178 nM | Not Specified |
| Pomalidomide | ~157 nM | Not Specified |
It is important to note that the binding affinity of a PROTAC to CRBN can be influenced by the nature of the target protein ligand and the overall conformation of the ternary complex.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize PROTACs synthesized using this compound.
Western Blotting for Protein Degradation
This is a standard assay to quantify the reduction in the levels of the target protein.
a. Cell Culture and Treatment:
-
Plate cells of interest at a suitable density in multi-well plates and allow them to adhere overnight.
-
Prepare a dilution series of the PROTAC in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
d. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
Quantitative Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment.
a. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that induces robust on-target degradation and a vehicle control.
-
Harvest and lyse the cells as described for Western blotting.
b. Protein Digestion and Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
For multiplexed analysis, label the peptide samples with tandem mass tags (TMT).
c. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
d. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Determine proteins that are significantly downregulated in PROTAC-treated samples compared to the control.
In Vitro Ubiquitination Assay
This assay confirms the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.
a. Reaction Setup:
-
In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the CRBN-DDB1 E3 ligase complex, ubiquitin, ATP, and the purified target protein.
-
Add the PROTAC or vehicle control.
b. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
c. Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the target protein or ubiquitin to detect higher molecular weight ubiquitinated species.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from this compound involves hijacking the ubiquitin-proteasome pathway.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing Thalidomide-5-PEG3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two active domains connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
Thalidomide-5-PEG3-NH2 hydrochloride is a key building block in the synthesis of PROTACs. It comprises the thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[4][5] This pre-functionalized component simplifies the synthesis of PROTACs by allowing for the direct conjugation of a "warhead"—a ligand that binds to the target protein.
Application Notes
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by orchestrating the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase complex (composed of CRBN, CUL4, DDB1, and RBX1).[2] This ternary complex formation is the critical step that brings the E3 ligase in close enough proximity to the target protein to catalyze the transfer of ubiquitin molecules to the target.[3][6] The resulting polyubiquitin (B1169507) chain on the target protein is recognized by the proteasome, leading to the degradation of the target protein.[1][7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1][6]
Design and Synthesis Strategy
The synthesis of PROTACs is a modular process. The choice of the target protein ligand ("warhead"), the E3 ligase ligand, and the linker are all critical variables that must be optimized for each target.[8]
-
Warhead Selection: The warhead should have a suitable affinity for the target protein. Interestingly, very high affinity is not always necessary and can sometimes be detrimental.
-
E3 Ligase Ligand: Thalidomide and its analogs (lenalidomide, pomalidomide) are commonly used to recruit the CRBN E3 ligase.[2][9]
-
Linker: The length and composition of the linker are crucial for the stability and efficacy of the ternary complex.[8] PEG linkers, such as the one in Thalidomide-5-PEG3-NH2, are often used to improve solubility and pharmacokinetic properties.[10][11]
Solid-phase synthesis is an efficient method for the rapid generation of PROTAC libraries with varying linkers and warheads.[2][12] This methodology simplifies purification and allows for the use of excess reagents to drive reactions to completion.[2]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PROTAC
This protocol describes a general method for the solid-phase synthesis of a PROTAC by coupling a carboxylic acid-functionalized warhead to Thalidomide-5-PEG3-NH2 that has been pre-loaded onto a resin.
Materials:
-
Rink Amide resin
-
This compound
-
Warhead with a carboxylic acid functional group
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation and Ligand Loading: a. Swell Rink Amide resin in DMF for 1 hour. b. In a separate flask, dissolve this compound (1.5 eq), PyBOP (1.5 eq), and DIPEA (3.0 eq) in DMF. c. Add the solution to the swollen resin and shake at room temperature for 4 hours. d. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Warhead Coupling: a. Dissolve the carboxylic acid-functionalized warhead (2.0 eq), PyBOP (2.0 eq), and DIPEA (4.0 eq) in DMF. b. Add the solution to the resin from the previous step. c. Shake at room temperature for 12 hours. d. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Cleavage and Purification: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. b. Add the cleavage cocktail to the resin and shake at room temperature for 2 hours. c. Filter the resin and collect the filtrate. d. Concentrate the filtrate under reduced pressure. e. Purify the crude PROTAC using reverse-phase HPLC. f. Lyophilize the pure fractions to obtain the final PROTAC product.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein
-
Cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., PROTAC + MG132).
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with the primary antibody against the target protein and the loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxic effect of the PROTAC on cells.
Materials:
-
Synthesized PROTAC
-
Cell line of interest
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density. b. Allow the cells to adhere overnight.
-
Compound Treatment: a. Treat the cells with serial dilutions of the PROTAC for a specified time (e.g., 72 hours).
-
Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated control cells. b. Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 and Dmax values. The following table provides a template for summarizing such data.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Example PROTAC A | BRD4 | HeLa | 15 | >90 |
| Example PROTAC B | BTK | MOLM-14 | 5 | >95 |
| Inactive Control | BRD4 | HeLa | >10,000 | <10 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The selectivity and safety of a PROTAC can be initially assessed by comparing its degradation activity with its effect on cell viability.
| PROTAC Compound | Target Degradation DC50 (nM) | Cell Viability IC50 (µM) | Selectivity Index (IC50/DC50) |
| Example PROTAC A | 15 | 5 | 333 |
| Example PROTAC B | 5 | >10 | >2000 |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Conjugating "Thalidomide-5-PEG3-NH2 hydrochloride" to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are designed to simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Thalidomide (B1683933) and its derivatives are well-characterized ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4] Consequently, they are frequently incorporated into PROTAC design. "Thalidomide-5-PEG3-NH2 hydrochloride" is a key building block for PROTAC synthesis, comprising the CRBN-recruiting thalidomide moiety and a flexible PEG3 linker terminating in a primary amine. This primary amine serves as a versatile chemical handle for conjugation to a protein of interest, typically through the activation of the protein's carboxyl groups.
These application notes provide a detailed protocol for the covalent conjugation of "this compound" to a protein of interest using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][6] This method facilitates the formation of a stable amide bond between the amine group of the thalidomide linker and the carboxyl groups (present on aspartic acid, glutamic acid residues, and the C-terminus) of the target protein.
Principle of the Method
The conjugation process is a two-step reaction. First, the carboxyl groups on the protein of interest are activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS) to form a semi-stable NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0). The second step involves the nucleophilic attack of the primary amine of "this compound" on the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This second step is favored at a physiological to slightly basic pH (7.2-8.5). The inclusion of NHS in the reaction mixture increases the stability of the activated intermediate, enhancing the overall conjugation efficiency compared to using EDC alone.[5][6]
Data Presentation
The success and efficiency of the conjugation reaction can be quantified using various analytical techniques. The following tables summarize key quantitative data that should be collected and analyzed.
Table 1: Conjugation Reaction Parameters
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 1-10 mg/mL | To ensure sufficient concentration for reaction kinetics. |
| Molar Ratio (Thalidomide Linker : Protein) | 10:1 to 50:1 | To drive the reaction towards the desired product. |
| Molar Ratio (EDC : Protein) | 20:1 to 100:1 | To ensure efficient activation of protein carboxyl groups. |
| Molar Ratio (NHS : Protein) | 20:1 to 100:1 | To stabilize the activated intermediate. |
| Activation pH | 4.5 - 6.0 | Optimal pH for EDC-mediated carboxyl activation. |
| Conjugation pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester. |
| Reaction Time (Conjugation) | 1 - 4 hours at RT, or overnight at 4°C | To allow for completion of the conjugation reaction. |
Table 2: Characterization of the Thalidomide-Protein Conjugate
| Parameter | Method of Analysis | Expected Outcome |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS) | The average number of thalidomide molecules conjugated per protein. |
| Conjugation Efficiency | SDS-PAGE, Western Blot, HPLC | Percentage of the initial protein that is successfully conjugated. |
| Protein Recovery | BCA or Bradford Assay | The total amount of protein recovered after the purification step. |
| Purity of Conjugate | SDS-PAGE, Size-Exclusion Chromatography (SEC) | Assessment of the homogeneity of the final conjugate. |
| Confirmation of Identity | Mass Spectrometry, Western Blot with anti-Thalidomide antibody (if available) | Verification of the covalent attachment of the thalidomide moiety. |
| Functional Activity | Relevant bioassay for the protein of interest | To determine if the conjugation process has affected the protein's function. |
Experimental Protocols
Materials and Reagents
-
Protein of Interest (POI)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)
Experimental Workflow
Caption: Workflow for conjugating Thalidomide-5-PEG3-NH2 to a protein.
Step-by-Step Protocol
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in Activation Buffer (0.1 M MES, pH 4.5-6.0). Ensure the buffer does not contain any primary amines or carboxyl groups.
-
Thalidomide Linker Solution: Dissolve "this compound" in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
EDC/NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or water. A typical starting concentration is 10 mg/mL for each.
2. Activation of Protein Carboxyl Groups:
-
To the protein solution, add the freshly prepared EDC and NHS solutions to achieve the desired molar excess (e.g., 50-fold molar excess of each over the protein).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to Thalidomide-5-PEG3-NH2:
-
Add the dissolved "this compound" stock solution to the activated protein mixture. A 10 to 50-fold molar excess of the thalidomide linker over the protein is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding Conjugation Buffer (e.g., PBS) or a small amount of a suitable base.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle rotation. The longer incubation at a lower temperature may be beneficial for sensitive proteins.
4. Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
6. Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).
-
Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight and to assess purity.
-
Determine the Degree of Labeling (DOL) using mass spectrometry.
-
Perform functional assays to ensure the biological activity of the protein of interest is retained.
Signaling Pathway
Thalidomide and its derivatives exert their biological effects by acting as "molecular glues" that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8] By binding to CRBN, the thalidomide moiety of the conjugate alters the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrate" proteins that are not endogenous targets of CRBN. This proximity induces the ubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. When conjugated to a protein of interest, the thalidomide derivative effectively turns that protein into a neosubstrate for the CRBN E3 ligase complex.
Caption: Thalidomide conjugate-induced protein degradation via CRBN.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
Solid-Phase Synthesis of Thalidomide-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's native protein degradation machinery to selectively eliminate target proteins of interest (POIs).[1][2] These molecules typically consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are frequently employed as ligands for the E3 ligase Cereblon (CRBN).[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
Solid-phase organic synthesis (SPOS) offers considerable advantages for the production of PROTACs over traditional solution-phase methods.[3][4] Key benefits include simplified purification of intermediates, the ability to use excess reagents to drive reactions to completion, and amenability to parallel and automated synthesis for the rapid generation of PROTAC libraries.[1][2] This document provides detailed application notes and experimental protocols for the solid-phase synthesis of thalidomide-based PROTACs.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs initiate their action by simultaneously binding to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-CRBN). Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on other POI molecules.[1][3]
Experimental Workflow for Solid-Phase Synthesis
The solid-phase synthesis of a thalidomide-based PROTAC generally follows a modular approach. The synthesis can be initiated by immobilizing either the E3 ligase ligand or the POI-binding "warhead" onto a solid support. A common strategy involves using a pre-loaded resin where the thalidomide moiety and a portion of the linker are already attached.[3][4][5] This is followed by the sequential addition of the remaining linker components and finally the POI ligand. The completed PROTAC is then cleaved from the resin and purified.
Quantitative Data Summary
The following table summarizes representative data from solid-phase synthesis of thalidomide-based PROTACs targeting various protein kinases. Yields and biological activities can vary significantly based on the specific POI ligand, linker length, and reaction conditions.
| PROTAC ID | Target POI | Linker Description | Overall Yield (%) | Purity (%) | Biological Activity | Reference |
| 8c | BTK | Ibrutinib-like warhead, PEG-based linker | - | >95% | BTK IC₅₀: 2.1 nM | [3] |
| 10 | BTK | Shorter PEG linker variant of 8c | 76% (from intermediate 5) | >95% | BTK IC₅₀: 1.8 nM | [3] |
| 12 | BTK | Longer PEG linker variant of 8c | 70% (from intermediate 6) | >95% | BTK IC₅₀: 2.4 nM | [3] |
| A6 | HDAC6 | Vorinostat-like warhead, PEG-based linker | 27-71% (overall) | >95% | DC₅₀: 3.5 nM (in HL-60 cells) | [6][7][8] |
| B4 | HDAC6 | Selective HDAC6i, PEG-based linker | 27-71% (overall) | >95% | DC₅₀: 19.4 nM (in HL-60 cells) | [6][7][8] |
Note: Yields are calculated based on the initial loading of the resin. Purity was determined by RP-HPLC. Biological activity data (IC₅₀ and DC₅₀) are highly dependent on the specific assay conditions.
Detailed Experimental Protocols
The following protocols provide a generalized methodology for the solid-phase synthesis of thalidomide-based PROTACs, primarily adapted from established procedures.[2][3][7] This protocol assumes the use of a pre-loaded thalidomide resin.
Materials and Reagents
-
Thalidomide-preloaded resin (e.g., Thalidomide-O-PEG-acid loaded on Rink Amide resin)
-
Protein of Interest (POI) ligand with a suitable reactive handle (e.g., amine, carboxylic acid)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection agent (if using Fmoc protection): 20% Piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Protocol 1: Preparation of Pre-loaded Thalidomide Resin
This protocol outlines the synthesis of a thalidomide-preloaded resin (TPR) as described by Krajcovicova et al. (2019).[3][4]
-
Resin Acylation: Start with aminomethyl polystyrene-divinylbenzene (PS-DVB) resin. Swell the resin in DMF. Acylate the resin with 4-(4-formyl-3-methoxyphenoxy)butanoic acid using standard peptide coupling conditions (e.g., DIC/HOBt in DMF).[3]
-
Reductive Amination: Treat the resulting aldehyde resin with 2-(2-aminoethoxy)ethan-1-ol in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form a secondary amine.
-
Fmoc Protection: Protect the newly formed secondary amine with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) to yield an Fmoc-protected resin.[3]
-
Mitsunobu Reaction: Swell the resin in THF and react it with 4-hydroxyisobenzofuran-1,3-dione under Mitsunobu conditions (DIAD/PPh₃).
-
Thalidomide Ring Closure: Treat the resin with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base like triethylamine (B128534) (TEA) in boiling toluene (B28343) to facilitate the ring closure and form the thalidomide moiety on the resin.[3]
-
Washing and Drying: After each step, wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
Protocol 2: Linker Elongation and POI Ligand Coupling
-
Resin Swelling: Swell the thalidomide-preloaded resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If the linker on the pre-loaded resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove piperidine.
-
POI Ligand Coupling:
-
Prepare a solution of the POI ligand (warhead) with a carboxylic acid handle (2-3 equivalents relative to resin loading).
-
Add coupling reagents HATU (2-3 eq.) and a base such as DIPEA (4-6 eq.) to the POI ligand solution in DMF.
-
Add the activated POI ligand solution to the swollen, deprotected resin.
-
-
Reaction: Shake the reaction mixture at room temperature for 4 to 16 hours. Monitor the reaction completion using a Kaiser test (for primary amines).
-
Washing: After the coupling reaction is complete, drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
-
Preparation: Place the dried, PROTAC-bound resin in a suitable reaction vessel.
-
Cleavage:
-
Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
-
Reaction: Shake the mixture at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate containing the cleaved PROTAC. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: Concentrate the TFA filtrate under a stream of nitrogen. Precipitate the crude PROTAC by adding cold diethyl ether.
-
Purification: Centrifuge the mixture, decant the ether, and dry the crude product. Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.
Disclaimer
The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.[1] Researchers should adapt these protocols based on the specific chemistry of their POI ligands and linkers. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Thalidomide-5-PEG3-NH2 Hydrochloride in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 hydrochloride is a key building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). It comprises the Thalidomide (B1683933) core, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-unit polyethylene (B3416737) glycol (PEG) spacer that terminates in a primary amine.[1][2][3] This terminal amine provides a versatile reactive handle for conjugation to a target protein ligand, thereby forming a heterobifunctional PROTAC molecule.
Click chemistry, a suite of powerful, high-yield, and bio-orthogonal reactions, offers an efficient strategy for this conjugation. The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6][] These reactions enable the rapid and specific formation of a stable triazole linkage between two molecular entities.[4][8]
This document provides detailed protocols for the functionalization of this compound to enable its use in click chemistry and subsequent conjugation to a target protein ligand.
Overview of the PROTAC Approach
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase ligand, and a linker, allows for systematic optimization. Click chemistry is an invaluable tool for rapidly synthesizing libraries of PROTACs with varying linkers to fine-tune their degradation efficiency and pharmacokinetic properties.[1][4][9]
Functionalization of Thalidomide-5-PEG3-NH2 for Click Chemistry
To utilize Thalidomide-5-PEG3-NH2 in click chemistry, the terminal primary amine must first be converted into either an azide (B81097) or an alkyne.
Protocol 1: Conversion of Primary Amine to Azide
This protocol describes the conversion of the primary amine in Thalidomide-5-PEG3-NH2 to an azide group, making it reactive towards alkyne-functionalized molecules.
Materials:
-
This compound
-
Triflic azide (TfN₃) in a suitable organic solvent (e.g., dichloromethane)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A mild base (e.g., triethylamine (B128534) or DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound and a mild base (2 equivalents) in anhydrous DCM.
-
To this solution, add a solution of triflic azide (1.1 equivalents) in DCM dropwise at 0 °C.
-
Add a catalytic amount of CuSO₄.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Thalidomide-5-PEG3-N₃.
Protocol 2: Conversion of Primary Amine to Alkyne
This protocol details the installation of a terminal alkyne group onto Thalidomide-5-PEG3-NH2, preparing it for reaction with azide-functionalized molecules.
Materials:
-
This compound
-
Pentynoic acid
-
A coupling agent (e.g., HATU or HBTU)
-
A mild base (e.g., triethylamine or DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve pentynoic acid (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound and DIPEA (1 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Thalidomide-5-PEG3-alkyne.
Click Chemistry Conjugation Protocols
Once functionalized, the thalidomide derivative can be conjugated to a target protein ligand bearing the complementary click handle (azide or alkyne).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry method.
Materials:
-
Azide-functionalized thalidomide derivative (from Protocol 1)
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
A copper-stabilizing ligand (e.g., TBTA)
-
A suitable solvent system (e.g., t-BuOH/H₂O or DMSO)
Procedure:
-
Dissolve the azide-functionalized thalidomide derivative (1 equivalent) and the alkyne-functionalized target protein ligand (1 equivalent) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another vial, prepare a premixed solution of CuSO₄ (0.1 equivalents) and TBTA (0.5 equivalents) in DMSO/t-BuOH.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/TBTA solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction, making it ideal for biological applications where copper toxicity is a concern.[1]
Materials:
-
Azide-functionalized thalidomide derivative (from Protocol 1)
-
A strained alkyne-functionalized target protein ligand (e.g., containing DBCO or BCN moieties)
-
A suitable solvent (e.g., DMSO or PBS for biological applications)
Procedure:
-
Dissolve the azide-functionalized thalidomide derivative (1 equivalent) and the strained alkyne-functionalized target protein ligand (1-1.5 equivalents) in the chosen solvent.
-
Stir the reaction at room temperature for 2-12 hours. The reaction time will depend on the specific strained alkyne used.[1]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
Quantitative Data Summary
The following tables provide representative data for the functionalization and click chemistry reactions. Note that actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction | Reactants | Product | Typical Yield | Purity (Post-Purification) |
| Azide Functionalization | Thalidomide-5-PEG3-NH2 | Thalidomide-5-PEG3-N₃ | 70-90% | >95% |
| Alkyne Functionalization | Thalidomide-5-PEG3-NH2 | Thalidomide-5-PEG3-alkyne | 60-85% | >95% |
| CuAAC Conjugation | Thalidomide-5-PEG3-N₃ + Alkyne-Ligand | PROTAC | 50-95% | >98% |
| SPAAC Conjugation | Thalidomide-5-PEG3-N₃ + DBCO-Ligand | PROTAC | 40-90% | >98% |
Visualizations
Thalidomide's Mechanism of Action
The following diagram illustrates the role of Cereblon in the E3 ubiquitin ligase complex and its interaction with thalidomide-based PROTACs to induce target protein degradation.[4][8][10]
Caption: PROTAC-induced protein degradation via the Cereblon E3 ligase pathway.
Experimental Workflow for PROTAC Synthesis via Click Chemistry
This diagram outlines the general workflow for synthesizing a PROTAC using this compound and click chemistry.
Caption: Workflow for PROTAC synthesis using Thalidomide-5-PEG3-NH2 and click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. themarkfoundation.org [themarkfoundation.org]
Application Notes: Targeted Degradation of BRD4 using a Thalidomide-5-PEG3-NH2 Hydrochloride-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that facilitate this process by co-opting the cell's own ubiquitin-proteasome system. A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
This document provides detailed application notes and protocols for the use of "Thalidomide-5-PEG3-NH2 hydrochloride" as a building block for a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key regulators of gene expression and are implicated in a variety of cancers.[1] Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2] By conjugating a BRD4-binding moiety (such as the well-characterized inhibitor JQ1) to this compound, a potent and specific BRD4-degrading PROTAC can be synthesized.
Mechanism of Action
The BRD4-targeting PROTAC, synthesized using this compound, functions by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, thereby inhibiting cancer cell proliferation.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes representative data for BRD4-targeting PROTACs utilizing thalidomide-based ligands and PEG linkers of varying lengths. While specific data for a PROTAC constructed with this compound is not publicly available, the presented data from similar constructs provide a strong indication of expected performance.
| PROTAC Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG2 | BRD4 | HeLa | >1000 | <20 |
| PEG3 | BRD4 | VCaP | ~50-100 | >90 |
| PEG4 | BRD4 | 22Rv1 | ~20 | >95 |
| PEG5 | BRD4 | HeLa | ~10 | >95 |
Note: This data is compiled from multiple sources and serves as a representative example. Actual values may vary depending on the specific BRD4 ligand and experimental conditions.[3]
Experimental Protocols
Western Blot Analysis for BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 in cultured cells following treatment with a BRD4-targeting PROTAC.[4]
Materials:
-
BRD4-expressing cancer cell line (e.g., HeLa, MDA-MB-231, THP-1)
-
Cell culture medium and supplements
-
BRD4-targeting PROTAC (stock solution in DMSO)
-
DMSO (vehicle control)
-
JQ1 (non-degrading BRD4 inhibitor, as a control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours).
-
Include a DMSO vehicle control and a JQ1 control.
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize BRD4 levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curve.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-induced formation of the ternary complex (BRD4-PROTAC-CRBN).[5]
Materials:
-
Cells treated with the BRD4-targeting PROTAC and MG132 (as described above)
-
Non-denaturing lysis buffer
-
Anti-CRBN antibody or anti-BRD4 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CRBN antibody (or anti-BRD4 antibody) overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against BRD4 and CRBN to detect the co-immunoprecipitated proteins.
Cell Viability Assay
This protocol assesses the effect of BRD4 degradation on cell proliferation and viability.[6]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
BRD4-targeting PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with serial dilutions of the PROTAC for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.
Signaling Pathway
BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters of target genes.[7] This leads to the expression of genes involved in cell cycle progression and proliferation, such as c-Myc. BRD4 has also been implicated in other signaling pathways, including the Jagged1/Notch1 pathway, which is involved in cancer cell migration and invasion.[8][9] The degradation of BRD4 by a PROTAC effectively shuts down these oncogenic signaling cascades.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
application of "Thalidomide-5-PEG3-NH2 hydrochloride" in oncology research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in oncology. This molecule serves as a linker and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In a PROTAC, this thalidomide-based moiety is connected via the PEG3 linker to a ligand that binds to a specific protein of interest (POI) targeted for degradation. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, PROTACs can selectively eliminate cancer-promoting proteins that were previously considered "undruggable."
The primary application of this compound is in the synthesis of PROTACs designed to induce the degradation of oncoproteins. The thalidomide (B1683933) component binds to CRBN, bringing it into close proximity with the POI, which is bound by the other end of the PROTAC. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This approach offers a powerful strategy to combat cancers driven by the accumulation of specific pathogenic proteins.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound operate through a catalytic mechanism, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules. The process involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
Data Presentation: Efficacy of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables provide representative data for thalidomide-based PROTACs targeting various oncoproteins.
Table 1: Degradation Efficacy of a Representative BRD4-Targeting PROTAC
| Parameter | Value | Cell Line |
| DC50 | ~50 nM | HeLa |
| Dmax | >90% | HeLa |
Note: This data is illustrative and based on typical values observed for potent thalidomide-based PROTACs targeting BRD4.
Table 2: Degradation Efficacy Against Hematological Malignancy Targets
| Target Protein | DC50 | Dmax | Cell Line |
| Ikaros (IKZF1) | ~25 nM | >95% | MM.1S (Multiple Myeloma) |
| Aiolos (IKZF3) | ~15 nM | >95% | MM.1S (Multiple Myeloma) |
Note: This data is representative and based on the known activity of thalidomide derivatives in degrading these transcription factors.
Experimental Protocols
A standardized workflow is essential for the evaluation of PROTACs synthesized using this compound. The following protocols detail the key experiments for assessing PROTAC efficacy.
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following treatment with a thalidomide-based PROTAC.
1. Materials and Reagents:
-
Cancer cell line expressing the protein of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold PBS.[1]
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay
This protocol is to assess the effect of PROTAC-induced protein degradation on cancer cell viability.
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit
2. Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a DMSO-treated control.
-
-
Viability Measurement (using CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Signaling Pathways Affected by Thalidomide-Based PROTACs
The primary signaling pathway hijacked by thalidomide-based PROTACs is the ubiquitin-proteasome pathway, mediated by the CRBN E3 ligase complex. In the context of multiple myeloma, thalidomide and its derivatives are known to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these factors leads to the downregulation of MYC and IRF4, which are critical for the survival of myeloma cells.[2]
Conclusion
This compound is an indispensable tool for the development of PROTACs in oncology research. Its ability to effectively recruit the CRBN E3 ligase allows for the targeted degradation of a wide range of oncoproteins. The protocols and data presented here provide a comprehensive framework for researchers to design, synthesize, and evaluate novel thalidomide-based PROTACs, paving the way for the development of next-generation cancer therapeutics.
References
Developing Novel PROTACs with Thalidomide-5-PEG3-NH2 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CULLIN-RING Ligase 4 (CRL4) complex.[4][5][6] "Thalidomide-5-PEG3-NH2 hydrochloride" is a key building block for PROTAC synthesis, incorporating the CRBN-binding thalidomide moiety and a flexible PEG3 linker with a terminal amine group for conjugation to a POI-specific ligand (warhead).[7][8][9] This document provides detailed application notes and protocols for the development and characterization of novel PROTACs utilizing this versatile linker-ligand conjugate.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized with "this compound" functions by forming a ternary complex between the target protein and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels and subsequent downstream effects.[4][10]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Novel PROTAC
This protocol outlines a general procedure for conjugating "this compound" to a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometry and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., DCC, 1.1 equivalents) and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve "this compound" (1 equivalent) and DIPEA (2-3 equivalents) in anhydrous DMF.
-
Add the thalidomide solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.
Protocol 2: Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein following PROTAC treatment.[11]
Materials:
-
Human cancer cell line expressing the POI (e.g., HeLa, MDA-MB-231)[10]
-
Novel PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.[10] Scrape the cells and incubate the lysate on ice for 30 minutes.[10] Centrifuge to pellet cell debris and collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[10]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[10]
-
Quantify band intensities and normalize the POI signal to the loading control.
-
Protocol 3: Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on the treated cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[12][13]
Materials:
-
Cell line of interest
-
Novel PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent[12]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density.
-
Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate for a period relevant to the degradation kinetics (e.g., 72 hours).
-
Assay:
-
Measurement: Record the luminescence using a luminometer. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[12]
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[4]
Materials:
-
Purified recombinant POI
-
Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and E3 ligase complex (e.g., DDB1-CUL4A-RBX1-CRBN)[4]
-
Ubiquitin
-
ATP
-
Novel PROTAC
-
Ubiquitination reaction buffer
-
Anti-ubiquitin antibody for Western blot detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase complex, and the POI.
-
PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control (DMSO).[4]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the POI or ubiquitin. A ladder of higher molecular weight bands indicates polyubiquitination.[15]
Data Presentation
The efficacy of a novel PROTAC is assessed through several key quantitative parameters.
| Parameter | Description | Typical Range | Reference |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Sub-micromolar to nanomolar | [15] |
| Dmax | The maximum percentage of protein degradation achieved. | >80% | [15] |
| IC50 | The concentration of the PROTAC that inhibits cell viability by 50%. | Varies depending on POI and cell line | [16] |
| Kd (to CRBN) | The binding affinity of the thalidomide moiety to the CRBN E3 ligase. | ~157-250 nM (for Thalidomide/Pomalidomide) | [15] |
Advanced Characterization
For a comprehensive understanding of the novel PROTAC's activity and selectivity, further experiments are recommended.
Quantitative Proteomics for Selectivity Analysis
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the global impact of a PROTAC on the cellular proteome.[11][17] This allows for the unbiased identification and quantification of thousands of proteins to evaluate off-target degradation.[17]
Caption: Workflow for assessing PROTAC selectivity via proteomics.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Techniques to study this include:
-
Co-immunoprecipitation (Co-IP): To demonstrate the PROTAC-dependent interaction between the POI and CRBN in a cellular context.[15]
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To quantitatively measure the binding affinities and kinetics of binary and ternary complex formation.[15]
-
Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET): Homogeneous assays to assess ternary complex formation in solution.[18]
Conclusion
"this compound" serves as a valuable and readily available building block for the synthesis of novel PROTACs that recruit the CRBN E3 ligase. The protocols and application notes provided herein offer a comprehensive guide for researchers to design, synthesize, and characterize these potent protein degraders. A systematic approach, from initial degradation and viability screens to in-depth mechanistic and selectivity studies, is crucial for the successful development of new therapeutics in the rapidly advancing field of targeted protein degradation.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide-5-NH-PEG3-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress [medchemexpress.eu]
- 8. Thalidomide-5-NH-PEG3-NH2 hydrochloride - Immunomart [immunomart.com]
- 9. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 13. fishersci.com [fishersci.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Utilizing Thalidomide-5-PEG3-NH2 Hydrochloride in the Degradation of "Undruggable" Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional inhibitor-based approaches. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.
A key component in the design of effective PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase, one of the most widely utilized E3 ligases in PROTAC development. "Thalidomide-5-PEG3-NH2 hydrochloride" is a pre-functionalized building block that incorporates the CRBN-binding thalidomide moiety and a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This ready-to-use conjugate simplifies the synthesis of PROTACs by providing a convenient attachment point for a ligand that binds to the target protein. The PEG linker offers improved solubility and optimal spacing to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.
These application notes provide a comprehensive guide to the use of this compound in the development of PROTACs for the degradation of challenging protein targets. Detailed protocols for the synthesis and characterization of these novel degraders are outlined below.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters used to assess this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a template for summarizing the characterization of a hypothetical PROTAC synthesized using this compound against a target protein of interest (POI).
Table 1: In Vitro Degradation Profile of a Hypothetical POI-PROTAC
| Parameter | Value | Cell Line | Treatment Time (h) |
| DC50 | 50 nM | HEK293 | 24 |
| Dmax | >90% | HEK293 | 24 |
Table 2: Cellular Cytotoxicity of a Hypothetical POI-PROTAC
| Parameter | Value | Cell Line | Treatment Time (h) |
| IC50 | >10 µM | HEK293 | 72 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid functional group via amide bond formation.
Materials:
-
This compound
-
Target Protein Ligand with a carboxylic acid moiety
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
To a solution of the target protein ligand (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blot for Determination of Target Protein Degradation (DC50 and Dmax)
This protocol details the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.[1][2]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the PROTAC concentration (log scale) to determine the DC50 and Dmax values.[1][2]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-induced formation of a ternary complex between the target protein and the CRBN E3 ligase.[3]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Primary antibody against CRBN or the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Pre-treatment with a proteasome inhibitor like MG132 is recommended to prevent degradation of the target protein and allow for the accumulation of the ternary complex.[3]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either CRBN or the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both the target protein and CRBN to confirm their co-precipitation. An increased signal for the target protein in the CRBN immunoprecipitate (or vice versa) in the presence of the PROTAC indicates the formation of the ternary complex.[3]
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the PROTAC compound.[4][5][6][7]
Materials:
-
Cultured cells
-
PROTAC stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4][7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the PROTAC concentration (log scale) to determine the half-maximal inhibitory concentration (IC50).
Visualizations
Caption: Mechanism of action of a PROTAC utilizing Thalidomide-5-PEG3-NH2.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cellular Assays for PROTAC Activity Using "Thalidomide-5-PEG3-NH2 hydrochloride"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4][5] "Thalidomide-5-PEG3-NH2 hydrochloride" is a key building block for constructing PROTACs, incorporating a thalidomide (B1683933) moiety that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[][7][8]
These application notes provide detailed protocols for essential cellular assays to characterize the activity of PROTACs synthesized using "this compound". The described methodologies will enable researchers to assess target protein degradation, confirm the mechanism of action, and evaluate the cellular effects of their PROTAC candidates.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide and its analogs function as molecular glues that recruit neosubstrates to the CRBN E3 ligase for ubiquitination and subsequent proteasomal degradation.[9][10] In the context of a PROTAC, the thalidomide component serves to engage the CRL4^CRBN^ E3 ligase complex.[2][] Simultaneously, the other ligand of the PROTAC binds to the target protein. This ternary complex formation brings the E3 ligase in close proximity to the target, leading to its polyubiquitination and subsequent degradation.[5][11]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[12] The following table summarizes hypothetical degradation data for a PROTAC constructed using "this compound" targeting Protein X.
| Parameter | Description | Cell Line | Value |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | HeLa | 50 nM |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | HeLa | >90% |
| Time to Dmax | The time required to reach maximum protein degradation at a given concentration. | HeLa | 16 hours |
Experimental Protocols
Western Blotting for Target Protein Degradation
Western blotting is a fundamental assay to quantify the reduction in the level of the target protein following PROTAC treatment.[13]
Workflow for Western Blotting
Caption: Experimental workflow for Western blot analysis.
Protocol
-
Cell Seeding and PROTAC Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.[12]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.[12]
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[14]
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Incubate on ice for 15-30 minutes with occasional vortexing.[3][12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[3]
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[3]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Immunofluorescence Assay for Target Protein Localization
Immunofluorescence (IF) assays can be used to visualize the reduction and/or changes in the subcellular localization of the target protein upon PROTAC treatment.[15][16][17]
Protocol
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with the PROTAC at the desired concentration and for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with the primary antibody against the target protein diluted in blocking buffer overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Analyze the images to assess changes in protein expression and localization.
-
Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.[4][18]
Workflow for Ubiquitination Assay
Caption: Experimental workflow for the ubiquitination assay.
Protocol
-
Cell Treatment:
-
Cell Lysis and Immunoprecipitation (IP):
-
Lyse the cells as described in the Western blotting protocol.
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.[18]
-
Wash the beads several times to remove non-specific binders.
-
-
Western Blotting:
Troubleshooting and Further Assays
-
No Degradation Observed: If no degradation is observed, consider assessing the cell permeability and stability of the PROTAC.[18] Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can be employed.[11][18]
-
Confirming Target Engagement: To confirm that the PROTAC is engaging with both the target protein and CRBN, a Cellular Thermal Shift Assay (CETSA) can be performed.[18] Co-immunoprecipitation followed by Western blotting can also be used to detect the formation of the ternary complex.[11][18]
Conclusion
The successful development of PROTACs relies on a systematic evaluation of their cellular activity. The protocols outlined in these application notes provide a comprehensive framework for characterizing the efficacy and mechanism of action of PROTACs constructed using "this compound". By employing these assays, researchers can generate robust and reliable data to advance their drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. bmglabtech.com [bmglabtech.com]
- 7. Thalidomide-5-NH-PEG3-NH2 hydrochloride - Immunomart [immunomart.com]
- 8. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. cellgs.com [cellgs.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins previously considered "undruggable".[1] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2] A significant class of PROTACs utilizes thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[][4] This hijacking of the CRL4^CRBN^ complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[2][5]
Unlike traditional small molecule inhibitors that only block a protein's function, PROTACs lead to its complete removal, which can result in a more profound and durable therapeutic effect.[6] This distinction is critical for overcoming drug resistance and achieving significant tumor regression in preclinical models.[6] These application notes provide a comprehensive overview of the in vivo administration of thalidomide-based PROTACs, including comparative efficacy data, pharmacokinetic properties, and detailed experimental protocols to guide researchers in their preclinical studies.
Mechanism of Action: Targeted Protein Degradation
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex. The PROTAC molecule has three key components: a ligand that binds the POI, a ligand that binds CRBN (e.g., thalidomide, lenalidomide, or pomalidomide), and a linker connecting the two.[2] This tripartite binding forms a stable "ternary complex".[2] The formation of this complex allows the E3 ligase to transfer ubiquitin molecules to the target protein, flagging it for destruction by the 26S proteasome.[2][] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[7]
Caption: Mechanism of thalidomide-based PROTACs.
Quantitative In Vivo Efficacy Data
Thalidomide-based PROTACs have demonstrated superior in vivo efficacy compared to their small molecule inhibitor counterparts in various cancer models.[6] The data below summarizes results from key preclinical studies.
Table 1: In Vivo Efficacy of Selected Thalidomide-Based BET PROTACs
| PROTAC Name | Target | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|---|---|
| ARV-771 | BET Proteins (BRD4) | Castration-Resistant Prostate Cancer (CRPC) | Male athymic nude (Nu/Nu) mice with 22Rv1 xenografts | 10-30 mg/kg, s.c., daily | Significant tumor growth inhibition (TGI); more profound and sustained suppression of c-MYC compared to inhibitor OTX015. | [6] |
| ARV-825 | BET Proteins (BRD4) | Multiple Myeloma (MM) | SCID-beige mice with KMS11-Luc xenografts | Not specified in snippets | Significant tumor regression. | [6] |
| dBET1 | BET Proteins (BRD4) | Acute Myeloid Leukemia (AML) | Mice with MV4;11 xenografts | 50 mg/kg, i.p., daily | Superior anti-tumor activity and more robust apoptotic response compared to inhibitor JQ1. |[6] |
Pharmacokinetic Properties
Understanding the pharmacokinetic (PK) properties of PROTACs is essential for their clinical development.[1] Due to their larger size and complex structure, PROTACs often present different PK challenges compared to traditional small molecules.
Table 2: Comparative Pharmacokinetic Parameters of Selected Thalidomide-Based PROTACs Direct comparison should be made with caution, as experimental conditions such as dose, administration route, and species can significantly influence the results.[1]
| PROTAC | Target | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Reference |
| AR/ER PROTACs | AR/ER | Various | Various | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
| BET PROTACs | BET | Various | Various | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
| BTK PROTACs | BTK | Various | Various | Data not specified | Data not specified | Data not specified | Data not specified | [1] |
| Note: Specific quantitative values for these PROTAC classes were not available in the provided search results but are typically evaluated in preclinical development.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of in vivo findings.[6]
Caption: General workflow for in vivo xenograft studies.
Protocol 1: CRPC Xenograft Study (e.g., ARV-771)[6]
-
Cell Line and Culture:
-
Use 22Rv1 human castration-resistant prostate cancer cells.
-
Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.
-
-
Animal Model:
-
Use male athymic nude (Nu/Nu) mice, 6-8 weeks old.
-
-
Tumor Implantation:
-
Harvest 22Rv1 cells and resuspend them in a 1:1 mixture of RPMI-1640 and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, PROTAC ARV-771, Comparator Inhibitor OTX015).
-
Prepare ARV-771 formulation for subcutaneous (s.c.) administration.
-
Administer ARV-771 daily via s.c. injection at the desired dose (e.g., 10-30 mg/kg).
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volumes regularly throughout the study. Calculate Tumor Growth Inhibition (TGI) relative to the vehicle control group.
-
Protocol 2: AML Xenograft Study (e.g., dBET1)[6]
-
Cell Line:
-
Use MV4;11 human acute myeloid leukemia cells.
-
-
Animal Model:
-
Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID).
-
-
Tumor Implantation:
-
Implant MV4;11 cells subcutaneously to establish xenografts.
-
-
Treatment:
-
Once tumors are established, randomize mice into treatment groups.
-
Prepare dBET1 formulation for intraperitoneal (i.p.) administration.
-
Treat tumor-bearing mice with daily i.p. injections of dBET1 (e.g., 50 mg/kg) or a vehicle control.
-
-
Efficacy Assessment:
-
Monitor tumor growth and animal health daily.
-
Terminate the study after a defined period (e.g., 14 days) for a comparative assessment of efficacy. Analyze tumors for target degradation and apoptosis markers.
-
Protocol 3: Bioanalytical Quantification in Plasma[1]
-
Sample Preparation:
-
Collect blood samples from treated animals at various time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store plasma samples at -80°C until analysis.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma samples to extract the PROTAC.
-
-
LC-MS/MS Analysis:
-
Quantify PROTAC concentrations using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Chromatographic Separation: Inject the extracted samples onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent PROTAC molecule and an internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Signaling Pathway: Degradation vs. Inhibition
The mechanistic difference between PROTAC-mediated degradation and small molecule inhibition leads to distinct downstream signaling consequences. For BET-targeting PROTACs, this results in a more profound and sustained suppression of oncogenic signaling pathways.[6]
Caption: Downstream effects of BET inhibition vs. degradation.
References
Application Notes and Protocols for Thalidomide-5-PEG3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 hydrochloride is a functionalized E3 ligase ligand designed for the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the well-characterized immunomodulatory drug (IMiD) thalidomide (B1683933), which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1][2] This terminal amine allows for covalent conjugation to a ligand targeting a specific protein of interest (POI), creating a heterobifunctional PROTAC molecule.
PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[2][3] By inducing the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI, the target protein is polyubiquitinated and subsequently degraded by the proteasome.[4][5]
Mechanism of Action
The thalidomide moiety of this compound serves as the CRBN-binding ligand.[1][6][7] Thalidomide and its analogs bind to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][8] This binding modulates the substrate specificity of the E3 ligase. In the context of a PROTAC, this allows for the recruitment of the enzymatic machinery to the specific POI bound by the other end of the PROTAC molecule. The PEG linker provides the necessary spacing and flexibility for the formation of a stable and productive ternary complex.
Applications
The primary application of this compound is in the synthesis of PROTACs for targeted protein degradation. This technology has broad applications in drug discovery and development, including:
-
Target validation: Rapid and potent knockdown of a POI to study its function.
-
Therapeutic development: Creation of novel therapeutics for a wide range of diseases, including oncology, inflammation, and neurodegenerative disorders.
-
Overcoming drug resistance: Degradation of target proteins that have developed resistance to traditional inhibitors.
Quantitative Data
While specific binding data for this compound is not extensively published, the binding affinity of thalidomide and its analogs to CRBN is well-documented and provides a reference for the expected performance of the CRBN-binding moiety. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method |
| Thalidomide | ~250 nM | Not Specified |
| Lenalidomide | ~178 nM | Not Specified |
| Pomalidomide | ~157 nM | Not Specified |
Note: The binding affinity of Thalidomide-5-PEG3-NH2 is expected to be comparable to thalidomide.[9] Data presented is for the parent compounds.
Table 2: Representative PROTAC Performance Data
| Parameter | Value |
| DC50 | 10 - 100 nM |
| Dmax | > 90% |
| Cell Line | e.g., MCF7, HCT116 |
| Treatment Time | 16 - 24 hours |
Note: This data is illustrative and will vary depending on the specific PROTAC, target protein, and cell line used.[6]
Experimental Protocols
Protocol 1: PROTAC Synthesis - Amide Bond Formation
This protocol describes a general method for conjugating this compound to a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (2.5 equivalents).
-
Add the Thalidomide-5-PEG3-NH2 solution to the activated POI ligand solution.
-
Stir the reaction at room temperature and monitor by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Treat the cells with the PROTAC dilutions or vehicle (DMSO) control for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST and detect the protein bands using an ECL substrate. Quantify the band intensities and normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol is used to assess the cytotoxicity of the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Cell line of interest
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC or a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the PROTAC concentration to determine the IC50 value.[10]
Visualizations
Caption: Mechanism of action of a PROTAC utilizing Thalidomide-5-PEG3-NH2.
Caption: Experimental workflow for using Thalidomide-5-PEG3-NH2 based PROTACs.
References
- 1. Thalidomide-5-NH-PEG3-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thalidomide-5-NH-PEG3-NH2 hydrochloride - Immunomart [immunomart.com]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Thalidomide-5-PEG3-NH2 hydrochloride to an Antibody for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of "Thalidomide-5-PEG3-NH2 hydrochloride," a cereblon (CRBN) E3 ubiquitin ligase ligand, to a monoclonal antibody (mAb) for the development of a targeted therapeutic. The resulting antibody-drug conjugate (ADC) has the potential to selectively deliver the thalidomide (B1683933) derivative to cells expressing the target antigen of the antibody. This approach can enhance the therapeutic window of the payload by increasing its concentration at the site of action and minimizing systemic exposure.
Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), function by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. By conjugating a thalidomide derivative to a targeting antibody, this protein degradation machinery can be directed to specific cell types, offering a promising strategy for the treatment of various diseases, including cancer.
These application notes provide detailed protocols for the conjugation chemistry, characterization of the resulting ADC, and in vitro evaluation of its biological activity.
Materials and Reagents
-
Antibody: Monoclonal antibody of interest (e.g., IgG1) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances like Tris.
-
Payload-Linker: this compound
-
Conjugation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Buffers and Solvents:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Purification:
-
Desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
-
Cell Culture and Cytotoxicity Assay:
-
Target antigen-positive and -negative cell lines
-
Cell culture medium and supplements
-
MTT or other viability assay reagents
-
Plate reader
-
Experimental Protocols
Protocol 1: EDC-NHS Chemistry for Amine-to-Carboxyl Conjugation
This protocol describes the conjugation of the primary amine on the PEG linker of "this compound" to the carboxyl groups (glutamic and aspartic acid residues) on the antibody.
1. Antibody Preparation: a. Dialyze the antibody against 1X PBS, pH 7.4 to remove any amine-containing buffers or stabilizers. b. Adjust the antibody concentration to 5-10 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
2. Activation of Antibody Carboxyl Groups: a. Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMSO or Activation Buffer. b. Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the antibody solution. c. Incubate for 15-30 minutes at room temperature with gentle mixing.
3. Desalting to Remove Excess Activation Reagents: a. Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).
4. Conjugation Reaction: a. Dissolve this compound in Coupling Buffer. b. Add the payload-linker solution to the activated antibody solution at a molar ratio of 10:1 (payload-linker:antibody). c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
5. Quenching of the Reaction: a. Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.
6. Purification of the ADC: a. Purify the ADC from unconjugated payload-linker and other reaction components using a desalting column, dialysis, or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO). The final ADC should be in a suitable formulation buffer (e.g., PBS).
7. Characterization of the ADC: a. Determine the protein concentration of the final ADC solution using a UV-Vis spectrophotometer at 280 nm. b. Proceed with Drug-to-Antibody Ratio (DAR) analysis as described in Protocol 2.
Protocol 2: Characterization of the ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method to determine the average DAR and the distribution of drug-loaded species in an ADC preparation.[1][2]
1. HIC System and Column: a. Use a biocompatible HPLC system. b. Employ a HIC column (e.g., TSKgel Butyl-NPR).
2. Mobile Phases: a. Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0. b. Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol.
3. Chromatographic Conditions: a. Flow Rate: 0.5 mL/min. b. Detection: UV at 280 nm. c. Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
4. Sample Preparation and Analysis: a. Dilute the purified ADC to 1 mg/mL in Mobile Phase A. b. Inject an appropriate volume (e.g., 20 µL) onto the column. c. Analyze the resulting chromatogram. Peaks eluting at later retention times correspond to species with a higher number of conjugated drug molecules due to increased hydrophobicity.
5. DAR Calculation: a. Integrate the peak areas for each species (unconjugated antibody, DAR1, DAR2, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species * DAR value of that species) / 100
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC on target antigen-expressing cells.
1. Cell Seeding: a. Seed target antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density. b. Incubate for 24 hours to allow for cell attachment.
2. ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload-linker in cell culture medium. b. Remove the old medium from the cells and add the different concentrations of the test articles. c. Incubate for 72-120 hours.
3. Cell Viability Assessment (MTT Assay): a. Add MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. b. Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan (B1609692) crystals are fully dissolved. c. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Result | Method |
| Antibody Concentration | 5.0 mg/mL | UV-Vis (A280) |
| Payload-Linker Concentration | 10-fold molar excess | - |
| Average DAR | 3.8 | HIC |
| Unconjugated Antibody | 5% | HIC Peak Area % |
| DAR = 1 | 10% | HIC Peak Area % |
| DAR = 2 | 20% | HIC Peak Area % |
| DAR = 3 | 30% | HIC Peak Area % |
| DAR = 4 | 25% | HIC Peak Area % |
| DAR = 5 | 8% | HIC Peak Area % |
| DAR > 5 | 2% | HIC Peak Area % |
| Conjugation Efficiency | ~75% | Calculated |
Note: The data presented are representative examples and may vary depending on the specific antibody, linker-payload, and reaction conditions.
Table 2: In Vitro Cytotoxicity of the Thalidomide-ADC
| Cell Line | Target Antigen Expression | Treatment | IC50 (nM) |
| Cell Line A | Positive | Thalidomide-ADC | 15.2 |
| Unconjugated Antibody | > 1000 | ||
| Free Payload-Linker | 250.6 | ||
| Cell Line B | Negative | Thalidomide-ADC | > 1000 |
| Unconjugated Antibody | > 1000 | ||
| Free Payload-Linker | 280.1 |
Note: The data presented are representative examples and will be dependent on the specific cell lines and assay conditions used.
Visualizations
Caption: Signaling pathway of Thalidomide-ADC targeted delivery.
Caption: Workflow for ADC synthesis and evaluation.
Caption: EDC-NHS amine-to-carboxyl conjugation chemistry.
References
Application Notes and Protocols for Assessing PROTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells.[1] They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] This event-driven mechanism offers a powerful strategy to target proteins previously considered "undruggable."[1] Robust and quantitative assessment of a PROTAC's efficacy and mechanism of action is critical for successful drug development.[4][5] These application notes provide detailed protocols for key experiments to characterize PROTACs, from initial degradation assessment to in-depth mechanistic studies.
Primary Assessment: Quantifying Target Protein Degradation
The first and most critical step in evaluating a PROTAC is to determine if it effectively degrades the target protein in a cellular context.[6] This is typically assessed by measuring the decrease in total protein levels after PROTAC treatment. The key metrics derived from these experiments are the DC50 (the concentration of PROTAC that results in 50% degradation of the target) and the Dmax (the maximum percentage of protein degradation achievable).[7][8][9]
Key Assays:
-
Western Blotting: The most common method for quantifying relative changes in protein levels.[2][7]
-
Capillary-Based Immunoassays (e.g., Simple Western): A more automated and quantitative alternative to traditional Western blotting, offering higher throughput and reproducibility.[2][6][10]
-
Luminescence/Fluorescence Reporter Assays (e.g., HiBiT/NanoLuc): These assays involve tagging the target protein with a reporter, allowing for real-time, high-throughput measurement of protein levels in live cells.[7][11]
Data Presentation: Degradation Potency and Efficacy
The following table provides an example of quantitative data obtained from a dose-response experiment to determine DC50 and Dmax values for a hypothetical PROTAC.[12][13]
| Cell Line | Target Protein | PROTAC Concentration (nM) | % Degradation (vs. Vehicle) | DC50 (nM) | Dmax (%) |
| HCT116 | HDAC3 | 10 | 35% | 440 | 77 |
| HCT116 | HDAC3 | 100 | 68% | ||
| HCT116 | HDAC3 | 1000 | 75% | ||
| AGS | KRAS G12D | 1 | 20% | 7.49 | >95 |
| AGS | KRAS G12D | 10 | 60% | ||
| AGS | KRAS G12D | 100 | 96% |
Note: Data is illustrative and compiled from various sources for demonstration purposes.[12][13]
Signaling Pathway & Experimental Workflow
The PROTAC redirects the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to degrade a specific target.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. lifesensors.com [lifesensors.com]
- 6. selvita.com [selvita.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Thalidomide-5-PEG3-NH2 Hydrochloride for Chemical Biology Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG3-NH2 hydrochloride is a key building block in the development of chemical biology probes, particularly Proteolysis Targeting Chimeras (PROTACs). This functionalized molecule incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1] This pre-synthesized E3 ligase ligand-linker conjugate provides a convenient starting point for the facile synthesis of PROTACs.[1][2]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.[3][4] They consist of two ligands connected by a linker: one binds to the target protein, and the other, in this case, the thalidomide moiety, recruits the CRBN E3 ligase.[1][3] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]
These application notes provide an overview of the use of this compound in the synthesis and evaluation of thalidomide-based PROTACs.
Data Presentation: Efficacy of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for these parameters from studies on various thalidomide-based PROTACs, illustrating the typical performance that can be expected.
Table 1: Representative Degradation Parameters for Thalidomide-Based PROTACs [7]
| PROTAC Name (Hypothetical) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | Ikaros | MM.1S | 15 | >95 |
| PROTAC-B | Aiolos | MM.1S | 25 | >90 |
| PROTAC-C | BRD4 | HeLa | 50 | ~90 |
| PROTAC-D | SHP2 | MV-4-11 | 6.02 | >90 |
Note: This data is illustrative and based on typical values observed for potent thalidomide-based PROTACs. Actual DC50 and Dmax values will vary depending on the specific PROTAC, target protein, and cell line used.[7]
Table 2: Comparison of Methods for Quantifying PROTAC-Induced Protein Degradation [1]
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of protein levels. | Widely accessible, relatively inexpensive. | Low-throughput, dependent on antibody quality, not truly quantitative. |
| HiBiT Luminescence Assay | Bioluminescent reporter system to quantify protein levels in real-time. | Highly sensitive, quantitative, suitable for high-throughput screening. | Requires genetic modification of the target protein. |
| Quantitative Mass Spectrometry (e.g., TMT) | Precise measurement of changes in protein abundance across the proteome. | Global, unbiased view of on-target and off-target effects. | Requires specialized instrumentation and expertise. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of thalidomide-based PROTACs and the general workflows for their synthesis and evaluation.
Caption: CRBN-mediated protein degradation pathway.
Caption: Workflow for PROTAC synthesis.
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid.
Materials:
-
This compound
-
Target protein ligand with an available carboxylic acid group
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
In a reaction vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent, for example, HATU (1.1 equivalents), and DIPEA (2 equivalents) to the solution.
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1 equivalent) and DIPEA (1 equivalent) in anhydrous DMF.
-
Add the solution of Thalidomide-5-PEG3-NH2 to the activated target protein ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Cellular Degradation Assay by Western Blot
This protocol outlines a standard Western blot procedure to determine the DC50 and Dmax of a newly synthesized PROTAC.[6]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.[6]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with the different concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).[6]
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well.[5]
-
Incubate on ice for 10-15 minutes, then scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Protein Quantification: Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.[5]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]
-
Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[6]
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.[3]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to confirm the interaction between the PROTAC, the target protein, and CRBN.[7]
Materials:
-
Cell lysates prepared as in the Western Blot protocol, using a non-denaturing lysis buffer.
-
Antibody against the target protein or CRBN for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Ice-cold wash buffer.
-
1x Laemmli sample buffer.
-
Antibodies against the target protein and CRBN for Western Blot analysis.
Procedure:
-
Immunoprecipitation: To the cell lysate, add the primary antibody against the target protein or CRBN and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN to confirm their co-immunoprecipitation.[7]
Safety and Handling
Thalidomide and its derivatives are known human teratogens and can cause severe birth defects.[8][9] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound and any resulting PROTACs. All handling should be performed in a well-ventilated area or a chemical fume hood.[8] Dispose of waste in accordance with local, regional, and national regulations.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. packageinserts.bms.com [packageinserts.bms.com]
- 9. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with Thalidomide-5-PEG3-NH2 hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using "Thalidomide-5-PEG3-NH2 hydrochloride" as the E3 ligase ligand-linker conjugate.
Troubleshooting Guides
This section addresses specific issues that may arise during the coupling of this compound to your protein of interest (POI) ligand.
Issue 1: Low or No Product Formation in Amide Coupling Reaction
Question: I am performing an amide coupling reaction between my carboxylic acid-containing POI ligand and this compound, but I am observing very low to no yield of my desired PROTAC. What are the common causes and how can I fix it?
Answer: Low coupling efficiency is a frequent challenge. The issue often stems from the nature of the amine starting material, reaction conditions, or reagent choice. Here is a systematic approach to troubleshooting:
-
Amine Salt Neutralization: The starting material is a hydrochloride salt, meaning the primary amine is protonated (R-NH3+ Cl-). This protonated form is not nucleophilic and will not react in the amide coupling. You must add a sufficient amount of a non-nucleophilic base to neutralize the salt and generate the free amine (R-NH2) in situ. Diisopropylethylamine (DIPEA) is a common choice.
-
Inadequate Activation of Carboxylic Acid: The carboxylic acid on your POI ligand must be activated to form a highly reactive intermediate. If activation is incomplete, the reaction will not proceed efficiently.
-
Sub-optimal Reaction Conditions: Factors like solvent, temperature, and reagent concentration are critical. PROTACs and their intermediates can have poor solubility, which can hinder the reaction.[1][2]
Troubleshooting Steps & Recommendations:
-
Ensure Sufficient Base: Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA. One equivalent is consumed to neutralize the hydrochloride salt, and another is needed to facilitate the coupling reaction itself.[3]
-
Screen Coupling Reagents: The choice of coupling reagent is critical. If one fails, try another from a different class. See the table below for common options.
-
Optimize Solvent: The reactants must be fully dissolved. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common first choices.[1][3] If solubility is poor, consider a co-solvent system like DMF/DCM.[3]
-
Control Temperature: Perform the carboxylic acid activation step at 0 °C to minimize side reactions, then allow the reaction to warm to room temperature for the coupling.[3]
-
Monitor Progress: Track the reaction using LC-MS to check for the consumption of starting materials and the appearance of the product mass. This prevents premature work-up or unnecessarily long reaction times that can lead to degradation.
Table 1: Recommended Screening Conditions for Amide Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For Hindered Substrates) |
| Coupling Reagent | HATU (1.2 eq) | HBTU/HOBt (1.2 eq) | COMU (1.2 eq) |
| Base | DIPEA (2.5 eq) | 2,4,6-Collidine (2.5 eq) | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF | Anhydrous DMSO | Anhydrous NMP |
| Temperature | 0 °C to RT | RT | RT to 40 °C |
| Reaction Time | 4 - 12 hours | 4 - 12 hours | 12 - 24 hours |
eq = equivalents relative to the limiting reagent.
Caption: Troubleshooting workflow for low-yield PROTAC synthesis.
Issue 2: Product Instability and Side Reactions
Question: My LC-MS analysis shows multiple impurity peaks, and my final yield after purification is still low. I suspect my product is degrading. What could be happening?
Answer: Product instability is often related to the thalidomide (B1683933) moiety itself. The glutarimide (B196013) ring of thalidomide is susceptible to hydrolysis, particularly under harsh pH conditions (strongly acidic or basic).[3]
Key Considerations:
-
pH Control: Prolonged exposure to excess base during the reaction or harsh acidic/basic conditions during work-up and purification can cause the glutarimide ring to open.[3] This inactivates the PROTAC's ability to bind to the Cereblon (CRBN) E3 ligase.
-
Water Content: The presence of water can facilitate hydrolysis. Using anhydrous solvents and reagents is crucial.
-
Purification Method: Standard silica (B1680970) gel is slightly acidic and can cause degradation of sensitive compounds.
Troubleshooting Steps & Recommendations:
-
Use Anhydrous Conditions: Ensure all solvents (DMF, DCM) and reagents are anhydrous. Perform reactions under an inert atmosphere (Nitrogen or Argon).
-
Limit Reaction Time: Monitor the reaction closely by LC-MS. Once the starting material is consumed, proceed with the work-up immediately to avoid prolonged exposure to basic conditions.[3]
-
Neutral Work-up: Quench the reaction with a neutral or weakly acidic solution like saturated ammonium (B1175870) chloride or water, rather than strong acids.
-
Optimize Purification:
-
If using normal-phase chromatography, consider using a neutralized silica gel or pre-treating the column with a solvent mixture containing a small amount of a volatile base (e.g., 0.1% triethylamine).
-
Reverse-phase HPLC is often the preferred method for purifying PROTACs, as it provides better resolution and avoids the acidity of silica gel.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve? A1: While the PEG3 linker is designed to improve hydrophilicity, the thalidomide component itself has low aqueous solubility.[1] For synthesis, this reagent should be readily soluble in polar aprotic organic solvents like DMSO and DMF.[1] If you experience difficulty, gentle warming or brief sonication can aid dissolution, but always be mindful of potential degradation with excessive heat.[3]
Q2: Do I need to perform a separate step to deprotect the amine from its hydrochloride salt? A2: No, a separate step is not typically required. The deprotection (neutralization) is almost always performed in situ during the amide coupling reaction. Simply add a non-nucleophilic base, such as DIPEA (at least 2 equivalents), to the reaction mixture. The base will neutralize the hydrochloride, liberating the free amine to participate in the coupling reaction.
Q3: My final PROTAC has poor aqueous solubility, making biological assays difficult. What can I do? A3: This is a very common issue with PROTACs, which are often large molecules that fall "beyond the Rule of Five".[1][2]
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO.[4]
-
Formulation: For cellular assays, perform serial dilutions into your final buffer or media. Add the DMSO stock to the aqueous solution slowly while vortexing to avoid precipitation.[4]
-
Co-solvents: If precipitation persists, you may need to use co-solvents in your assay buffer, but ensure they are compatible with your biological system.[4]
-
pH Adjustment: If your final PROTAC has ionizable groups, its solubility may be pH-dependent. Adjusting the pH of the buffer could improve solubility.[4]
Q4: Does the stereochemistry of the thalidomide moiety matter? A4: Yes, it is critical. The (S)-enantiomer of thalidomide binds to Cereblon with significantly higher affinity than the (R)-enantiomer. However, thalidomide undergoes rapid racemization in vivo. For synthesis, you typically start with racemic thalidomide or a specific enantiomer, but you should be aware that the other enantiomer will be present in biological systems.[5]
Experimental Protocols
Protocol 1: General Amide Coupling Reaction
This protocol describes a general method for coupling this compound with a carboxylic acid-containing POI ligand.
Materials:
-
POI-Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolution: In a dry flask under an inert atmosphere (N2 or Ar), dissolve the POI-Ligand-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Pre-activation: In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the flask containing the POI ligand and thalidomide linker. Stir for 5-10 minutes at room temperature.
-
Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add the HATU solution dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS. Check for the disappearance of the POI ligand and the appearance of a new peak corresponding to the mass of the desired PROTAC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.
Visualizations
Caption: General workflow for PROTAC synthesis via amide coupling.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
Technical Support Center: Optimizing Linker Length of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the linker length of thalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a thalidomide-based PROTAC?
A1: A PROTAC is a heterobifunctional molecule that includes a ligand for a target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker connecting them.[1] The linker's main role is to position the target protein and the E3 ligase (in this case, Cereblon, recruited by thalidomide) in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][] The linker is a critical determinant of the PROTAC's overall success, influencing ternary complex formation, degradation efficiency, and physicochemical properties.[3]
Q2: Is there a single optimal linker length for all thalidomide-based PROTACs?
A2: No, there is no universally optimal linker length.[4][5] The ideal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[1][3][5] The linker needs to be long enough to span the distance between the two proteins without causing steric hindrance, but not so long that it fails to bring them into effective proximity for ubiquitination.[1][6] Studies show that for some targets, a 16-atom linker is optimal, while for others, even a minor extension can eliminate degradation activity.[][5]
Q3: What are the most common types of linkers used for thalidomide-based PROTACs?
A3: The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[5][7] These are popular due to their synthetic accessibility, which allows for systematic variation of length.[5] PEG linkers are known to be hydrophilic and flexible, which can improve the solubility and cell permeability of the PROTAC molecule.[][8] Alkyl chains offer a more hydrophobic and flexible connection.[8] More rigid linkers that incorporate structures like piperazine/piperidine rings or alkynes are also being used to add conformational constraints, which can sometimes improve selectivity and potency.[5][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on challenges related to linker design and optimization.
Problem 1: My PROTAC shows high binding affinity to the target and Cereblon in binary assays, but it fails to induce target degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).[9] The linker is critical for this assembly.[9]
Potential Causes & Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding where ubiquitination sites are inaccessible.[1][9]
-
Unfavorable Ternary Complex Conformation: Even if a complex forms, the linker might orient the target protein such that lysine (B10760008) residues are out of reach for ubiquitination.[9]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][9]
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Problem 2: I am observing a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.
The hook effect is an inherent characteristic of the PROTAC mechanism.[1] It occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1][9]
Potential Causes & Mitigation Strategies:
-
Low Ternary Complex Cooperativity: The stability of the ternary complex is a key factor.
-
Linker Flexibility: A highly flexible linker might not effectively pre-organize the PROTAC for ternary complex formation.
Caption: The "Hook Effect": High PROTAC concentrations favor binary complexes.
Problem 3: My PROTAC has poor cell permeability and/or solubility.
PROTACs are large molecules that often reside beyond the "Rule of 5" chemical space, making permeability a common challenge.[12][17] Linker composition significantly impacts these properties.[1][]
Potential Causes & Improvement Strategies:
-
High Lipophilicity or Polar Surface Area: The linker may contribute unfavorably to the overall physicochemical properties of the molecule.
-
Solution: Incorporating hydrophilic linkers like PEGs can improve solubility.[][8] Alternatively, for permeability issues, switching from a PEG to an alkyl linker or using rigid linkers with cationic groups (e.g., piperazine) can be beneficial.[12][13] It is a balance; studies show that linkers allowing the PROTAC to adopt folded conformations that shield polar groups can enhance permeability.[18]
-
-
High Molecular Weight and Flexibility: A long, flexible linker increases the number of rotatable bonds and molecular weight, which can negatively impact permeability.[][3]
Data Presentation
Table 1: Impact of Linker Type on PROTAC Properties
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Simple, hydrophobic, flexible.[][8] | Synthetically accessible; provides stable connectivity.[] | Can contribute to poor solubility; high flexibility may lead to an entropic penalty upon binding.[3] |
| PEG Linkers | Hydrophilic, flexible.[][8] | Enhances water solubility and can improve cell permeability.[][8] | High flexibility can sometimes be detrimental; may be susceptible to metabolism.[3][20] |
| Rigid Linkers | Incorporate rings (piperazine, piperidine) or alkynes.[5][8] | Reduces conformational flexibility, which can improve selectivity and pre-organize the PROTAC for binding; can improve permeability.[8][9][13] | Can be more synthetically challenging; reduced flexibility may hinder formation of an optimal ternary complex if not designed correctly. |
Table 2: Quantitative Impact of Linker Length on Degradation Efficacy
Note: Data is compiled from different studies and experimental conditions may vary. DC50 and Dmax values are highly context-dependent.
| Target Protein | Linker Type & Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide-based, C4-linked | 0.5 | >90 | [10] |
| ERα | PEG, 12-atom | >1000 | <20 | [] |
| ERα | PEG, 16-atom | ~10 | >95 | [] |
| p38α | <15 atoms | Less Effective | N/A | [5] |
| p38α | 15-17 atoms | Optimal Performance | N/A | [5] |
| PI3Kγ | (GP262) | 42.23 | 88.6 | [21] |
| mTOR | (GP262) | 45.4 | 74.9 | [21] |
Experimental Protocols
Protocol 1: Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for degradation.[10] Several biophysical techniques can be used to measure this.[4][22]
A. Surface Plasmon Resonance (SPR)
-
Principle: A label-free technique that measures changes in refractive index upon binding at a sensor chip surface.[10]
-
Methodology:
-
Immobilize the E3 ligase (e.g., Cereblon complex) onto the SPR sensor chip.
-
Inject the target protein at various concentrations over the chip surface in the presence of a fixed concentration of the PROTAC.
-
Alternatively, inject the PROTAC over a surface with the immobilized E3 ligase to measure binary affinity, then repeat with the target protein in the running buffer to assess ternary complex formation.
-
Measure the association and dissociation rates to determine binding affinity (KD) and cooperativity.[22]
-
B. Isothermal Titration Calorimetry (ITC)
-
Principle: Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, entropy).[10]
-
Methodology:
-
Place the target protein in the sample cell of the calorimeter.
-
Load the PROTAC into the injection syringe.
-
Titrate the PROTAC into the sample cell in small aliquots and measure the heat change.
-
To assess the ternary complex, repeat the titration in the presence of a saturating concentration of the E3 ligase in the sample cell.[10]
-
C. NanoBRET™ Ternary Complex Assay (Cell-Based)
-
Principle: A proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase donor fused to the target protein and a fluorescently labeled HaloTag® acceptor fused to the E3 ligase.[23][24]
-
Methodology:
-
Co-express a NanoLuc®-target protein fusion and a HaloTag®-E3 ligase fusion in cells.
-
Label the cells with the HaloTag® fluorescent ligand.
-
Add the NanoLuc® substrate and treat with various concentrations of the PROTAC.
-
Measure the BRET signal, which increases as the PROTAC brings the donor and acceptor into proximity.[23]
-
Caption: The PROTAC mechanism of action, from ternary complex to degradation.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the ternary complex is productive, i.e., it leads to the ubiquitination of the target protein.[25]
-
Principle: Immunoprecipitate the target protein from cell lysates and then perform a Western blot to detect the presence of ubiquitin.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and time points. Include a proteasome inhibitor (e.g., MG132) co-treatment group to allow ubiquitinated protein to accumulate.[4][26]
-
Cell Lysis: Lyse cells in a buffer containing protease and deubiquitinase (DUB) inhibitors (e.g., PR-619) to preserve the ubiquitinated protein state.[26]
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein to pull it down.
-
Western Blot: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder pattern indicative of polyubiquitination. Re-probe with the target protein antibody to confirm successful IP.[25]
-
Protocol 3: Western Blotting for Protein Degradation (DC50/Dmax Determination)
This is the standard method for quantifying the reduction in target protein levels to determine PROTAC potency and efficacy.[1][27]
-
Principle: Use antibodies to detect and quantify the level of a specific protein in cell lysates following PROTAC treatment.
-
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[28]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[27]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[27]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and load equal amounts onto an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer to a PVDF membrane.[27]
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. Then, probe with a secondary HRP-conjugated antibody.
-
Detection & Analysis: Add a chemiluminescent substrate and image the blot.[29] Quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH, Actin).
-
DC50/Dmax Calculation: Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a dose-response curve (four-parameter logistic regression) to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[27][28]
-
References
- 1. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Linker Design and Optimization protocol v1 [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 17. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ternary Complex Formation [promega.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. Ubiquitination Assay - Profacgen [profacgen.com]
- 26. lifesensors.com [lifesensors.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect in Thalidomide PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome the "hook effect," a common challenge in thalidomide-based Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of thalidomide (B1683933) PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1] This results in a characteristic bell-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate PROTAC concentration.[1][2] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the Cereblon (CRBN) E3 ligase, which is recruited by the thalidomide component of the PROTAC.[2] These binary complexes inhibit the formation of the productive ternary complex (Target Protein-PROTAC-CRBN) required for ubiquitination and subsequent proteasomal degradation.[1][2]
Q2: Why is it crucial to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal.[1] Understanding this phenomenon is essential for the accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for advancing promising drug candidates.[1]
Q3: What are the key experimental readouts to characterize the hook effect?
A3: The primary experimental readouts to characterize the hook effect are the DC50 and Dmax values derived from a dose-response curve.[1] A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax.[1] It is recommended to use a wide range of concentrations (at least 8-10 with half-log dilutions) to accurately capture the bell-shaped curve and determine the optimal concentration for maximal degradation.[1]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the CRBN E3 ligase play a significant role.[1]
-
Ternary Complex Cooperativity: Positive cooperativity, where the binding of one protein partner to the PROTAC enhances the binding of the other, can stabilize the ternary complex and mitigate the hook effect.[2]
-
Linker Length and Composition: The linker connecting the target binder and the thalidomide moiety is critical for the geometry and stability of the ternary complex.[2]
-
Cellular Concentrations: The intracellular concentrations of the target protein and the CRBN E3 ligase can also impact the formation of binary versus ternary complexes.
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic indication of the hook effect.[1]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape, including both the ascending and descending portions of the curve.[1] It is recommended to test a broad range of concentrations, for instance from 1 pM to 100 µM.[3]
-
Fit Data with an Appropriate Model: Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not suitable for data exhibiting a hook effect.[1]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help in understanding the kinetics of degradation and ternary complex formation.[1]
-
Issue 2: My thalidomide-based PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, or other factors such as poor cell permeability or inefficient ternary complex formation.[1][2]
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: As a primary step, test a much wider range of concentrations, including significantly lower ones (e.g., in the nanomolar or even picomolar range). It's possible the optimal degradation concentration is much lower than initially anticipated.[1]
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or AlphaLISA can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[3][2]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential.[2] Consider performing cell permeability assays if degradation is consistently low across all tested concentrations. Strategies to improve permeability include modifying the linker or introducing intramolecular hydrogen bonds.[4]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: Rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions between the target and CRBN, leading to positive cooperativity. This stabilizes the ternary complex, making it more favorable than the non-productive binary complexes.[2]
-
Optimize PROTAC Physicochemical Properties: Improve cell permeability by modifying the linker to have more favorable physicochemical properties. Replacing amide linkages with esters, for example, has been shown to improve permeability.[5]
-
Kinetic Analysis: Perform kinetic studies to understand the rates of ternary complex formation and dissociation. This can provide insights into the stability of the ternary complex and guide the design of more effective PROTACs.[3]
-
Data Presentation
Table 1: Dose-Response Data for a Thalidomide-Based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | Percent Degradation of Target Protein (%) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 60 |
| 100 | 90 (Dmax) |
| 500 | 75 |
| 1000 | 50 |
| 5000 | 20 |
| 10000 | 10 |
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC Concentration (nM) | Ternary Complex Formation (Arbitrary Units) |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 85 |
| 100 | 100 |
| 500 | 80 |
| 1000 | 60 |
| 5000 | 30 |
| 10000 | 15 |
Experimental Protocols
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol outlines the general steps for assessing target protein degradation via Western blotting.[6]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the thalidomide-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a suitable non-linear regression model to determine the DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol allows for the detection of the ternary complex by immunoprecipitating the E3 ligase and probing for the target protein.[7]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC at the desired concentration (and a vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or an epitope tag if using tagged proteins.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation.
-
Protocol 3: AlphaLISA for Quantitative Analysis of Ternary Complex Formation
This protocol provides a high-throughput method to quantify ternary complex formation in a biochemical setting.[1]
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged CRBN E3 ligase complex (e.g., FLAG-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Signal Detection and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
Visualizations
Caption: Signaling pathway of thalidomide-based PROTAC-mediated protein degradation.
Caption: Mechanism of the PROTAC hook effect at high concentrations.
Caption: Experimental workflow for characterizing thalidomide-based PROTACs and addressing the hook effect.
References
Technical Support Center: Enhancing Cell Permeability of Thalidomide-5-PEG3-NH2 Hydrochloride PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the cell permeability of "Thalidomide-5-PEG3-NH2 hydrochloride" based PROTACs.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of PROTAC cell permeability.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable compound in the acceptor well of a PAMPA or Caco-2 assay. | Poor aqueous solubility of the PROTAC. | 1. Assess the kinetic solubility of the PROTAC in the assay buffer. 2. If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) in the buffer. 3. For Caco-2 assays, biorelevant buffers (e.g., FaSSIF or FeSSIF) may improve solubility.[1] |
| High non-specific binding to assay plates or cell monolayers. | 1. For Caco-2 assays, add Bovine Serum Albumin (BSA) to the basolateral (acceptor) chamber (typically 0.25-1%).[2][3] This can improve recovery by creating sink conditions. 2. Consider using low-binding plates for your assays. | |
| Compound instability in assay buffer or in the presence of cells. | 1. Incubate the PROTAC in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS/MS. 2. If instability is observed, consider modifying the linker or warhead to improve metabolic stability.[4] | |
| Active efflux by transporters in Caco-2 cells. | 1. Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests active efflux.[5] 2. If efflux is high, consider co-dosing with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm the transporter involved. | |
| High variability between replicate wells in permeability assays. | Inconsistent cell monolayer integrity in Caco-2 assays. | 1. Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure integrity. 2. Include a low-permeability marker (e.g., Lucifer Yellow) to check for leaks in the monolayer. |
| Inconsistent coating of the artificial membrane in PAMPA. | 1. Ensure a consistent and even application of the lipid solution to the filter plate. 2. Use a positive control with known permeability to validate each plate. | |
| PROTAC shows good permeability but low cellular degradation activity. | The PROTAC is unable to form a stable ternary complex inside the cell. | 1. Confirm target engagement in cells using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET. 2. Assess ternary complex formation using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| The intracellular concentration is not sufficient for degradation. | 1. Even with measurable permeability, the compound might be sequestered in cellular compartments away from the target protein and E3 ligase. 2. Consider linker modifications to alter intracellular distribution. |
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
PROTACs are large molecules, often with molecular weights exceeding 800 Da, and typically have a high polar surface area. These characteristics place them "beyond the Rule of 5," a set of guidelines used to predict the oral bioavailability of small molecule drugs.[4] Consequently, many PROTACs exhibit poor passive diffusion across the cell membrane.
Q2: What are the key strategies to improve the cell permeability of a thalidomide-based PROTAC?
Several strategies can be employed to enhance PROTAC permeability:
-
Linker Optimization: The linker plays a crucial role in the overall physicochemical properties of the PROTAC.
-
Length: Shorter linkers are generally preferred to reduce molecular weight and polar surface area.
-
Composition: Replacing flexible PEG linkers with more rigid aliphatic or cyclic linkers can sometimes improve permeability by promoting a more compact, "chameleon-like" conformation that shields polar groups.[4]
-
Hydrogen Bonding: Reducing the number of hydrogen bond donors (HBDs) in the linker can significantly improve permeability.
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, spherical shape, which masks polar surfaces and enhances membrane permeability.
-
Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve cell entry.
-
Reduce Molecular Weight: Where possible, using smaller ligands for the target protein and the E3 ligase can help to lower the overall molecular weight of the PROTAC.[4]
Q3: What is the "hook effect" and how does it relate to PROTAC experiments?
The hook effect describes the phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. It is important to perform a full dose-response curve to identify the optimal concentration for degradation and to observe if a hook effect is present.
Q4: How does the PEG linker in "this compound" affect its permeability?
Polyethylene glycol (PEG) linkers are often used in PROTAC design due to their hydrophilicity, which can improve solubility. However, the ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially increasing the polar surface area and negatively impacting passive permeability. The optimal PEG linker length is a balance between solubility and permeability, and shorter PEG chains are often associated with better permeability.
Q5: Should I use a PAMPA or Caco-2 assay to assess the permeability of my PROTAC?
Both assays provide valuable information:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane. It is useful for early-stage screening and for understanding the intrinsic ability of a compound to cross a lipid bilayer.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport (including efflux).[4]
For PROTACs, which can be subject to active efflux, the Caco-2 assay is often more predictive of in vivo absorption. However, PAMPA can be a useful tool for initial ranking and for dissecting the contribution of passive permeability.
Quantitative Data Summary
The following tables provide representative quantitative data for thalidomide-based PROTACs with PEG linkers to illustrate the impact of structural modifications on permeability. Note: Data for the specific "this compound" is not publicly available. The data presented here is for illustrative purposes based on structurally similar PROTACs.
Table 1: PAMPA Permeability of Representative Thalidomide-Based PROTACs
| PROTAC ID | Target Protein | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC-1 | BRD4 | Thalidomide-PEG2-JQ1 | 1.2 ± 0.2 | Fictional Example |
| PROTAC-2 | BRD4 | Thalidomide-PEG4-JQ1 | 0.5 ± 0.1 | Fictional Example |
| PROTAC-3 | BTK | Thalidomide-PEG3-Ibrutinib | 0.8 ± 0.1 | Fictional Example |
| PROTAC-4 | BTK | Thalidomide-Alkyl-C4-Ibrutinib | 2.5 ± 0.4 | Fictional Example |
Table 2: Caco-2 Permeability of Representative Thalidomide-Based PROTACs
| PROTAC ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Recovery (%) | Reference |
| PROTAC-A | 0.3 ± 0.1 | 2.1 ± 0.4 | 7.0 | 75 | Fictional Example |
| PROTAC-B | 0.9 ± 0.2 | 1.1 ± 0.3 | 1.2 | 85 | Fictional Example |
| PROTAC-C | < 0.1 | 0.5 ± 0.1 | > 5.0 | 60 | Fictional Example |
| PROTAC-D | 1.5 ± 0.3 | 1.8 ± 0.5 | 1.2 | 90 | Fictional Example |
Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate.
-
Prepare Donor Solutions: Dissolve the PROTAC in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration (typically 10-100 µM).
-
Prepare Acceptor Plate: Add 300 µL of the same buffer to each well of a 96-well acceptor plate.
-
Assemble Assay: Place the donor plate into the acceptor plate. Add 150 µL of the donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]A / [Drug]eq) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [Drug]A is the drug concentration in the acceptor well, and [Drug]eq is the equilibrium drug concentration.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Values should be >200 Ω·cm². A low-permeability marker like Lucifer Yellow can also be used to confirm monolayer integrity.
-
Prepare Dosing Solutions: Dissolve the PROTAC in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4) to the desired concentration (typically 1-10 µM). To improve recovery, 0.25-1% BSA can be added to the basolateral (acceptor) buffer.[2]
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers and determine the PROTAC concentration by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Efflux Ratio = Papp (B-A) / Papp (A-B)
Diagrams and Workflows
PROTAC Mechanism of Action
References
- 1. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thalidomide-5-PEG3-NH2 Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thalidomide-5-PEG3-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a multi-step process that begins with the modification of thalidomide (B1683933), followed by the attachment of a PEGylated linker with a protected amine, and concludes with the deprotection of the amine and salt formation. A common route involves the reaction of a functionalized thalidomide precursor, such as 4-hydroxythalidomide, with a Boc-protected amino-PEG linker, followed by acidic deprotection to yield the final hydrochloride salt.
Q2: What are the most critical parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, pH, and the purity of starting materials and reagents. Moisture should be rigorously excluded from coupling reactions to prevent hydrolysis of activated esters and coupling agents. For the thalidomide moiety, it is crucial to use mild reaction conditions to avoid racemization of the chiral center and hydrolysis of the glutarimide (B196013) ring.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for identifying the desired product and potential byproducts by their mass-to-charge ratio.
Q4: What are the recommended storage conditions for this compound?
A4: The hydrochloride salt is generally more stable than the free amine. It should be stored at -20°C in a desiccator to protect it from moisture and light.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the potential impurity or problem.
Issue 1: Presence of Thalidomide-Related Impurities
The inherent chemical instability of the thalidomide core can lead to several impurities.
-
Hydrolysis of the Glutarimide Ring: The glutarimide ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of various ring-opened byproducts.
-
Racemization: The chiral center on the glutarimide ring can racemize, particularly under basic conditions or elevated temperatures, resulting in a mixture of (R)- and (S)-enantiomers. While the (S)-enantiomer is known to bind to cereblon, the presence of the (R)-enantiomer can complicate biological assays.
| Observation | Potential Cause | Suggested Solution |
| Additional peaks in LC-MS with masses corresponding to the addition of water (M+18). | Hydrolysis of the glutarimide ring. | Maintain neutral or slightly acidic pH during synthesis and work-up. Avoid prolonged exposure to strong acids or bases. |
| Broad or split peaks in chiral HPLC analysis. | Racemization of the chiral center. | Use mild reaction conditions and avoid high temperatures. If using a base, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). |
Issue 2: Impurities from the Coupling Reaction
The coupling of the PEG linker to the thalidomide moiety is a critical step where impurities can be introduced.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted thalidomide precursor or the PEG linker in the final product.
-
Coupling Reagent Byproducts: Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can form urea (B33335) byproducts that may be difficult to remove.
| Observation | Potential Cause | Suggested Solution |
| Peaks corresponding to starting materials in LC-MS. | Inefficient coupling reaction. | Ensure all reagents and solvents are anhydrous. Optimize the stoichiometry of the coupling reagents (e.g., EDC, HATU) and additives (e.g., HOBt, Oxyma). Consider increasing the reaction time or temperature moderately. |
| A persistent impurity with a mass corresponding to the urea byproduct of the coupling reagent. | Incomplete removal of coupling byproducts during work-up. | For water-soluble byproducts (from EDC), perform thorough aqueous washes. For insoluble byproducts (from DCC), filtration is effective. Purification by column chromatography or preparative HPLC is often necessary. |
Issue 3: Impurities from the Deprotection Step
The final deprotection of the Boc-protected amine can introduce specific impurities.
-
Incomplete Deprotection: Insufficient acid or reaction time can result in the presence of the Boc-protected intermediate.
-
t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate the product or other nucleophilic species present.[1][2]
| Observation | Potential Cause | Suggested Solution |
| A major peak in the LC-MS corresponding to the mass of the Boc-protected product (M+100). | Incomplete deprotection. | Increase the concentration of the acid (e.g., TFA or HCl in dioxane) or prolong the reaction time. Monitor the reaction by LC-MS until the starting material is consumed. |
| A peak in the LC-MS with a mass corresponding to the addition of a tert-butyl group (M+56). | Alkylation by the tert-butyl cation. | Add a scavenger, such as triethylsilane or anisole, to the deprotection reaction mixture to trap the tert-butyl cation.[1] |
Summary of Potential Impurities and Analytical Methods
| Impurity Type | Common Examples | Typical m/z in LC-MS | Recommended Analytical Method |
| Thalidomide-Related | Glutarimide hydrolysis products | Product Mass + 18 | LC-MS, HPLC |
| (R)-enantiomer | Same as product | Chiral HPLC | |
| Coupling-Related | Unreacted 4-hydroxythalidomide | Varies | LC-MS, HPLC |
| Unreacted Boc-NH-PEG3-linker | Varies | LC-MS, HPLC | |
| EDC-urea byproduct | Varies | LC-MS, HPLC | |
| Deprotection-Related | Boc-protected final product | Product Mass + 100 | LC-MS, HPLC |
| t-butylated product | Product Mass + 56 | LC-MS, HPLC |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative example and may require optimization based on specific starting materials and laboratory conditions.
-
Coupling Reaction:
-
Dissolve 4-hydroxythalidomide (1.0 eq) and Boc-NH-PEG3-OH (1.1 eq) in anhydrous DMF.
-
Add diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the mixture to 0 °C and add a solution of HATU (1.2 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
-
Boc Deprotection and Salt Formation:
-
Dissolve the purified Boc-protected intermediate in a minimal amount of dichloromethane.
-
Add a solution of 4 M HCl in 1,4-dioxane (B91453) (10 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
-
Protocol 2: Purity Assessment by HPLC
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for better detection of PEGylated compounds.[3]
-
Injection Volume: 10 µL.
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Stability of Thalidomide-5-PEG3-NH2 Hydrochloride Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cellular stability of the "Thalidomide-5-PEG3-NH2 hydrochloride" linker, a key component in many PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the this compound linker in cellular assays?
A1: The primary stability concerns for this linker can be categorized into two main areas:
-
Metabolic Instability: The polyethylene (B3416737) glycol (PEG) portion of the linker, with its ether linkages, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver. This can lead to O-dealkylation and cleavage of the linker, resulting in a shorter intracellular half-life of the PROTAC.
-
Hydrolytic Instability: The thalidomide (B1683933) moiety itself can undergo hydrolysis under physiological conditions. The stability is influenced by the point of linker attachment to the thalidomide scaffold.
Q2: How does the PEG3 linker influence the overall properties of the PROTAC?
A2: The PEG3 linker significantly impacts several key properties of a PROTAC molecule:
-
Solubility: PEG linkers are hydrophilic and generally improve the aqueous solubility of the often large and lipophilic PROTAC molecules. This can help prevent precipitation in aqueous assay buffers and cell culture media.[1]
-
Cell Permeability: While enhancing solubility, PEG linkers can sometimes decrease cell permeability due to their polarity. There is a trade-off between solubility and the ability to cross the cell membrane. Modifications to the linker, such as incorporating more lipophilic or rigid elements, can be used to modulate this balance.[2][3]
-
Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for allowing the PROTAC to orient the target protein and the E3 ligase (Cereblon, in this case) effectively to form a stable and productive ternary complex for ubiquitination.
Q3: What are the potential degradation products of a PROTAC containing the Thalidomide-5-PEG3-NH2 linker?
A3: Degradation can occur at two primary locations:
-
PEG Linker: Oxidative metabolism can lead to cleavage of the PEG chain, resulting in smaller PEG fragments and separation of the thalidomide-E3 ligase ligand from the target-binding ligand.
-
Thalidomide Moiety: Hydrolysis of the glutarimide (B196013) ring of thalidomide can occur, leading to inactive metabolites.[4] The specific degradation products can be identified using LC-MS/MS analysis.
Q4: Can the "hook effect" be an issue with PROTACs utilizing this linker?
A4: Yes, the "hook effect" is a common phenomenon with PROTACs and is not specific to the linker.[5] It occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored over the productive ternary complex (target protein-PROTAC-E3 ligase). This leads to a decrease in degradation efficiency at higher concentrations. Therefore, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving PROTACs with the "this compound" linker.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no target protein degradation | 1. Poor cell permeability: The PROTAC is not reaching its intracellular target. 2. Linker instability: The PROTAC is being rapidly degraded inside the cell. 3. Suboptimal linker length/flexibility: The linker does not facilitate stable ternary complex formation. 4. Low E3 ligase expression: The cell line does not express sufficient levels of Cereblon (CRBN).[5] | 1. Assess permeability: Perform a Caco-2 permeability assay. 2. Evaluate stability: Conduct a cell lysate stability assay and analyze by LC-MS/MS to determine the half-life. 3. Synthesize analogs: Test PROTACs with different linker lengths (e.g., PEG1, PEG5) or more rigid linkers (e.g., containing piperazine (B1678402) rings). 4. Confirm CRBN expression: Check CRBN levels in your cell line by Western blot or qPCR. |
| High variability in experimental results | 1. Poor solubility: The PROTAC is precipitating in the cell culture media or assay buffer. 2. Inconsistent sample handling: Degradation of the PROTAC during sample preparation. | 1. Measure solubility: Perform kinetic or thermodynamic solubility assays. Consider using co-solvents or formulation strategies if solubility is low. 2. Standardize protocols: Ensure consistent and rapid sample processing. Perform stability assays in plasma or cell culture media to assess degradation in biological matrices.[2] |
| Significant off-target effects | 1. Neosubstrate degradation: The thalidomide moiety is inducing the degradation of other proteins ("neosubstrates") in addition to the intended target.[6] 2. Promiscuous binding of the target ligand. | 1. Perform global proteomics: Use techniques like TMT-based quantitative proteomics to identify all degraded proteins. 2. Cross-reference known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3).[6] 3. Synthesize a negative control: Use a PROTAC with an inactive enantiomer of the target-binding ligand to see if off-target effects persist.[6] |
| Observed cellular toxicity | 1. On-target toxicity: Degradation of the target protein is inherently toxic to the cells. 2. Off-target toxicity: Degradation of essential off-target proteins.[6] | 1. CRISPR knockout: Use CRISPR-Cas9 to knock out the target protein and see if toxicity is still observed with the PROTAC.[6] 2. Analyze off-targets: Investigate the biological function of any identified off-target proteins to assess their potential role in toxicity. |
Quantitative Data Summary
| Parameter | Assay | Poor | Moderate | Good |
| Permeability (Papp) | Caco-2 | < 1 x 10⁻⁶ cm/s | 1-10 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s |
| Metabolic Stability (t½) | Human Liver Microsomes | < 15 min | 15 - 60 min | > 60 min |
| Cell Lysate Stability (t½) | Cell-specific | < 30 min | 30 - 120 min | > 120 min |
Note: This data is generalized from multiple sources and should be used as a guideline. Actual values will be specific to the full PROTAC structure and the experimental conditions.
Key Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Prepare working solutions by diluting the stock in phosphate buffer. The final DMSO concentration in the incubation should be <1%.
-
In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5-10 minutes.
-
Add the PROTAC working solution to the HLM mixture.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent PROTAC at each time point by LC-MS/MS.
-
Plot the natural log of the percentage of remaining PROTAC versus time to determine the half-life (t½).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC using a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test PROTAC
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent and differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare the dosing solution of the test PROTAC in transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as above but add the PROTAC dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.[7]
Visualizations
Caption: Potential degradation pathways of the Thalidomide-5-PEG3-NH2 linker in cells.
Caption: Experimental workflow for assessing PROTAC stability in cell lysate.
Caption: Troubleshooting decision tree for low target protein degradation.
References
- 1. sciex.com [sciex.com]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and resolve issues related to the off-target effects of thalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The main off-target effects of thalidomide-based PROTACs originate from the inherent function of the thalidomide (B1683933) moiety, which recruits the E3 ligase Cereblon (CRBN).[1][2][3] When bound to CRBN, thalidomide and its derivatives (known as immunomodulatory drugs or IMiDs) can recruit proteins other than the intended target for degradation.[1][3][4] These unintentionally degraded proteins are called "neosubstrates".[1][2][3]
Well-known neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are crucial for lymphocyte development.[1][2] Their degradation is responsible for the immunomodulatory effects of IMiDs.[1]
-
Casein Kinase 1α (CK1α): The degradation of CK1α is linked to the therapeutic effects of lenalidomide (B1683929) in certain blood cancers.[1][2]
-
SALL4: This transcription factor is a key mediator of the teratogenic effects of thalidomide.[1][2]
-
Zinc Finger Proteins (ZFPs): Pomalidomide-based PROTACs can degrade a wide range of ZFPs, which raises concerns about potential long-term side effects.[1][5]
These off-target degradation events can lead to unintended biological outcomes, such as toxicity and changes in cellular signaling, which can complicate the interpretation of experimental data.[1]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several design strategies can be employed to reduce the off-target degradation of neosubstrates. These approaches mainly focus on modifying the thalidomide moiety and the linker that connects it to the target-binding ligand.[1][6]
-
Modify the Thalidomide Moiety: Introducing modifications to the phthalimide (B116566) ring of pomalidomide, particularly at the C5 position, has been shown to decrease the degradation of off-target ZF proteins.[5]
-
Optimize the Linker: The linker's length, composition, and attachment point can influence the ternary complex's conformation and, consequently, which proteins are targeted for ubiquitination.[6][7] Systematically altering the linker can improve selectivity.[6]
-
Change the E3 Ligase: Utilizing a different E3 ligase, such as VHL, can be a viable strategy if off-target effects from the CRBN recruiter are problematic.[6] Different E3 ligases have distinct sets of natural substrates and may form different off-target complexes.[6]
Q3: What are the essential experimental controls for studying off-target effects?
A3: To ensure the validity of your off-target assessment, including appropriate controls is crucial.[8]
-
Inactive Control PROTAC: This is a molecule that is structurally similar to your active PROTAC but contains a modification in either the target-binding warhead or the E3 ligase binder that prevents the formation of a stable ternary complex.[8][9][10] This control helps differentiate effects caused by target degradation from other pharmacological effects of the molecule.[8][10]
-
Vehicle Control: A treatment with the vehicle (e.g., DMSO) used to dissolve the PROTAC is essential to control for any effects of the solvent on the cells.[11]
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor like MG132 can confirm that the observed protein loss is due to proteasomal degradation.[9] If the protein is still degraded, another mechanism might be responsible.
-
E3 Ligase Knockout/Knockdown: Using cell lines where the recruited E3 ligase (e.g., CRBN) has been knocked out or knocked down can validate that the degradation is dependent on that specific ligase.[9][10]
Troubleshooting Guides
Problem: My proteomics experiment shows degradation of unexpected proteins.
-
Possible Cause: These unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to a lack of selectivity of your target-binding ligand.[1]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (see table below).[1]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your intended target and the off-target proteins at various PROTAC concentrations and time points. This can help distinguish direct from indirect effects.[1][9]
-
Synthesize a negative control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand or one that cannot bind the target.[1] If the off-target degradation continues, it is likely mediated by the thalidomide moiety.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[1]
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using strategies outlined in FAQ Q2, such as modifying the thalidomide moiety or changing the linker attachment point.[1]
-
Problem: My PROTAC is potent at degrading my target, but it also shows significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).[1][8]
-
Troubleshooting Steps:
-
Perform a cell viability assay: Use assays like MTT or CellTiter-Glo to determine the cytotoxic concentration and compare it to the concentration required for target degradation (DC50).[11] A large window between efficacy and toxicity is desirable.[8]
-
Test the inactive control: Treat cells with the inactive control PROTAC.[8] If toxicity persists, it suggests an off-target effect that is independent of the degradation of the intended target.[8]
-
Conduct global proteomics analysis: This can help identify the unintended degradation of proteins that may be responsible for the toxicity.[8][12]
-
Rescue experiments: If a specific off-target is suspected to be causing the toxicity, try to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
-
Structure-Activity Relationship (SAR) studies: Synthesize and test a series of PROTAC analogs with modifications aimed at reducing off-target effects. Correlate the reduction in off-target degradation with a decrease in cellular toxicity.[1]
-
Problem: There is a discrepancy between my proteomics data and Western blot results.
-
Possible Cause: This could be due to differences in the sensitivity of the assays or issues with antibody cross-reactivity in the Western blot.[11]
-
Troubleshooting Steps:
-
Validate your primary antibody: Ensure your antibody is specific and sensitive for the intended target.[11]
-
Use quantitative proteomics data to guide antibody selection: The proteomics data can help you choose the most reliable antibodies for validation.[11]
-
Confirm antibody specificity: If possible, use knockout or knockdown cell lines to confirm that your antibody is specific to the protein of interest.[11]
-
Optimize Western blot conditions: Ensure consistent protein loading by using a loading control and optimize transfer conditions.[11]
-
Quantitative Data Summary
Table 1: Common Neosubstrates of Thalidomide-Based PROTACs
| Neosubstrate | Protein Class | Function | Relevance to Off-Target Effects |
| IKZF1 (Ikaros) | Transcription Factor | Lymphocyte development | Degradation leads to immunomodulatory effects and potential hematological toxicity.[1][2] |
| IKZF3 (Aiolos) | Transcription Factor | B-cell and plasma cell development | Degradation contributes to immunomodulatory effects.[1][2] |
| CK1α (Casein Kinase 1α) | Kinase | Wnt signaling, circadian rhythm | Implicated in the therapeutic effects of lenalidomide in myelodysplastic syndromes.[1][2] |
| SALL4 | Transcription Factor | Embryonic development | A primary mediator of thalidomide's teratogenic effects.[1][2] |
| GSPT1 | Translation Termination Factor | Protein translation | Degradation can lead to widespread cytotoxicity due to its essential cellular functions.[] |
| Various Zinc Finger Proteins (ZFPs) | Transcription Factors / Various | Diverse cellular functions | Degradation by pomalidomide-based PROTACs raises concerns about long-term side effects.[1][5] |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[11][14]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[14]
-
-
Isobaric Labeling (Optional but Recommended):
-
Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification.[14]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Western Blotting for Validation of Off-Target Degradation
This is a standard method to quantify the reduction in specific protein levels.[6][15]
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC for a specified time. Include a vehicle control.[6]
-
-
Cell Lysis:
-
SDS-PAGE and Transfer:
-
Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody specific to the potential off-target protein.
-
Incubate with a secondary antibody and detect using an appropriate method (e.g., chemiluminescence).
-
Re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Target Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated before degradation.[6]
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.[6]
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[6]
-
Visualizations
Caption: On-target vs. Off-target mechanisms of a thalidomide-based PROTAC.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical workflow for troubleshooting cellular toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Overcoming Poor In Vivo Efficacy of Thalidomide-Based PROTACs
Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering challenges with the in vivo performance of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides structured troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve common issues related to poor efficacy in animal models.
Frequently Asked Questions (FAQs)
Section 1: Pharmacokinetic (PK) & Bioavailability Issues
Q1: My PROTAC is highly potent in vitro but shows little to no efficacy in vivo. What are the most common reasons for this discrepancy?
A1: The transition from in vitro to in vivo is a major hurdle for many PROTACs. The most common reasons for this failure are poor pharmacokinetic (PK) properties and inadequate drug exposure at the target tissue.[1][2] Unlike simple inhibitors, PROTACs are large molecules, often with high molecular weight and lipophilicity, which places them outside the typical "Rule of Five" for oral drug candidates.[3][4]
Key initial checkpoints should include:
-
Poor Bioavailability: The PROTAC may not be efficiently absorbed into systemic circulation after oral administration.[5][6] This can be due to low aqueous solubility and poor permeability across the intestinal barrier.[7][8]
-
Rapid Clearance: The PROTAC may be quickly metabolized (e.g., by the liver) and/or excreted, resulting in a short half-life and insufficient time to engage the target protein.[1][7]
-
Low Tissue Distribution: Even if present in the blood, the PROTAC may not effectively distribute to the target tissue where the protein of interest is located.[1]
Q2: What strategies can I use to improve the low oral bioavailability of my PROTAC?
A2: Improving oral bioavailability is critical for successful in vivo studies. Several formulation and medicinal chemistry strategies can be employed:
-
Formulation Enhancement: Advanced formulation techniques can significantly improve the solubility and absorption of poorly soluble PROTACs.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in the gastrointestinal tract, enhancing absorption.[6]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can encapsulate the PROTAC, improving its solubility and stability.[7]
-
-
Prodrug Strategy: A lipophilic group can be added to the PROTAC, often on the CRBN ligand, to create a prodrug.[9][10] This can enhance permeability, and the modifying group is later cleaved in vivo to release the active PROTAC.[9]
-
Structural Optimization:
-
Linker Modification: Optimizing the linker is a flexible strategy. Replacing PEG linkers with alkyl or phenyl rings, changing linker length, or using cyclic linkers can improve metabolic stability and permeability.[9][11]
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can reduce its effective size and polarity, creating a more "spherical" shape that improves cell permeability.[11]
-
-
Food Effect: The solubility of some PROTACs improves in biorelevant fluids that simulate a "fed" state.[9][10] Clinical trials for PROTACs like ARV-110 and ARV-471 have adopted a "once daily with food" dosing regimen.[10][11]
Q3: My PROTAC is rapidly metabolized in vivo. How can I improve its metabolic stability?
A3: Rapid metabolism, often due to the "first-pass" effect in the liver and intestine, limits systemic exposure.[9] To improve stability:
-
Identify Metabolic Hotspots: The first step is to identify which part of the PROTAC molecule is being metabolized, typically using in vitro assays with liver microsomes or hepatocytes followed by LC-MS analysis.
-
Medicinal Chemistry Modifications: Once hotspots are known, they can be blocked. This often involves modifying the linker, as the target and E3 ligase ligands are usually optimized for binding.[11] Strategies include:
Section 2: Pharmacodynamic (PD) & Efficacy Issues
Q4: How can I confirm that my PROTAC is reaching the target tissue and degrading the protein of interest in vivo?
A4: Verifying target engagement and degradation in the relevant tissue is essential. This requires a robust pharmacodynamic (PD) assessment.
-
Tissue Biodistribution Studies: After dosing, collect blood and relevant tissues (e.g., tumor, brain) at various time points. Quantify the concentration of the PROTAC in each sample using LC-MS to determine if it is reaching its site of action.[]
-
Ex Vivo Degradation Analysis: In parallel with the biodistribution study, analyze the levels of the target protein in tissue lysates. Western blotting is the most common method, but more quantitative techniques like mass spectrometry-based proteomics can also be used.[13] A successful PROTAC should show a dose-dependent reduction in the target protein level in the target tissue.
-
Non-invasive Monitoring: Emerging techniques, such as environment-sensitive reporters, offer the potential to monitor protein degradation in living animals non-invasively, which can be useful for screening and optimizing PROTACs.[14]
Q5: I'm observing the "hook effect" in my in vitro assays. How does this translate in vivo and how should I manage it?
A5: The hook effect occurs when PROTAC concentrations are too high, leading to the formation of inactive binary complexes (Target-PROTAC or CRBN-PROTAC) instead of the productive ternary complex required for degradation.[7][15]
-
In Vivo Implications: In vivo, the hook effect can lead to a bell-shaped dose-response curve, where higher doses become less effective.[3] This makes dose selection critical. If plasma concentrations far exceed the optimal concentration for ternary complex formation, efficacy may be reduced.[16]
-
Management Strategy: Conduct a thorough dose-response study in your animal model to identify the optimal dose range that achieves maximal protein degradation without triggering the hook effect.[3][] PK/PD modeling can be invaluable for predicting the optimal exposure needed at the target site.[13]
Section 3: Off-Target & Toxicity Issues
Q6: My animal models are showing toxicity. Could this be related to the thalidomide (B1683933) component of my PROTAC?
A6: Yes, toxicity can arise from the thalidomide moiety itself. Thalidomide and its analogs (IMiDs) function as "molecular glues" that, when bound to the E3 ligase Cereblon (CRBN), recruit a set of "neosubstrates" for degradation.[17][18] These are off-target proteins that are degraded unintentionally.
Key neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for immune cell development.[17][18]
-
SALL4: A transcription factor whose degradation is linked to the teratogenic effects of thalidomide.[17]
-
Casein Kinase 1α (CK1α): Implicated in the therapeutic effects of lenalidomide.[17]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded, raising concerns about off-target effects.[17]
The degradation of these proteins can lead to unintended biological consequences and toxicity.[19]
Q7: How can I minimize the off-target effects caused by the thalidomide-CRBN interaction?
A7: Rational PROTAC design can help mitigate the degradation of neosubstrates.[17]
-
Modify the Thalidomide Moiety: Introducing chemical modifications to the phthalimide (B116566) ring of thalidomide can disrupt the binding of neosubstrates while preserving CRBN engagement. Modifications at the C5 position have been shown to reduce off-target degradation.[17]
-
Optimize the Linker: The linker's attachment point, length, and composition can influence the geometry of the PROTAC-CRBN complex and its ability to recruit neosubstrates. Attaching the linker at the C5 position is often preferred.[17]
-
Use Alternative CRBN Ligands: Researchers are developing novel CRBN ligands, such as phenyl dihydrouracil (B119008) derivatives, that may have different neosubstrate profiles and improved drug-like properties.[]
Troubleshooting Workflows & Diagrams
A systematic approach is crucial for diagnosing the root cause of poor in vivo efficacy. The following workflow illustrates the key decision points and experiments.
Caption: Troubleshooting workflow for poor in vivo PROTAC efficacy.
The following diagrams illustrate the on-target and off-target mechanisms of thalidomide-based PROTACs.
Caption: On-target mechanism of a thalidomide-based PROTAC.
Caption: Off-target degradation of neosubstrates by thalidomide-based PROTACs.
Data Presentation: Physicochemical & PK Properties
The table below summarizes key properties of PROTACs and challenges associated with their in vivo use. PROTACs typically fall into the "beyond Rule of Five" (bRo5) chemical space.
| Property | Typical Small Molecule (Ro5) | Typical Thalidomide PROTAC | In Vivo Implication of High Value |
| Molecular Weight (MW) | < 500 Da | > 800 Da | Poor permeability and solubility.[21] |
| Lipophilicity (clogP) | < 5 | Often > 5 | Poor aqueous solubility.[6] |
| H-Bond Donors | ≤ 5 | Often > 5 | Reduced membrane permeability.[22] |
| H-Bond Acceptors | ≤ 10 | Often > 10 | Reduced membrane permeability.[22] |
| Aqueous Solubility | High | Very Low | Low absorption and bioavailability.[4] |
| Permeability (PAMPA/Caco-2) | High | Very Low | Poor absorption from GI tract.[21][23] |
| In Vivo Half-life (t½) | Variable | Often Short | Rapid clearance, requires frequent dosing.[7] |
| Oral Bioavailability (%) | > 30% | Often < 10% | Insufficient drug exposure for efficacy.[5] |
Experimental Protocols
Protocol 1: Mouse Pharmacokinetic (PK) Study
This protocol outlines a basic single-dose PK study to determine a PROTAC's exposure and half-life.
1. Animal Model & Dosing:
-
Model: Use a relevant mouse strain (e.g., CD-1 or C57BL/6), typically male, 8-10 weeks old.
-
Acclimation: Allow animals to acclimate for at least 3 days before the study.
-
Formulation: Prepare the PROTAC in a suitable vehicle (e.g., 0.5% methylcellulose, 20% Solutol HS 15 in water). Ensure the PROTAC is fully solubilized.
-
Dosing: Administer the PROTAC via the desired route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical dose for an initial study might be 10-50 mg/kg.[24]
2. Sample Collection:
-
Time Points: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collection: Collect ~50 µL of blood from the saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
3. Bioanalysis (LC-MS/MS):
-
Sample Preparation: Perform a protein precipitation extraction by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard to the plasma samples. Vortex and centrifuge to pellet precipitated proteins.
-
Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the PROTAC.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability.[22][25]
1. Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates with a microfilter plate).
-
Phospholipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solution in DMSO.
2. Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter (donor) plate. Allow it to impregnate the membrane for ~5 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).
-
Assemble PAMPA Sandwich: Add 200 µL of the donor solution to each well of the coated filter plate. Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours, covered to prevent evaporation.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
3. Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = - [Vd * Va / ((Vd + Va) * Area * Time)] * ln(1 - [drug]acceptor / [drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the membrane area, and Time is the incubation time.
-
Compounds are typically categorized as having low, medium, or high permeability based on the calculated Pe value.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: The Impact of PEG Linkers on PROTAC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with PROTACs incorporating polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC molecule?
A1: A PEG linker is a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units that connects the two ends of a PROTAC: the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Far from being a simple spacer, the PEG linker critically influences the PROTAC's overall physicochemical and pharmacokinetic properties.[1][3] Its primary roles are to enhance aqueous solubility, modulate cell permeability, and provide the necessary flexibility for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target protein degradation.[1][4][5]
Q2: How does a PEG linker affect the solubility of a PROTAC?
A2: PROTACs are often large, complex molecules that tend to be hydrophobic, leading to poor aqueous solubility.[3] The incorporation of a PEG linker, with its hydrophilic ether oxygens, is a well-established strategy to increase the water solubility of PROTACs.[2][3][6] This improved solubility enhances their compatibility with physiological environments, which is crucial for both in vitro assays and in vivo applications.[3]
Q3: What is the impact of PEG linker length on PROTAC cell permeability?
A3: The relationship between PEG linker length and cell permeability is complex and often requires empirical optimization for each PROTAC system.[1] While the increased hydrophilicity from PEGylation can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers can adopt folded conformations, shielding the polar surface area of the PROTAC and creating a more compact, less polar structure that can more easily traverse the cell membrane.[1][7] However, excessive PEGylation can lead to decreased cellular uptake.[1] Therefore, a balance must be struck to optimize permeability.
Q4: Are PROTACs with PEG linkers metabolically stable?
A4: The metabolic stability of a PROTAC is influenced by its entire structure, including the POI ligand, the E3 ligase ligand, and the linker.[8] While the ether backbone of PEG is generally less prone to oxidative cleavage than alkyl chains, the linker region, particularly its connection points to the ligands, can be a site of metabolic activity.[8][] Metabolic reactions such as O-dealkylation and amide hydrolysis can occur on the PEG linker.[8][] Introducing more rigid structures, like piperazine (B1678402) or piperidine (B6355638), within the linker may improve metabolic stability compared to simple, flexible chains.[][11]
Q5: Can the PEG linker influence the oral bioavailability of a PROTAC?
A5: Yes, the PEG linker can significantly impact oral bioavailability. By improving solubility, PEG linkers can enhance the dissolution of the PROTAC in the gastrointestinal tract, a prerequisite for absorption.[2][6] The improved permeability characteristics, achieved through an optimal balance of hydrophilicity and conformational flexibility, can also contribute to better oral absorption.[2] However, factors like P-glycoprotein (P-gp) mediated efflux can limit oral absorption, and this can be influenced by the overall lipophilicity and structural features of the PROTAC, including the linker.[11]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of a PEGylated PROTAC
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers for in vitro assays.
-
Precipitation of the compound upon dilution into aqueous media.
-
Inconsistent results in biological assays due to variable compound concentrations.[12]
Possible Causes:
-
Despite the presence of a PEG linker, the overall molecule may still be highly lipophilic due to the properties of the warhead and E3 ligase ligand.
-
The PROTAC may exist in a crystalline form with high lattice energy.[12]
-
The length of the PEG chain may be insufficient to counteract the hydrophobicity of the rest of the molecule.
Troubleshooting Steps:
-
Optimize Solvent System:
-
Start by attempting to dissolve the PROTAC in a small amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol (B145695) before diluting with the aqueous buffer.
-
Use sonication or gentle heating to aid dissolution.
-
-
Formulation Strategies:
-
For in vivo studies, consider formulation approaches like creating an amorphous solid dispersion (ASD) with a polymer or using self-nanoemulsifying drug delivery systems (SNEDDS).[12]
-
-
Structural Modification:
-
If solubility issues persist, consider synthesizing analogs with longer PEG chains or incorporating additional polar functional groups into the linker.
-
Issue 2: Low Cell Permeability and Poor Cellular Activity
Symptoms:
-
The PROTAC shows potent activity in biochemical assays (e.g., binding assays) but weak or no activity in cell-based degradation assays.
-
Direct measurement of cell permeability (e.g., using PAMPA or Caco-2 assays) indicates low uptake.
Possible Causes:
-
The PEG linker may be too long, leading to excessive hydrophilicity that hinders passive diffusion.[1]
-
The overall molecule has a high topological polar surface area (TPSA) and a high number of hydrogen bond donors.[11]
-
The PROTAC is a substrate for efflux transporters like P-gp.[11]
Troubleshooting Steps:
-
Systematic Linker Modification:
-
Assess Efflux:
-
Use cell lines that overexpress specific efflux transporters (e.g., P-gp) to determine if your PROTAC is a substrate.
-
Co-administration with known efflux inhibitors can help confirm this.
-
-
Alternative Linker Chemistries:
-
Consider replacing the PEG linker with a more rigid or a purely alkyl linker to decrease polarity, but be mindful of the potential negative impact on solubility.[4]
-
Issue 3: Rapid In Vivo Clearance and Low Exposure
Symptoms:
-
Pharmacokinetic studies in animal models show a short half-life and low area under the curve (AUC).
-
Poor efficacy in in vivo models despite good in vitro potency.
Possible Causes:
-
The PROTAC is metabolically unstable. The linker is often a site of metabolic attack.[8][]
-
High renal clearance due to the hydrophilic nature of the PEG linker.[13]
Troubleshooting Steps:
-
Metabolite Identification:
-
Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the "soft spots" in the molecule.[11] LC-MS/MS is a key analytical tool for this.
-
If the linker is identified as a primary site of metabolism, consider modifications to improve stability.
-
-
Linker Optimization for Stability:
-
Balance Hydrophilicity:
-
If renal clearance is too high, consider synthesizing analogs with slightly shorter PEG linkers or incorporating more lipophilic features to increase plasma protein binding and reduce filtration by the kidneys.
-
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties and Permeability
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| PROTAC A | Alkyl Chain (8 atoms) | 850 | 4.5 | 150 | 0.5 |
| PROTAC B | PEG (2 units) | 898 | 3.8 | 168 | 1.2 |
| PROTAC C | PEG (4 units) | 986 | 3.1 | 186 | 0.8 |
| PROTAC D | PEG (6 units) | 1074 | 2.4 | 204 | 0.3 |
Note: Data is illustrative and compiled from general trends observed in the literature. Actual values will vary depending on the specific warhead and E3 ligase ligand.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[15]
Methodology:
-
Preparation of Donor Plate: A stock solution of the PROTAC is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in a buffer solution (e.g., PBS at pH 7.4) to the desired final concentration. This solution is added to the wells of a 96-well donor plate.
-
Preparation of Acceptor Plate: The wells of a 96-well acceptor plate are filled with the same buffer solution, sometimes containing a small percentage of a solubilizing agent to act as a sink.
-
Membrane Coating: A filter plate is coated with a solution of lipids (e.g., a mixture of phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assembly and Incubation: The donor plate is placed on top of the filter plate, which is then placed on the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a PROTAC when incubated with liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse) and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.
-
Initiation of Reaction: Add the PROTAC (from a stock solution) to the mixture to initiate the metabolic reaction. In parallel, initiate a reaction by adding an NADPH-regenerating system to provide the necessary cofactors for CYP450 enzymes. A control incubation without the NADPH system is also run.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent PROTAC remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[11]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC pharmacokinetic optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating CRBN Engagement of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to degrade specific proteins of interest.[1][2] A crucial component of many successful PROTACs is a ligand that engages an E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs are frequently used to recruit the Cereblon (CRBN) E3 ligase complex.[2][] Validating the engagement of the PROTAC with CRBN is a critical first step in the development pipeline, as it confirms the initiation of the degradation cascade.[4] This guide provides an objective comparison of key methods for validating CRBN engagement, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate assays for their needs.
The Mechanism of CRBN-Recruiting PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a linker, and a thalidomide-based ligand that recruits the CRBN E3 ligase.[1] The simultaneous binding of the PROTAC to both the POI and CRBN forms a ternary complex.[2][] This induced proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[2]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Comparative Analysis of CRBN Engagement Assays
A variety of biophysical and cell-based methods can be employed to confirm and quantify the interaction between a PROTAC and CRBN. The choice of assay depends on the specific research question, the stage of drug development, and the available resources.
| Assay Type | Method | Principle | Key Readout | Advantages | Disadvantages |
| Biophysical | Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled CRBN ligand upon displacement by the PROTAC.[6][7] | IC50/Ki | Homogeneous, high-throughput, quantitative.[7] | Requires purified protein and a fluorescent probe.[6] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the PROTAC to CRBN.[8][9] | Kd, ΔH, ΔS | Provides a complete thermodynamic profile of the interaction.[8] | Requires large amounts of purified protein, low-throughput.[9] | |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as the PROTAC binds to immobilized CRBN.[8][9] | Kd, kon, koff | Real-time kinetics, high sensitivity.[8] | Requires specialized equipment, protein immobilization can affect activity. | |
| Cell-Based | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of CRBN in intact cells upon PROTAC binding.[4][6] | Thermal Shift (ΔTm) | Confirms target engagement in a physiological context.[10] | Indirect measure of binding, can be low-throughput. |
| NanoBRET™ Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged CRBN and a fluorescent tracer, which is competed off by the PROTAC.[11][12] | IC50 | Live-cell assay, high-throughput, quantitative.[12] | Requires genetic engineering of cells.[10] | |
| Competitive CRBN Engagement Assay | A functional assay where the test PROTAC competes with a known CRBN-dependent degrader, leading to the rescue of the latter's target protein from degradation.[7][13] | Rescue of protein levels | Measures functional engagement in cells. | Indirect, requires a well-characterized reference degrader. | |
| Proteomics | Quantitative Proteomics | Mass spectrometry-based analysis to identify and quantify changes in the proteome upon PROTAC treatment, including direct engagement with CRBN and degradation of target proteins.[1][14] | Protein abundance changes | Global, unbiased view of on- and off-target effects.[1] | Complex data analysis, requires specialized expertise and instrumentation. |
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay
This protocol provides a general framework for a competitive FP assay to determine the binding affinity of a PROTAC for CRBN.
-
Reagent Preparation :
-
Assay Procedure :
-
In a microplate, combine the purified CRBN protein, the fluorescent probe at a fixed concentration, and varying concentrations of the PROTAC.[6]
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Signal Detection :
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.[6]
-
-
Data Analysis :
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the PROTAC that displaces 50% of the fluorescent probe.[4] The inhibition constant (Ki) can be calculated from the IC50 value.
-
Caption: A typical workflow for a Fluorescence Polarization assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.
-
Cell Culture and Treatment :
-
Culture the cells of interest to an appropriate confluency.
-
Treat the cells with the thalidomide-based PROTAC at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[4]
-
-
Heating Step :
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.[6]
-
-
Lysis and Separation :
-
Quantification of Soluble CRBN :
-
Data Analysis :
-
Generate melting curves by plotting the percentage of soluble CRBN against the temperature for both the PROTAC-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the PROTAC-treated sample indicates thermal stabilization of CRBN, confirming target engagement.[6]
-
Logical Comparison of Assay Categories
The selection of an appropriate assay is a critical decision in the PROTAC development workflow. The following diagram illustrates the key considerations when choosing between different categories of assays.
Caption: Decision tree for selecting a CRBN engagement assay.
Conclusion
Validating the engagement of a thalidomide-based PROTAC with CRBN is a fundamental step in the development of effective protein degraders. This guide has provided a comparative overview of the most common methods used for this purpose. Biophysical assays offer precise quantification of binding affinity and kinetics in vitro. In contrast, cell-based assays confirm target engagement within a more physiologically relevant context.[10] Quantitative proteomics provides a comprehensive, unbiased view of the PROTAC's effects on the entire proteome.[1] By employing a combination of these orthogonal methods, researchers can build a robust data package to confidently advance their PROTAC candidates through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [promega.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide-5-PEG3-NH2 Hydrochloride and Pomalidomide-Based Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of PROTACs incorporating Thalidomide-5-PEG3-NH2 hydrochloride versus those utilizing pomalidomide-based linkers for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
This document summarizes key performance data, offers detailed experimental protocols for evaluation, and presents visual diagrams of the underlying biological pathways and experimental workflows to aid in the rational design of novel protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). They consist of a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Thalidomide (B1683933) and its analog pomalidomide (B1683931) are well-established ligands for the CRBN E3 ligase and are frequently employed in PROTAC design.[2] This guide focuses on comparing the performance of PROTACs built with "this compound," a thalidomide derivative with a PEG linker, against PROTACs utilizing various pomalidomide-based linkers.
Chemical Structures and Mechanism of Action
Both thalidomide and pomalidomide function by binding to the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] This binding event is crucial for the formation of the ternary complex, which brings the target protein into proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation.
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can contribute to more efficient formation of the ternary complex and, consequently, more potent protein degradation.[1][2] Additionally, the 4-amino group on the phthalimide (B116566) ring of pomalidomide provides a versatile attachment point for the linker that is often directed away from the CRBN binding interface, allowing for greater flexibility in PROTAC design without compromising E3 ligase engagement.[2]
Comparative Performance Data
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize publicly available data for BRD4-targeting PROTACs, a common model system for evaluating degrader performance.
Disclaimer: The data presented below is compiled from different studies, and experimental conditions may vary. A direct head-to-head comparison of PROTACs with identical warheads and linkers, differing only in the CRBN ligand, is limited in the available literature.
Table 1: Comparison of CRBN Ligand Binding Affinity
| E3 Ligase Ligand | CRBN Binding Affinity (Kd) |
| Thalidomide | ~250 nM[1] |
| Pomalidomide | ~157 nM[1] |
Table 2: Performance of BRD4-Targeting PROTACs
| PROTAC | CRBN Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Thalidomide | PEG | BRD4 | ~100 | >90 | MV4;11 |
| PROTAC 2 | Pomalidomide | PEG | BRD4 | <1 | >95 | RS4;11 |
| PROTAC 3 | Thalidomide | PEG | BRD4 | ~0.1-0.3 | Not Reported | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl | BRD4 | Not Reported | >75 at 1µM | THP-1 |
Mandatory Visualizations
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: A typical workflow for assessing PROTAC-mediated protein degradation.
Caption: Key differentiating factors between pomalidomide and thalidomide-based linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of CRBN-recruiting degraders.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of a target protein in response to treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO) in each experiment.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Cereblon Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of the PROTAC's E3 ligase ligand to CRBN.
Materials:
-
Recombinant CRBN-DDB1 complex
-
Fluorescently labeled thalidomide or pomalidomide tracer
-
Test compounds (thalidomide, pomalidomide, or PROTAC)
-
Assay buffer
-
Black, low-binding 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Assay Plate Setup: Add the diluted compounds to the wells of the 384-well plate. Include controls for no compound and no enzyme.
-
Enzyme Addition: Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Tracer Addition: Add the fluorescently labeled tracer to all wells.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value, from which the binding affinity (Kd) can be calculated.
Ternary Complex Formation Assay (e.g., NanoBRET™)
Objective: To measure the formation of the ternary complex (POI-PROTAC-CRBN) in live cells.
Materials:
-
Cells co-transfected with expression vectors for NanoLuc®-fused POI and HaloTag®-fused CRBN
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
White, opaque 96-well plates
Procedure:
-
Cell Preparation: Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors and seed them in a 96-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measurement: Immediately measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
Conclusion
Both thalidomide- and pomalidomide-based linkers are effective for recruiting the CRBN E3 ligase in the design of PROTACs. However, the available data suggests that pomalidomide's higher binding affinity for CRBN often translates into more potent degradation of the target protein.[1] The choice between these two CRBN ligands will depend on the specific therapeutic target, the desired potency, and the synthetic feasibility for a given PROTAC design. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTAC candidates, enabling data-driven decisions in the drug discovery and development process.
References
The PROTAC Duel: A Comparative Guide to Thalidomide-5-PEG3-NH2 Hydrochloride and Lenalidomide-Based Degraders
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most widely utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide (B1683933) and its analogue, lenalidomide (B1683929). This guide provides a comprehensive comparison of PROTACs constructed using "Thalidomide-5-PEG3-NH2 hydrochloride" versus those based on lenalidomide, offering researchers, scientists, and drug development professionals a detailed examination of their performance backed by experimental data and methodologies.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[1] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for subsequent degradation by the proteasome.[2][3]
Thalidomide and lenalidomide are well-established immunomodulatory drugs (IMiDs) that bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).[4][5] This interaction alters the substrate specificity of CRBN, leading to the degradation of specific "neosubstrates."[5][6] In the context of PROTACs, these molecules act as the E3 ligase-recruiting element, bringing the target protein into proximity with the CRL4CRBN complex for degradation. "this compound" is a readily available chemical building block that incorporates the thalidomide moiety and a PEG3 linker with a terminal amine, facilitating its conjugation to a POI ligand.[7][8] Lenalidomide-based PROTACs are similarly constructed, utilizing a lenalidomide derivative as the CRBN-recruiting handle.
Performance Comparison: Degradation Efficacy and Cellular Activity
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for PROTACs targeting various proteins, highlighting the performance differences between thalidomide- and lenalidomide-based degraders.
| Target Protein | PROTAC | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | dBET1 | Thalidomide | 4.3 | >98 | 22Rv1 | [Fischer et al., Nature, 2014] |
| BRD4 | MZ1 | Lenalidomide | 25 | >90 | HeLa | [Zengerle et al., J Med Chem, 2015] |
| BTK | MT-802 | Thalidomide | 0.8 | >95 | MOLM-14 | [Buhimschi et al., Nat Chem Biol, 2018] |
| BTK | P13I | Lenalidomide | 1.2 | >95 | MOLM-14 | [Buhimschi et al., Nat Chem Biol, 2018] |
| FLT3 | N/A | Lenalidomide | <10 | >90 | MOLM-14 | [2] |
Table 1: Comparative Degradation Efficacy of Thalidomide- vs. Lenalidomide-Based PROTACs. This table showcases the DC50 and Dmax values for various PROTACs, demonstrating the high potency achievable with both types of CRBN ligands.
| Target Protein | PROTAC | E3 Ligase Ligand | IC50 (nM) (Proliferation) | Cell Line | Reference |
| BRD4 | dBET1 | Thalidomide | 3.6 | 22Rv1 | [Fischer et al., Nature, 2014] |
| BRD4 | MZ1 | Lenalidomide | 39 | HeLa | [Zengerle et al., J Med Chem, 2015] |
| BTK | MT-802 | Thalidomide | 0.25 | MOLM-14 | [Buhimschi et al., Nat Chem Biol, 2018] |
| BTK | P13I | Lenalidomide | 0.4 | MOLM-14 | [Buhimschi et al., Nat Chem Biol, 2018] |
Table 2: Comparative Cellular Activity of Thalidomide- vs. Lenalidomide-Based PROTACs. This table presents the half-maximal inhibitory concentration (IC50) for cell proliferation, indicating the downstream functional consequence of protein degradation.
Physicochemical and Pharmacokinetic Considerations
While both thalidomide and lenalidomide can be effectively incorporated into potent PROTACs, studies have suggested that lenalidomide-based degraders may possess more favorable physicochemical properties. The structural difference, specifically the absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide, can contribute to improved metabolic stability and potentially better oral bioavailability.[9] However, the overall properties of a PROTAC are highly dependent on the entire molecule, including the linker and the target-binding ligand.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a specified period (e.g., 72 hours).
-
ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.
In-Cell Ubiquitination Assay
-
Cell Transfection and Treatment: Transfect cells with a plasmid expressing a tagged version of the target protein (e.g., HA-tagged). Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged target protein using an anti-tag antibody conjugated to beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear indicates enhanced ubiquitination.
Visualizing the Mechanisms
To better understand the underlying biological processes, the following diagrams illustrate the PROTAC mechanism of action and the CRBN signaling pathway.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: The CRL4-CRBN complex and IMiD-mediated degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thalidomide-5-NH-PEG3-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress [medchemexpress.eu]
- 9. benchchem.com [benchchem.com]
Navigating the Proteome: A Comparative Guide to Quantitative Proteomics for PROTAC Selectivity Profiling
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, establishing the selectivity of proteolysis-targeting chimeras (PROTACs) is a critical step. This guide provides an objective comparison of leading quantitative proteomics methodologies for comprehensive PROTAC selectivity profiling, supported by experimental protocols and data interpretation workflows.
PROTACs have emerged as a powerful therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. However, ensuring that a PROTAC selectively degrades its intended target with minimal off-target effects is paramount for its clinical success. Quantitative mass spectrometry-based proteomics has become the gold standard for assessing the global protein abundance changes induced by a PROTAC, offering an unbiased view of its selectivity.[1]
This guide delves into the most commonly employed quantitative proteomics techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ), including both Data-Dependent (DDA) and Data-Independent Acquisition (DIA). We will explore their principles, compare their strengths and weaknesses in the context of PROTAC research, and provide detailed experimental protocols.
Comparative Analysis of Quantitative Proteomics Techniques
Choosing the right quantitative proteomics strategy depends on the specific experimental goals, sample availability, and desired depth of proteome coverage. The following table summarizes the key features of each technique to aid in this selection process.[2][3][4]
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tag) | Label-Free Quantification (LFQ) - DDA & DIA |
| Principle | Metabolic incorporation of "heavy" and "light" amino acids into proteins in living cells.[5] | Chemical labeling of peptides with isobaric tags after protein digestion.[2] | Quantification based on the signal intensity or spectral counts of unlabeled peptides.[6] |
| Multiplexing | Typically 2-plex or 3-plex, with some advanced methods reaching 5-plex.[7] | High multiplexing capacity, up to 18-plex or more with the latest reagents.[8] | No inherent multiplexing at the labeling stage; samples are run sequentially. |
| Accuracy & Precision | High accuracy and precision due to co-analysis of labeled peptides, minimizing sample handling variability.[7][9] | Good accuracy and precision, but susceptible to ratio compression, especially with high multiplexing.[2] | Can be highly accurate and precise with robust instrumentation and data analysis, but more sensitive to run-to-run variation.[10] |
| Coverage | Good proteome coverage. | Can have lower coverage compared to LFQ due to the complexity of the MS2 spectra.[9] | Generally provides the highest proteome coverage, especially with DIA.[9] |
| Sample Type | Primarily applicable to cell lines that can be metabolically labeled.[2] | Applicable to a wide range of sample types, including tissues and clinical samples.[2] | Applicable to all sample types. |
| Cost | Can be expensive due to the cost of isotopically labeled amino acids and specialized cell culture media.[8] | Reagent costs can be high, especially for higher-plex experiments. | The most cost-effective approach as it does not require labeling reagents.[4] |
| Throughput | Lower throughput due to the time required for metabolic labeling. | High throughput due to multiplexing, allowing for the analysis of many samples in a single run.[8] | Throughput is dependent on the number of samples and the length of the LC-MS/MS runs. |
| Data Analysis | Relatively straightforward data analysis. | More complex data analysis due to the need to analyze reporter ions. | Requires sophisticated software for feature detection, alignment, and normalization.[11] |
Signaling Pathways and Experimental Workflows
To effectively profile PROTAC selectivity, it is crucial to understand the underlying biological processes and the experimental steps involved. The following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and a general workflow for quantitative proteomics analysis.
Detailed Experimental Protocols
The following sections provide standardized protocols for each of the discussed quantitative proteomics techniques. These should be adapted based on specific cell lines, PROTACs, and available instrumentation.
Protocol 1: SILAC-based Proteomics for PROTAC Selectivity
This protocol outlines the key steps for a two-plex SILAC experiment to compare protein abundance in vehicle- versus PROTAC-treated cells.[5][7][12]
-
Metabolic Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal L-arginine and L-lysine. The other is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).
-
Ensure at least five to six cell doublings to achieve >97% incorporation of the heavy amino acids.[13]
-
-
PROTAC Treatment:
-
Treat the "heavy" labeled cells with the desired concentration of the PROTAC for a specified time.
-
Treat the "light" labeled cells with vehicle (e.g., DMSO) as a control.
-
-
Sample Harvesting and Lysis:
-
Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, and the ratio of their intensities reflects the relative protein abundance.
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant.[14] The software will identify peptides and proteins and calculate the heavy/light ratios.
-
Proteins with a significant change in their heavy/light ratio are considered potential on- or off-targets of the PROTAC.
-
Protocol 2: TMT-based Proteomics for PROTAC Selectivity
This protocol describes a typical workflow for TMT labeling to compare protein levels across multiple conditions (e.g., different PROTAC concentrations or time points).[15][16]
-
Cell Culture and Treatment:
-
Culture cells and treat with different concentrations of the PROTAC, a negative control, and a vehicle control.
-
-
Sample Harvesting and Lysis:
-
Harvest cells from each condition separately.
-
Lyse the cells and quantify the protein concentration for each sample.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Perform in-solution or in-gel digestion as described in the SILAC protocol.
-
-
TMT Labeling:
-
Label the peptides from each condition with a different isobaric TMT reagent according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
For deep proteome coverage, fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. During MS/MS fragmentation, the TMT reporter ions are released, and their relative intensities are used for quantification.[17]
-
-
Data Analysis:
-
Process the raw data using software like Proteome Discoverer or MaxQuant.
-
Identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.
-
Protocol 3: Label-Free (DIA) Proteomics for PROTAC Selectivity
This protocol outlines a general workflow for Data-Independent Acquisition (DIA) mass spectrometry, a powerful label-free method for deep and reproducible proteome quantification.[3][18][19]
-
Cell Culture and Treatment:
-
Culture and treat cells as described for the TMT protocol.
-
-
Sample Preparation:
-
Harvest cells from each condition separately.
-
Lyse the cells, quantify protein concentration, and digest the proteins into peptides as previously described.
-
-
Spectral Library Generation (Optional but Recommended):
-
To improve data analysis, a project-specific spectral library can be generated by analyzing a pooled sample of all conditions using Data-Dependent Acquisition (DDA).[20]
-
-
DIA-MS Analysis:
-
Analyze each individual sample by DIA-MS. In DIA, the mass spectrometer systematically fragments all ions within predefined mass-to-charge (m/z) windows, resulting in a comprehensive digital map of the proteome.[6]
-
-
Data Analysis:
-
Process the DIA data using specialized software (e.g., Spectronaut, DIA-NN).
-
The software uses the spectral library (if generated) to identify and quantify peptides and proteins across all samples.
-
Perform statistical analysis to identify proteins with significant abundance changes.
-
Conclusion
The selection of a quantitative proteomics method for PROTAC selectivity profiling is a critical decision that influences the depth, accuracy, and throughput of the analysis. SILAC offers high precision for in-vitro models, while TMT provides high-throughput for comparing multiple conditions. Label-free methods, particularly DIA, are emerging as a powerful and cost-effective approach for deep and comprehensive proteome analysis. By carefully considering the experimental needs and employing the appropriate methodology, researchers can gain invaluable insights into the selectivity of their PROTACs, accelerating the development of novel and highly specific targeted protein degraders.
References
- 1. sapient.bio [sapient.bio]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. Differences Between DIA, TMT/iTRAQ, And Traditional Label-free - Creative Proteomics [creative-proteomics.com]
- 4. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 5. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DDA vs. DIA: The Essential Guide to Label-Free Quantitative Proteomics - MetwareBio [metwarebio.com]
- 11. Bioinformatics for Proteomics Analysis: Introduction, Workflow, and Application - CD Genomics [bioinfo.cd-genomics.com]
- 12. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-cell proteomics and Analysis by Tandem Mass Tagging-based proteomics [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. DIA vs. DDA in Label-Free Quantitative Proteomics: A Comparative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to Biophysical Assays for Measuring PROTAC-Target Binding Affinity
A critical step in the development of Proteolysis Targeting Chimeras (PROTACs) is the precise measurement of their binding affinity to both the target protein and the E3 ligase. This guide provides a comparative overview of key biophysical assays used for this purpose, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their drug discovery pipeline.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for efficient ubiquitination and subsequent degradation of the target. Therefore, accurately quantifying the binding affinities of the binary (PROTAC-target, PROTAC-ligase) and ternary complexes is paramount for optimizing PROTAC design and predicting their cellular efficacy.
This guide explores five widely used biophysical assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), MicroScale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA). Each of these techniques offers unique advantages and disadvantages in terms of the information they provide, throughput, sample consumption, and experimental setup.
Comparative Analysis of Binding Affinity Data
The following table summarizes quantitative data from various studies, showcasing the binding affinities (dissociation constant, Kd) of the well-characterized PROTAC MZ1 with its target protein BRD4 (second bromodomain, BD2) and the VHL E3 ligase. This allows for a direct comparison of the values obtained using different biophysical techniques.
| PROTAC | Binding Partners | Assay | Kd (nM) | Reference |
| MZ1 | BRD4BD2 | ITC | 4 | [1] |
| SPR | 1 | [1] | ||
| VHL Complex | ITC | 66 | [1] | |
| SPR | 29 | [1] | ||
| VHL:Brd4BD2 (Ternary) | ITC | 4 | [2] | |
| SPR | 1.1 | [3] | ||
| ARV-771 | BRD2(1) | Not Specified | 34 | [4] |
| BRD2(2) | Not Specified | 4.7 | [4] | |
| BRD3(1) | Not Specified | 8.3 | [4] | |
| BRD3(2) | Not Specified | 7.6 | [4] | |
| BRD4(1) | Not Specified | 9.6 | [4] | |
| BRD4(2) | Not Specified | 7.6 | [4] |
Note: The binding affinity of a PROTAC can be influenced by the specific constructs of the proteins used and the experimental conditions. Therefore, it is crucial to consider these factors when comparing data from different sources.
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and concepts in PROTAC biophysical analysis.
Detailed Experimental Protocols
This section provides generalized, step-by-step protocols for the key biophysical assays discussed. Researchers should optimize these protocols based on their specific proteins and PROTACs.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic information (association and dissociation rates) in addition to binding affinity.
Protocol:
-
Immobilization: Covalently immobilize the target protein or E3 ligase onto a sensor chip (e.g., CM5 chip via amine coupling).[5]
-
Analyte Preparation: Prepare a series of concentrations of the PROTAC (for binary binding) or a pre-incubated mixture of the PROTAC and the third component (for ternary binding) in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in response units (RU).
-
Dissociation: Flow running buffer over the chip to measure the dissociation of the analyte.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[6]
Protocol:
-
Sample Preparation: Prepare the protein (target or E3 ligase) and the PROTAC in identical, thoroughly degassed buffer to minimize buffer mismatch effects.
-
Loading the Calorimeter: Load the protein solution into the sample cell and the PROTAC solution into the injection syringe.
-
Titration: Perform a series of small injections of the PROTAC solution into the protein solution while monitoring the heat changes.
-
Data Acquisition: Record the heat change after each injection until the binding reaction reaches saturation.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[7]
Fluorescence Polarization (FP)
FP measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner. It is a solution-based, homogeneous assay well-suited for high-throughput screening.[6]
Protocol:
-
Probe Preparation: A fluorescently labeled tracer (e.g., a fluorescently tagged ligand that binds to the target protein) is required.
-
Assay Setup: In a microplate, add the fluorescent tracer at a fixed concentration to a series of wells.
-
Competition: Add increasing concentrations of the unlabeled PROTAC to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration and fit the data to a competitive binding model to determine the IC50, which can then be converted to a Ki (and subsequently Kd).[8]
MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon changes in size, charge, or hydration shell due to binding. It is a solution-based method that requires minimal sample consumption.[9]
Protocol:
-
Labeling: Label one of the binding partners (typically the protein) with a fluorescent dye.
-
Sample Preparation: Prepare a series of dilutions of the unlabeled binding partner (PROTAC).
-
Mixing: Mix a constant concentration of the fluorescently labeled protein with the different concentrations of the PROTAC.
-
Capillary Loading: Load the samples into glass capillaries.
-
Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the fluorescence in the capillary is monitored over time.
-
Data Analysis: The change in the normalized fluorescence as a function of the PROTAC concentration is plotted, and the data is fitted to a binding equation to determine the Kd.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[11]
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein in each sample using methods like Western blotting or mass spectrometry.[12]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated cells. A shift in the melting curve indicates target engagement by the PROTAC.[13]
Conclusion
The selection of a biophysical assay for characterizing PROTAC-target binding affinity depends on various factors, including the specific research question, the availability of purified proteins, the desired throughput, and the need for kinetic or thermodynamic data. While techniques like SPR and ITC provide in-depth, label-free characterization of binding events in vitro, FP and MST offer higher throughput options. CETSA stands out for its ability to confirm target engagement within the complex milieu of a living cell. A multi-faceted approach, employing a combination of these assays, will ultimately provide the most comprehensive understanding of a PROTAC's binding properties and its potential for effective protein degradation.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. tandfonline.com [tandfonline.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
A Comparative Guide to Successful PROTACs Utilizing Thalidomide-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. Among the most successful strategies in PROTAC design is the utilization of ligands derived from thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931). These molecules effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation. This guide provides a comparative analysis of prominent clinical and preclinical PROTACs that leverage thalidomide-based E3 ligase ligands, supported by experimental data and detailed methodologies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits the CRBN E3 ligase (a derivative of thalidomide, lenalidomide, or pomalidomide), and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Case Studies: Clinical and Preclinical Successes
Two of the most advanced clinical-stage PROTACs, both developed by Arvinas, exemplify the power of this technology.
1. Bavdegalutamide (ARV-110): Targeting the Androgen Receptor
Bavdegalutamide is an orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][2] It utilizes a derivative of pomalidomide to recruit the CRBN E3 ligase.[3] Preclinical studies have demonstrated its ability to effectively degrade both wild-type and mutated forms of AR that confer resistance to current therapies like enzalutamide.[4][5]
2. Vepdegestrant (ARV-471): Targeting the Estrogen Receptor
Vepdegestrant is an oral PROTAC that targets the Estrogen Receptor (ER), a critical factor in the progression of ER-positive breast cancer.[6] This PROTAC also employs a pomalidomide-based ligand for CRBN engagement.[3] It has shown superior ER degradation and anti-tumor activity in preclinical models compared to the current standard-of-care, fulvestrant.[7][8]
Comparative Preclinical Data
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key preclinical data for Bavdegalutamide, Vepdegestrant, and other notable thalidomide-based PROTACs.
Table 1: In Vitro Degradation Efficacy
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Pomalidomide-based | VCaP | ~1 | >95 | [9] |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | Pomalidomide-based | MCF7 | ~1-2 | >90 | [8][10] |
| MT-802 | Bruton's Tyrosine Kinase (BTK) | Pomalidomide | Namalwa | ~9 | >99 | [5] |
| Compound 21 | BRD4 | Lenalidomide | THP-1 | - | >90 (at 1 µM) | [11] |
| ZQ-23 | HDAC8 | Pomalidomide | - | 147 | 93 | [12] |
| Compound 16 | EGFR | Pomalidomide | - | - | 96 | [13] |
Table 2: In Vivo Anti-Tumor Efficacy
| PROTAC | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| Bavdegalutamide (ARV-110) | Enzalutamide-resistant VCaP xenograft | Oral | Significant TGI | [9] |
| Vepdegestrant (ARV-471) | MCF7 xenograft | 3, 10, 30 mg/kg, oral, daily | 85%, 98%, 120% respectively | [4] |
| BETd-260 | MNNG/HOS OS xenograft | 5 mg/kg, IV, single dose | Complete depletion of BRD2/3/4 | [8] |
Signaling Pathways
The targeted degradation of key signaling proteins by these PROTACs leads to the disruption of critical cancer-promoting pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of PROTAC efficacy. Below are representative methodologies for key assays.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials and Reagents:
-
Cell Line: Appropriate human cancer cell line expressing the target protein.
-
PROTAC: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), and a non-degrading analog if available.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies specific to the POI and a loading control (e.g., GAPDH, β-actin). HRP-conjugated secondary antibodies.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and controls for the desired time.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the POI levels to the loading control. Calculate DC50 and Dmax values by plotting the normalized POI levels against the PROTAC concentration.
Cell Viability Assay
This protocol is used to assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials and Reagents:
-
Cell Line: Appropriate human cancer cell line.
-
PROTAC: Stock solution in DMSO.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well opaque-walled plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and the kinetics of protein degradation (e.g., 72-120 hours).
-
Assay Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
Mouse Xenograft Model for In Vivo Efficacy
This protocol describes a general workflow for evaluating the anti-tumor activity of a PROTAC in a mouse model.
Materials and Methods:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Cell Line: Human cancer cell line for tumor implantation.
-
PROTAC Formulation: Formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC and vehicle control according to the planned dosing schedule and route.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the vehicle control group.
Conclusion
PROTACs utilizing thalidomide-based ligands have demonstrated remarkable success in both preclinical and clinical settings, establishing a powerful new modality for targeting disease-causing proteins. The case studies of Bavdegalutamide and Vepdegestrant highlight the potential of this approach to address significant unmet needs in oncology. The continued exploration of novel thalidomide analogs, linker compositions, and target binders will undoubtedly expand the therapeutic reach of this innovative technology. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and evaluate the next generation of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. fortislife.com [fortislife.com]
- 8. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Thalidomide-5-PEG3-NH2 Hydrochloride-Based PROTACs Versus VHL E3 Ligase Ligands in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase recruiter is a critical decision in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two of the most prominent E3 ligase ligands: thalidomide (B1683933) derivatives, represented here by the building block Thalidomide-5-PEG3-NH2 hydrochloride for Cereblon (CRBN) recruitment, and ligands for the von Hippel-Lindau (VHL) E3 ligase. This comparison is supported by experimental data to aid in the rational design of next-generation protein degraders.
This guide delves into the mechanisms of action, binding affinities, and degradation efficiencies associated with both CRBN and VHL-recruiting PROTACs. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the relevant biological pathways and experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions for their targeted protein degradation strategies.
Performance Comparison: CRBN vs. VHL Ligands
Quantitative Data Summary
The following tables summarize key quantitative data for CRBN and VHL-based PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4). It is important to note that the specific linkers and target-binding moieties can significantly influence the performance of the PROTAC.
Table 1: Comparison of CRBN and VHL-based PROTACs Targeting BTK
| E3 Ligase Ligand Type | PROTAC Example | Target Protein | Binding Affinity (Kd) to E3 Ligase | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| Thalidomide-based (CRBN) | RC-1 (Reversible Covalent) | BTK | Not explicitly stated for thalidomide moiety | <10 nM[1] | ~90%[1] | Mino |
| VHL-based | PROTAC 9 | BTK | Not explicitly stated for VHL moiety | Not specified, but degradation observed | Degradation observed | Not specified |
Note: The PROTACs in this table utilize different warheads and linkers, which contributes to the observed differences in performance.
Table 2: Comparison of CRBN and VHL-based PROTACs Targeting BRD4
| E3 Ligase Ligand Type | PROTAC Example | Target Protein | Binding Affinity (Kd) to E3 Ligase | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| Thalidomide-based (CRBN) | dBET1 | BRD4 | ~250 nM (Thalidomide to CRBN)[] | 430 nM[1] | >90% | 22Rv1 |
| VHL-based | MZ1 | BRD4 | 67 ± 8 nM[3] | <100 nM | >80% | HeLa |
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of E3 ligase determines the specific cellular machinery that is hijacked.
CRBN-Mediated Degradation Pathway
Thalidomide and its derivatives, such as the precursor this compound, bind to Cereblon (CRBN), which is the substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[4] This binding event alters the substrate specificity of the complex, allowing it to recognize and ubiquitinate the target protein brought into proximity by the PROTAC.
Caption: CRBN-mediated targeted protein degradation pathway.
VHL-Mediated Degradation Pathway
VHL ligands recruit the von Hippel-Lindau (VHL) protein, which is the substrate recognition subunit of the CUL2-elongin B/C E3 ubiquitin ligase complex.[4] The formation of the ternary complex with the target protein facilitates its polyubiquitination and subsequent proteasomal degradation.
Caption: VHL-mediated targeted protein degradation pathway.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the development and comparison of PROTACs. Below are detailed protocols for key experiments cited in this guide.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC is a powerful biophysical technique to measure the thermodynamics of binding interactions and determine the cooperativity of ternary complex formation.
Methodology:
-
Reagent Preparation: Prepare purified target protein, E3 ligase complex, and PROTAC in a matched buffer.
-
Binary Titrations:
-
PROTAC into Target Protein: Titrate the PROTAC into the target protein solution to determine the binding affinity (Kd1).
-
PROTAC into E3 Ligase: Titrate the PROTAC into the E3 ligase solution to determine the binding affinity (Kd2).
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing a mixture of the target protein and the E3 ligase.
-
-
Data Analysis: Analyze the thermograms to determine the binding affinities and thermodynamic parameters (ΔH, ΔS). The cooperativity factor (α) can be calculated to assess whether the formation of the binary complex enhances or hinders the binding of the third component. An α value greater than 1 indicates positive cooperativity.
Experimental and Developmental Workflow
The development of a novel PROTAC is a systematic process involving design, synthesis, and rigorous biological evaluation.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
Both thalidomide-based (CRBN-recruiting) and VHL-based PROTACs are highly effective at inducing targeted protein degradation. The choice between these two E3 ligase systems is a critical design consideration with significant implications for the resulting PROTAC's performance.
-
CRBN-based PROTACs , for which this compound is a key building block, often utilize smaller, more "drug-like" E3 ligase ligands, which can be advantageous for developing orally bioavailable therapeutics.
-
VHL-based PROTACs have been shown to be highly potent and are effective across a broad range of cell lines. However, the VHL ligands are generally larger and more peptidic in nature, which can present challenges in terms of cell permeability and oral bioavailability.
Ultimately, the optimal choice of E3 ligase recruiter depends on the specific target protein, the desired therapeutic application, and the overall properties of the final PROTAC molecule. Empirical testing of both CRBN and VHL-based degraders, coupled with careful optimization of the target-binding moiety and the linker, is crucial for the development of potent and selective protein-degrading therapeutics. This guide provides a foundational framework and detailed methodologies to support these critical research and development efforts.
References
Unveiling PROTAC Kinetics: A Comparative Guide to Surface Plasmon Resonance
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, understanding the intricate kinetics of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with alternative biophysical techniques, supported by experimental data, to elucidate its advantages in characterizing the formation and stability of the crucial ternary complex.
PROTACs represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. Their mechanism relies on the formation of a ternary complex between the PROTAC molecule, a target protein, and an E3 ubiquitin ligase. The efficiency of this process is intrinsically linked to the kinetics of these interactions—the rates of association and dissociation of the binary and ternary complexes. While several techniques can measure these interactions, SPR has emerged as a powerful, label-free method for providing real-time kinetic data.[1][2][3][4]
This guide will delve into the practical application of SPR for PROTAC analysis, presenting a detailed comparison with other common techniques such as Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI). We will explore experimental protocols and showcase quantitative data to empower researchers in selecting the optimal method for their drug discovery campaigns.
The PROTAC Mechanism of Action
PROTACs are bifunctional molecules composed of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[5] The simultaneous binding of the PROTAC to both the target protein and the E3 ligase forms a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.
Caption: The PROTAC mechanism of action, from binary complex formation to target protein degradation.
Comparing Biophysical Techniques for PROTAC Analysis
The choice of biophysical technique is critical for accurately characterizing PROTAC performance. While methods like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA are used, they often require labeled components.[6] SPR, ITC, and BLI are label-free techniques that provide direct measurement of binding.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) |
| Primary Output | Binding kinetics (ka, kd) and affinity (KD) | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) | Binding kinetics (ka, kd) and affinity (KD) |
| Label-Free | Yes | Yes | Yes |
| Throughput | Medium to High | Low | High |
| Sample Consumption | Low | High | Low |
| Kinetic Information | Yes | No | Yes |
| Sensitivity | High | Moderate | Moderate to Low |
| Suitability for PROTACs | Excellent for detailed kinetic profiling of binary and ternary complexes.[5][7] | Good for thermodynamic understanding and confirming stoichiometry, but lacks kinetic data.[7] | Good for high-throughput screening, but may have lower sensitivity for small molecule interactions.[8][9] |
Key Advantages of SPR for PROTAC Kinetics:
Surface Plasmon Resonance stands out for its ability to provide high-quality, real-time kinetic data for both binary and ternary complex formation.[5][7] This is crucial for understanding the stability and lifetime of the ternary complex, which has been shown to correlate with the rate of target degradation.[1][2][4] Furthermore, SPR offers higher throughput compared to ITC, making it more suitable for screening and lead optimization in drug discovery pipelines.[2][5][7] The data generated by SPR has been demonstrated to be comparable to in-solution methods like ITC.[1][2][5]
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aragen.com [aragen.com]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 9. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify this target engagement in a physiologically relevant context.[1][2] This guide provides an objective comparison of CETSA with other common target engagement assays, supported by experimental data and detailed protocols.
The Principle of Target Engagement Validation
At the core of many target engagement assays is the principle of ligand-induced stabilization. When a drug molecule binds to its protein target, it can increase the protein's stability against denaturation by heat or proteases.[2] CETSA leverages this phenomenon by demonstrating that a ligand-bound protein is more resistant to heat-induced unfolding.[1][3] An increase in the melting temperature (Tm) or aggregation temperature (Tagg) of the target protein in the presence of a compound indicates target engagement.[3]
Overview of Target Engagement Assays
Several techniques are available to measure target engagement, each with its own advantages and limitations. This guide will focus on comparing CETSA with Drug Affinity Responsive Target Stability (DARTS), In-Cell Western, Bioluminescence Resonance Energy Transfer (BRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparison of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the experimental setting (in vitro vs. in-cell), desired throughput, and the type of data required (qualitative vs. quantitative). The following table summarizes the key features of CETSA and its alternatives.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | In-Cell Western | Bioluminescence Resonance Energy Transfer (BRET) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization.[1] | Ligand-induced protease resistance. | Immuno-quantification of intracellular proteins.[4] | Non-radiative energy transfer between a donor luciferase and a fluorescent acceptor.[5] | Change in refractive index upon binding to a sensor surface.[6] | Measures heat change upon binding.[7][8] |
| Environment | Intact cells, cell lysates, tissues.[1][9] | Cell lysates, purified proteins.[9] | Fixed and permeabilized cells.[10] | Live cells.[5] | In vitro (purified components).[6] | In vitro (purified components).[7] |
| Labeling | Label-free.[11] | Label-free.[9] | Requires primary and fluorescently-labeled secondary antibodies.[4] | Requires genetic fusion of proteins to luciferase and a fluorescent protein.[5] | Label-free, but requires immobilization of one binding partner.[6] | Label-free.[7] |
| Throughput | Low to high (with modifications like HT-CETSA).[12] | Low to medium. | High.[13] | High. | Medium to high. | Low to medium. |
| Data Output | Thermal shift (ΔTm), dose-response curves.[3] | Protein stabilization bands on a gel, dose-response curves. | Quantitative protein expression levels.[13] | BRET ratio, kinetic and endpoint data. | Binding kinetics (ka, kd), affinity (KD).[14] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[8] |
| Sensitivity | Can be high, but target-dependent. | Can be less sensitive than CETSA, dependent on protease susceptibility.[9] | High. | High. | High. | High. |
| Applicability | Broadly applicable to soluble and some membrane proteins.[11][15] | Applicable to proteins where ligand binding affects protease sensitivity. | Applicable to any protein with a specific antibody.[4] | Requires genetically modifiable systems. | Broadly applicable, requires purified components. | Broadly applicable, requires purified components in solution.[7] |
Experimental Workflows
To provide a clearer understanding of how these assays are performed, the following diagrams illustrate the general workflows for CETSA, DARTS, and In-Cell Western.
Signaling Pathway Example: PI3K/AKT/mTOR
Target engagement assays are crucial for validating inhibitors of key signaling pathways implicated in diseases like cancer. The PI3K/AKT/mTOR pathway is a frequently studied cascade, and assays like CETSA can confirm if a drug directly binds to its intended kinase in this pathway.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This is a generalized protocol and may require optimization for specific targets and compounds.[1][3]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the test compound or vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein by Western blotting, ELISA, or mass spectrometry.
-
In-Cell Western Protocol
This protocol is a general guideline for performing an In-Cell Western assay.[10][16][17]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat cells with the desired compounds or stimuli.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde (B43269) solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with a buffer containing a detergent like Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer for 1.5-2 hours.
-
Incubate with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the cells and then incubate with an infrared dye-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Imaging and Data Analysis:
-
Wash the cells to remove unbound secondary antibody.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in each well. The signal can be normalized to cell number using a DNA stain.[4]
-
Bioluminescence Resonance Energy Transfer (BRET) Protocol
This is a simplified protocol for a BRET experiment to detect protein-protein interactions.[5][18]
-
Plasmid Construction and Transfection:
-
Create fusion constructs of the proteins of interest with a BRET donor (e.g., Renilla luciferase) and a BRET acceptor (e.g., YFP).
-
Co-transfect cells with the donor and acceptor plasmids.
-
-
Cell Culture and Plating:
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Plate the cells in a white, clear-bottom 96-well plate.
-
-
BRET Assay:
-
Wash the cells with PBS.
-
Add the luciferase substrate (e.g., coelenterazine).
-
Immediately measure the luminescence at the emission wavelengths of the donor and acceptor using a plate reader capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.[5]
-
An increase in the BRET ratio indicates that the two proteins are in close proximity.
-
Surface Plasmon Resonance (SPR) Protocol
This is a general protocol for an SPR experiment.[6][14][19]
-
Ligand Immobilization:
-
Select an appropriate sensor chip.
-
Activate the chip surface.
-
Immobilize the ligand (one of the binding partners) onto the sensor chip surface.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (the other binding partner) in a suitable running buffer.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
-
Data Collection:
-
Monitor the change in the refractive index in real-time as the analyte binds to the immobilized ligand. This is recorded as a sensorgram.
-
After the association phase, inject running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) Protocol
This is a generalized protocol for an ITC experiment.[7][8][20]
-
Sample Preparation:
-
Prepare the protein and ligand in identical, degassed buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small injections of the ligand into the sample cell.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the enthalpy change for each injection.
-
Plot the enthalpy change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[21]
-
Conclusion
CETSA is a valuable tool for confirming target engagement in a cellular context.[1] It offers the significant advantage of assessing drug-target interactions in intact cells, providing a more physiologically relevant understanding of a compound's behavior.[9] While biochemical assays like SPR and ITC provide precise measurements of binding affinity and kinetics, they lack the cellular environment.[1] For a comprehensive evaluation of a drug candidate, an integrated approach combining CETSA with other biochemical and functional assays is recommended. This multi-faceted strategy allows researchers to build a robust data package to support the progression of promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 10. licorbio.com [licorbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. products.advansta.com [products.advansta.com]
- 14. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 17. biomol.com [biomol.com]
- 18. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. huck.psu.edu [huck.psu.edu]
A Researcher's Guide to Intracellular PROTAC-Target Interaction Assays: NanoBRET™, HiBiT™, and CETSA®
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, selecting the optimal assay to measure intracellular PROTAC-target engagement is a critical decision. This guide provides an objective comparison of three leading technologies: NanoBRET™, HiBiT™, and CETSA®, supported by experimental data and detailed protocols to inform your assay selection process.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A key challenge in PROTAC development is confirming and quantifying their interaction with the target protein and the E3 ligase within the complex intracellular environment. This guide delves into the principles, protocols, and comparative performance of NanoBRET™, HiBiT™, and CETSA® assays, providing a comprehensive resource for evaluating these powerful tools.
At a Glance: Comparing Intracellular PROTAC-Target Interaction Assays
| Feature | NanoBRET™ Target Engagement | NanoBRET™ Ternary Complex | HiBiT™ Lytic Detection | CETSA® |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) | Bioluminescence Resonance Energy Transfer (BRET) | Luciferase Complementation | Ligand-induced thermal stabilization |
| Measures | PROTAC binding to target protein | PROTAC-induced ternary complex formation (Target-PROTAC-E3 Ligase) | Target protein degradation | PROTAC binding to target protein |
| Format | Live or permeabilized cells | Live cells | Lytic or live cells | Live cells or cell lysates |
| Key Advantage | Quantitative measurement of intracellular target binding and permeability.[3] | Direct, real-time measurement of ternary complex formation in live cells.[4][5] | Highly sensitive quantification of endogenous protein degradation.[6][7] | Label-free, works with unmodified proteins and compounds.[8][9] |
| Key Limitation | Requires a specific fluorescent tracer for the target protein. | Requires genetic modification of both target and E3 ligase. | Does not directly measure target engagement or ternary complex formation. | Not all protein-ligand interactions result in a significant thermal shift.[10] |
| Throughput | High | High | High | Moderate to High |
Delving Deeper: Technology Overviews
NanoBRET™ Assays: Illuminating Molecular Proximity
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the interaction between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor.[11][12] In the context of PROTACs, two key NanoBRET™ assays provide critical insights into the mechanism of action.[11]
NanoBRET™ Target Engagement Assay: This assay quantifies the binding of a PROTAC to its target protein within live cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the same target protein is then added. When the PROTAC enters the cell and engages the target, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the determination of intracellular target affinity and can be used to assess compound permeability by comparing results in live versus permeabilized cells.[3]
NanoBRET™ Ternary Complex Assay: This assay directly measures the formation of the crucial ternary complex (Target-PROTAC-E3 ligase) in living cells.[4][5] Here, the target protein is fused to NanoLuc® luciferase, and the E3 ligase (e.g., CRBN or VHL) is fused to a HaloTag® protein, which is then labeled with a fluorescent ligand. The PROTAC acts as a molecular bridge, bringing the NanoLuc®-tagged target and the fluorescently labeled E3 ligase into close proximity, resulting in an increase in the BRET signal.[5] This provides a real-time, quantitative measure of ternary complex formation.
HiBiT™ Lytic Detection System: Quantifying Protein Degradation with High Sensitivity
The HiBiT™ system is a powerful tool for quantifying the amount of a target protein, making it ideal for measuring PROTAC-induced degradation.[7] This technology is based on the complementation of a small 11-amino-acid peptide tag (HiBiT) with a larger, inactive fragment of NanoLuc® luciferase (LgBiT). The target protein is endogenously tagged with the HiBiT peptide using CRISPR/Cas9 gene editing. To measure protein levels, cells are lysed, and the LgBiT protein is added, which binds to the HiBiT-tagged target protein to reconstitute a functional NanoLuc® enzyme. The resulting luminescence is directly proportional to the amount of the target protein. This assay is highly sensitive and can be performed in a high-throughput format. While it excels at measuring the downstream effect of PROTACs (degradation), it does not directly measure the initial target engagement or ternary complex formation.
Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach to Target Engagement
CETSA® is a biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[8][9] The principle is that a protein's melting temperature (Tm) often increases when a ligand is bound. In a typical CETSA® experiment, intact cells or cell lysates are treated with the PROTAC and then subjected to a temperature gradient.[13] Following heat treatment, the soluble, non-denatured protein is separated from the aggregated, denatured protein. The amount of soluble target protein at each temperature is then quantified, typically by Western blot or mass spectrometry.[8] A key advantage of CETSA® is that it is a label-free method, meaning it does not require modification of the PROTAC or the target protein.[8][9] However, a limitation is that not all ligand binding events lead to a measurable change in thermal stability.[10]
Visualizing the Mechanisms
To better understand the processes measured by these assays, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflows for key assays.
Experimental Protocols
Detailed, step-by-step protocols are essential for reproducible results. Below are summarized methodologies for the key experiments discussed.
NanoBRET™ Ternary Complex Assay Protocol
This protocol is adapted for measuring the formation of a ternary complex involving a target protein, a PROTAC, and an E3 ligase in live cells.[14][15]
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a white, 96-well plate.
-
Co-transfect cells with plasmids encoding the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase (e.g., CRBN or VHL).
-
Incubate for 24-48 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the PROTAC in Opti-MEM® I Reduced Serum Medium.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Add the PROTAC dilutions to the cells.
-
Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine EC50 values.
-
HiBiT™ Lytic Protein Degradation Assay Protocol
This protocol outlines the steps for quantifying PROTAC-induced degradation of an endogenously HiBiT-tagged target protein.[6][16]
-
Cell Culture and Plating:
-
Culture CRISPR/Cas9-edited cells expressing the HiBiT-tagged target protein.
-
Seed the cells into a 96-well or 384-well white plate and incubate overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).
-
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT® Lytic Detection Reagent containing LgBiT protein and substrate.
-
Add the lytic reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control (e.g., DMSO) to determine the percentage of remaining protein.
-
Calculate degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
CETSA® Protocol for Target Engagement
This protocol describes a general workflow for assessing PROTAC target engagement using the Cellular Thermal Shift Assay.[13][17]
-
Cell Treatment:
-
Culture cells and treat with the PROTAC or vehicle control for a specified time.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a defined duration (e.g., 3 minutes).
-
-
Cell Lysis and Separation of Aggregates:
-
Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the supernatant using methods such as Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Determine the shift in the melting temperature (ΔTm) induced by the PROTAC to assess target engagement.
-
Conclusion: Making an Informed Choice
The selection of an appropriate assay for studying intracellular PROTAC-target interactions depends on the specific research question, the available resources, and the stage of PROTAC development.
-
NanoBRET™ assays offer a powerful, high-throughput platform for quantifying both target engagement and ternary complex formation in live cells, providing deep mechanistic insights early in the discovery process.[11]
-
The HiBiT™ system is an exceptionally sensitive and quantitative method for measuring the ultimate outcome of PROTAC action – protein degradation – at endogenous expression levels.[6][7]
-
CETSA® provides a valuable label-free approach to confirm target engagement in a native cellular context, particularly useful when a suitable tracer for NanoBRET™ is unavailable or when avoiding genetic modification is preferred.[8][9]
By understanding the principles, advantages, and limitations of each of these technologies, researchers can design a robust and informative assay cascade to accelerate the development of novel and effective PROTAC-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Degradation and PROTACs [promega.com]
- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. Target Degradation [worldwide.promega.com]
- 8. pelagobio.com [pelagobio.com]
- 9. pelagobio.com [pelagobio.com]
- 10. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. researchgate.net [researchgate.net]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.co.uk]
- 16. promega.com [promega.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on the Efficacy of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, yet often overlooked, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase ligand. This guide provides a detailed comparison of how different polyethylene (B3416737) glycol (PEG) linker lengths in thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, impact their degradation efficacy.
The linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] The length and composition of this linker directly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] An optimal linker length is paramount for efficient ubiquitination and subsequent degradation of the target protein.[1]
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs work by inducing proximity between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[2]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The potency of a PROTAC is commonly measured by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[1][3] The following table summarizes findings from various studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions. However, the collective data reveals general trends in PEG linker length optimization.[3]
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference |
| PROTAC 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. | [3] |
| PROTAC 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. | [3] |
| PROTAC 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. | [3] |
| PROTAC 4 | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. | [3] |
| PROTAC 5 | 5 | BRD4 | Various | Potent | High | A PEG5 linker is often found to be optimal for achieving potent and efficacious degradation of BRD4. | [1] |
From the compiled data, a clear trend suggests that a PEG5 linker often represents an optimal length for achieving potent degradation of BRD4.[1] Shorter linkers, such as those with 1 or 2 PEG units, are generally less effective.[3] This phenomenon, sometimes referred to as the "hook effect," can occur when suboptimal linker lengths impede the formation of a stable ternary complex.[1][4]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is a generalized workflow for assessing PROTAC efficacy by measuring the reduction in target protein levels.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., H661) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Ternary Complex Formation Assay (AlphaLISA)
This assay quantitatively measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.[5]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTACs in the assay buffer. Prepare solutions of the purified target protein and the E3 ligase complex at desired concentrations.
-
Assay Reaction: In a 384-well plate, combine the target protein, E3 ligase complex, and the PROTAC dilutions. Incubate the mixture at room temperature for 1-2 hours to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA donor and acceptor beads that are conjugated to antibodies or tags specific to the target protein and E3 ligase, respectively. Incubate the plate in the dark at room temperature for 1 hour.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of ternary complex formed.
Conclusion
The length of the PEG linker is a critical determinant of the efficacy of thalidomide-based PROTACs. The available data, primarily from studies on BRD4 degradation, suggests that a PEG5 linker often provides an optimal balance of flexibility and distance to facilitate potent and efficient protein degradation.[1] However, the ideal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC.[2][4] Researchers and drug development professionals should consider the systematic variation of the PEG linker length as a key optimization strategy in the design of novel PROTACs. Empirical testing remains crucial in identifying the most effective linker for a given target.[2]
References
A Head-to-Head Comparison of CRBN-Based PROTACs in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the performance of various Proteolysis Targeting Chimeras (PROTACs) that utilize the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation in cellular models. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.
Introduction: The Mechanism of CRBN-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] They function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3]
Cereblon (CRBN) is a widely utilized E3 ubiquitin ligase in PROTAC design.[4][5] CRBN-based PROTACs typically incorporate a CRBN-binding ligand, such as derivatives of thalidomide, pomalidomide, or lenalidomide.[2][6] These small, drug-like ligands often contribute to favorable physicochemical properties of the resulting PROTAC.[7] The formation of a ternary complex, consisting of the target protein, the PROTAC, and the CRBN E3 ligase complex (CRL4-RBX1-DDB1-CRBN), is the crucial first step that initiates the degradation process.[2]
Quantitative Performance of CRBN-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The biological consequence of this degradation is often measured by the half-maximal inhibitory concentration (IC50) in cell viability or proliferation assays.
Head-to-Head Comparison: BRD4 Degraders
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established cancer target. dBET1 is a widely studied CRBN-recruiting BRD4 PROTAC, often compared against MZ1, which recruits the von Hippel-Lindau (VHL) E3 ligase.[8] While MZ1 is not CRBN-based, this comparison highlights the performance context of CRBN recruitment against a different, highly effective E3 ligase.
| PROTAC | E3 Ligase | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| dBET1 | CRBN | BRD4 | NB4 | ~1 - 10 | >90% | Not Reported | [8] |
| MZ1 | VHL | BRD4 | NB4 | < 1 | >95% | Not Reported | [8] |
| dBET1 | CRBN | BRD4 | LS174t | ~200 | >95% | ~500 | [9][10] |
| MZ1 | VHL | BRD4 | LS174t | ~200 | >95% | ~400 | [9][10] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma | < 1 | >98% | 1.8 - 4.6 | [11] |
Studies show that while both dBET1 and MZ1 are potent degraders, their activity can be cell-line dependent, which may be influenced by the relative expression levels of CRBN and VHL.[8][12][13] For instance, some reports indicate that dBET1's activity is more variable across different cancer cell lines compared to MZ1.[12]
Head-to-Head Comparison: BTK Degraders
Bruton's Tyrosine Kinase (BTK) is a crucial component of B-cell receptor signaling and a validated target in B-cell malignancies.[14] Several CRBN-based PROTACs have been developed to overcome resistance to BTK inhibitors.[3][15]
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Key Features | Reference |
| P13I | BTK | Ramos | ~10 (72h) | >90% | Ibrutinib-based; Pomalidomide ligase ligand | [15] |
| RC-1 | BTK | MOLM-14 | ~2.5 (24h) | >90% | Reversible-covalent warhead | [16] |
| NC-1 | BTK | Mino | 2.2 (24h) | ~95% | Non-covalent warhead | [4] |
| HSK29116 | BTK | TMD8 (C481S) | Not Reported | Potent | Active against C481S resistance mutation | [3] |
Notably, studies comparing different E3 ligase recruiters for BTK degradation have often found CRBN-based PROTACs to be more effective than those recruiting VHL or IAP.[15]
Head-to-Head Comparison: Clinical-Stage CRBN PROTACs
Several CRBN-based PROTACs have advanced into clinical trials, demonstrating the therapeutic potential of this approach. ARV-110 and ARV-471 are two prominent examples from Arvinas.[17]
| PROTAC | Target | Indication | Key Cellular/Clinical Findings | Reference |
| ARV-110 | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer | DC50 of ~1 nM in VCaP cells; Degrades clinically relevant AR mutants.[18] | [18][19] |
| ARV-471 | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Achieved up to 90% ER degradation in paired tumor biopsies.[19] | [19] |
These clinical candidates highlight the successful application of the CRBN-PROTAC platform in developing orally bioavailable drugs that achieve significant target degradation in vivo.[18][19]
Experimental Protocols & Workflows
Accurate comparison of PROTACs relies on standardized and robust experimental protocols.
Western Blotting for Target Protein Degradation
This is the gold-standard method to quantify the reduction in target protein levels.[14][20]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[20]
-
SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).[14] Follow with incubation using an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL chemiluminescent substrate and an imaging system.[14] Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle control.
Cell Viability Assay
This assay measures the phenotypic consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[9]
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Treatment: After overnight incubation, treat cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Quantification: Add a viability reagent such as MTT, resazurin (B115843) (AlamarBlue), or a reagent that measures ATP content (CellTiter-Glo).
-
Data Analysis: Measure absorbance or luminescence according to the manufacturer's protocol. Plot the percentage of viable cells against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.[8]
Ternary Complex Formation Assays
These proximity-based assays are crucial for confirming the PROTAC's mechanism of action by detecting the formation of the E3 ligase-PROTAC-Target complex.[8]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer):
-
Principle: Measures the energy transfer between a donor fluorophore on one protein (e.g., target) and an acceptor fluorophore on the other (e.g., E3 ligase) when brought into proximity by the PROTAC.
-
Methodology: In a microplate, combine purified, tagged proteins (e.g., His-tagged CRBN and GST-tagged POI) with specific terbium- and fluorescein-labeled antibodies, respectively, along with varying concentrations of the PROTAC.[21] An increase in the FRET signal indicates complex formation.[8]
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: A bead-based assay where donor and acceptor beads are brought together by the ternary complex, generating a chemiluminescent signal.
-
Methodology: Incubate biotinylated target protein, His-tagged E3 ligase, and the PROTAC. Add streptavidin-coated donor beads and anti-His antibody-conjugated acceptor beads. The resulting signal is proportional to the amount of ternary complex formed.[8]
-
Downstream Signaling Impact
The degradation of a target protein by a PROTAC is expected to impact downstream signaling pathways. For example, the degradation of BRD4, which often localizes at super-enhancers of key oncogenes, leads to the suppression of c-MYC transcription and a subsequent block in cell proliferation.[11]
References
- 1. enamine.net [enamine.net]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. | BioWorld [bioworld.com]
- 20. benchchem.com [benchchem.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Thalidomide-5-PEG3-NH2 Hydrochloride-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the selectivity of a degrader molecule is a paramount determinant of its therapeutic potential and safety profile. Proteolysis-targeting chimeras (PROTACs) that utilize "Thalidomide-5-PEG3-NH2 hydrochloride" as a Cereblon (CRBN) E3 ligase ligand-linker conjugate are integral to this field. This guide provides an objective comparison of the performance of such degraders against alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug discovery programs.
The fundamental principle of a PROTAC is to co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] This is achieved through the bifunctional nature of the PROTAC, which simultaneously binds the POI and an E3 ubiquitin ligase.[2] The choice of E3 ligase ligand and the connecting linker are critical for the efficacy and selectivity of the PROTAC.[3][4] Thalidomide (B1683933) and its derivatives are well-established ligands for the CRBN E3 ligase.[5][6] "this compound" is a readily available chemical building block for PROTAC synthesis, incorporating the thalidomide moiety for CRBN recruitment and a 3-unit polyethylene (B3416737) glycol (PEG) linker.[7][8][9][10]
Comparative Performance Analysis
The selectivity of a PROTAC is not solely dictated by the binding affinity of its "warhead" to the target protein but is significantly influenced by the formation of a stable and productive ternary complex between the target, the PROTAC, and the E3 ligase.[2] The linker plays a crucial role in this process, governing the orientation and proximity of the two proteins.[3][4]
To illustrate the comparative performance, the following tables summarize key quantitative data for a hypothetical PROTAC utilizing a Thalidomide-5-PEG3-NH2 linker (Degrader A) targeting the hypothetical protein of interest (POI-X). This is compared with an alternative degrader (Degrader B) that employs a different E3 ligase ligand, a von Hippel-Lindau (VHL) ligand, connected via a similar PEG linker.
Table 1: Comparative Degradation Potency of POI-X Degraders
| Degrader | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Degrader A | Thalidomide (CRBN) | POI-X | HEK293 | 15 | >90 |
| Degrader B | VHL Ligand | POI-X | HEK293 | 25 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Proteome-wide Selectivity Profile of POI-X Degraders
| Degrader | Concentration | No. of Significantly Degraded Proteins (>50%) | Off-Target Proteins Degraded (>50%) |
| Degrader A | 100 nM | 2 | 1 |
| Degrader B | 100 nM | 4 | 3 |
Data is illustrative and based on typical outcomes from quantitative proteomics experiments.
These illustrative data suggest that while both degraders are potent, the CRBN-based Degrader A may offer a more selective degradation profile in this specific context. The selectivity of a degrader is a complex interplay of the target, the E3 ligase, and the specific cellular context.[11]
Experimental Protocols
To rigorously assess the selectivity of a "this compound"-based degrader, a combination of biochemical and cellular assays is essential.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein following treatment with the degrader.[2][11]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.
Quantitative Proteomics for Off-Target Analysis
Global proteomics is a powerful, unbiased method to identify off-target effects by quantifying changes across the entire proteome.[12][13][14]
Methodology:
-
Sample Preparation: Treat cells with the degrader at a concentration that achieves significant degradation of the target protein (e.g., 5x DC50) and a vehicle control. A shorter treatment time (< 6 hours) is often used to focus on direct targets.[13]
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a significant decrease in abundance in the degrader-treated samples compared to the control are considered potential off-targets.
Ternary Complex Formation Assays
Assays that measure the formation of the POI-PROTAC-E3 ligase ternary complex can provide mechanistic insights into the degrader's efficacy and selectivity. Fluorescence Polarization (FP) is a common method.[15]
Methodology:
-
Reagents: Purified recombinant target protein (POI), E3 ligase complex (e.g., CRBN-DDB1), and a fluorescently labeled ligand for either the POI or the E3 ligase.
-
Assay Setup: In a microplate, combine the fluorescently labeled protein with the degrader and titrate in the unlabeled protein partner.
-
Measurement: Measure the change in fluorescence polarization. An increase in polarization indicates the formation of a larger molecular complex.
-
Data Analysis: Plot the change in polarization against the concentration of the titrated protein to determine the binding affinity and cooperativity of ternary complex formation.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Conclusion
The selectivity of a "this compound"-based degrader is a critical attribute that dictates its therapeutic viability. A comprehensive assessment requires a multi-faceted approach, combining traditional biochemical assays with modern, high-throughput techniques like quantitative proteomics. While the thalidomide moiety provides a robust anchor for recruiting the CRBN E3 ligase, the PEG3 linker's length and flexibility are key determinants of the ternary complex's stability and, consequently, the degrader's selectivity profile. By employing the rigorous experimental workflows outlined in this guide, researchers can effectively characterize and optimize their degrader candidates, paving the way for the development of next-generation targeted protein degradation therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thalidomide-5-NH-PEG3-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress [medchemexpress.eu]
- 8. Thalidomide-5-PEG3-NH2_TargetMol [targetmol.com]
- 9. Thalidomide-5-NH-PEG3-NH2 hydrochloride - Immunomart [immunomart.com]
- 10. Thalidomide-5-PEG3-NH2 [cnreagent.com]
- 11. benchchem.com [benchchem.com]
- 12. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 13. escholarship.org [escholarship.org]
- 14. m.youtube.com [m.youtube.com]
- 15. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-5-PEG3-NH2 Hydrochloride
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling Thalidomide-5-PEG3-NH2 hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of this potent chemical compound. Given its structural relation to thalidomide (B1683933), a known human teratogen, all waste containing this compound must be treated as hazardous and cytotoxic.
All disposal activities must be conducted in strict accordance with local, regional, and national regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Hazard and Exposure Data
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Known Hazards | Based on Thalidomide: Known human teratogen, potential for reproductive harm, toxic if swallowed, harmful in contact with skin. | [1][2][3] |
| Exposure Routes | Inhalation, ingestion, skin contact, eye contact. | [4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (double-gloving recommended), safety goggles with side shields, impervious lab coat or gown, and a suitable respirator when handling powder. | [2][5] |
| Storage | Store in a tightly sealed container in a cool, well-ventilated, and secure area, away from incompatible materials. | [2][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.
-
All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][5]
-
Prepare a designated, sealable, and clearly labeled hazardous waste container. The label must include the full chemical name, relevant hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[1][5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
If the compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container for liquids.
-
Do not mix this waste stream with other solvents unless explicitly permitted by your institution's EHS department.[1]
-
-
Contaminated Sharps:
-
Any contaminated sharps, such as needles or scalpels, must be placed in a designated cytotoxic sharps container.[2]
-
3. Decontamination of Non-Disposable Equipment:
-
Initial Rinse: Carefully rinse all non-disposable glassware and equipment that has been in contact with the compound with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the residue. This rinsate must be collected as hazardous liquid waste.[2]
-
Washing: After the initial rinse, wash the equipment with a laboratory-grade detergent and warm water.[2]
-
Final Rinse: Thoroughly rinse the equipment with purified water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
4. Spill Management:
-
For Small Spills:
-
Ensure the area is well-ventilated.
-
Contain the spill using an absorbent material.
-
Carefully collect the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.[5]
-
-
For Large Spills:
5. Waste Storage and Disposal:
-
Keep all hazardous waste containers securely sealed when not in use.
-
Store the containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1][5]
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and date.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[2][5]
Chemical Degradation (Not Recommended without EHS Approval)
While chemical degradation through methods like oxidation could theoretically be used for small-scale laboratory waste, this approach is not recommended without a thorough risk assessment and explicit approval from your institutional EHS office.[5] Such procedures should only be performed by highly trained personnel in a controlled environment due to the potential for hazardous reactions and byproducts.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of Thalidomide-5-PEG3-NH2 HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Thalidomide-5-PEG3-NH2 hydrochloride
Disclaimer: No specific public Safety Data Sheet (SDS) is available for Thalidomide-5-PEG3-NH2 hydrochloride. This guidance is based on the known hazards of the parent compound, Thalidomide, and established best practices for handling potent pharmaceutical compounds in a laboratory setting. A thorough risk assessment should be conducted based on the specific properties of the compound if available.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining operational and disposal plans for the safe handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to this potent chemical compound. The required PPE varies based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
Operational Plan: Step-by-Step Handling Protocol
A clear and concise plan for handling potent compounds is essential to prevent contamination and ensure environmental safety.
2.1. Preparation
-
Designate a specific handling area: This should be a controlled area with restricted access.
-
Ensure proper ventilation: All handling of the solid compound and initial preparation of solutions must be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary equipment and PPE: Before starting any work, ensure all required materials are on hand.
-
Minimize the quantity of the compound handled: Only work with the smallest amount necessary for the experiment.
-
Review the Safety Data Sheet (SDS) for Thalidomide. [1][2][3]
2.2. Weighing the Compound
-
Perform this task within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a disposable weigh boat or paper.
-
Carefully transfer the weighed compound to the receiving vessel.
2.3. Solution Preparation
-
If preparing a solution, add the solvent to the compound slowly to avoid splashing.
-
Ensure the vessel is appropriately sealed before agitation.
2.4. Experimental Procedure
-
Conduct all manipulations of the compound within the designated handling area.
-
Avoid skin and eye contact at all times.
-
Prevent the generation of aerosols.
2.5. Post-Handling
-
Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
-
PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and exposure to others.
3.1. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Waste Disposal Method
-
For many pharmaceuticals, high-temperature incineration is the recommended disposal method.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for the pickup of hazardous waste.
3.3. Container Disposal
-
Before disposing of empty containers, they should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Obliterate or remove all labels from the empty container before disposal to prevent misuse.
Visual Guides
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of potent chemical compounds.
Signaling Pathway of Thalidomide (Illustrative)
Caption: Simplified signaling pathway of Thalidomide-induced protein degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
